4,4'-Diaminostilbene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDFDWINXIWHI-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873541 | |
| Record name | trans-4,4'-Diaminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-96-5, 7314-06-9 | |
| Record name | 4,4'-Diaminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diaminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diaminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4,4'-Diaminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIAMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO11XU5UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,4'-Diaminostilbene and Its Derivatives for Researchers and Drug Development Professionals
Introduction
The stilbene scaffold, a core structure in a variety of natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse biological activities. Among these, 4,4'-Diaminostilbene and its derivatives represent a class of molecules with intriguing pharmacological potential. While historically utilized in the synthesis of dyes and optical brighteners, recent research has illuminated their promise in therapeutic areas such as oncology and neurodegenerative diseases. This guide offers an in-depth exploration of the chemical identity, synthesis, and, most importantly, the multifaceted biological activities of these compounds, providing researchers and drug development professionals with a critical resource for their work.
Part 1: Core Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its derivatives is fundamental to their application in research and development. This section details the key identifiers and characteristics of the parent compound and its prominent dihydrochloride and disulfonic acid forms.
Chemical Identification and Synonyms
The nomenclature and CAS numbers for this compound and its common derivatives are summarized below for precise identification.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Synonyms |
| This compound | 621-96-5 | C₁₄H₁₄N₂ | 210.27 | (E)-4,4'-(Ethene-1,2-diyl)dianiline, 4,4'-Stilbenediamine, 1,2-Bis(4-aminophenyl)ethylene[1][2] |
| This compound dihydrochloride | 54760-75-7 | C₁₄H₁₄N₂ · 2HCl | 283.20 | 4,4'-Vinylenedianiline dihydrochloride[3] |
| This compound-2,2'-disulfonic acid | 81-11-8 | C₁₄H₁₄N₂O₆S₂ | 370.40 | Amsonic acid, Flavonic acid, DSD acid, DASD[2][4][5] |
Physicochemical Characteristics
The physical properties of these compounds influence their handling, formulation, and biological interactions.
| Compound | Appearance | Melting Point (°C) | Solubility |
| This compound | - | - | - |
| This compound dihydrochloride | Powder | >300 °C (lit.)[3] | - |
| This compound-2,2'-disulfonic acid | Light yellow to brown crystalline powder[2][5] | >300 °C[2] | Slightly soluble in aqueous base[6] |
Part 2: Synthesis and Manufacturing
The synthesis of this compound derivatives is a critical aspect of their availability for research and industrial applications. The most well-documented synthesis is for this compound-2,2'-disulfonic acid.
A primary route to obtaining this compound-2,2'-disulfonic acid is through the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid[7]. This process can be achieved via catalytic hydrogenation. For instance, the hydrogenation can be carried out using a cobalt catalyst at temperatures ranging from 70-180°C and hydrogen pressures of 5-150 bars, within a pH range of 6.0 to 8.5. This method has been reported to yield the diamino-acid in high purity and with a yield of over 95%.
Part 3: Pharmacological Activities and Therapeutic Potential
While this compound itself has been less explored for its therapeutic applications, its disulfonic acid derivative (DSD) has demonstrated a range of promising biological activities. This section will focus on the pharmacological profile of DSD, providing insights into its potential as a lead compound in drug discovery.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of DSD against various cancer cell lines. An in-vitro study utilizing the MTT assay demonstrated significant cytotoxic effects against brain (NIH/3T3), cervical (HeLa), and breast (MCF-7) cancer cell lines. The IC₅₀ values were reported to be 32.59 µM for NIH/3T3, 15.31 µM for HeLa, and 96.46 µM for MCF-7 cells[3]. These findings suggest that DSD warrants further investigation as a potential chemotherapeutic agent.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of DSD and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Neuroprotective Effects via Cholinesterase Inhibition
DSD has emerged as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. DSD was found to be more effective than the standard drug galantamine in inhibiting both AChE and BChE, with IC₅₀ values of 12.18 µM and 20.87 µM, respectively[3].
Cholinesterase inhibitors function by binding to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase Inhibition by DSD.
Ellman's assay is a widely used method for measuring cholinesterase activity.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of DSD.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI). The enzyme hydrolyzes ATCI to thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC₅₀ value of the inhibitor.
Anti-inflammatory Activity through NF-κB Pathway Modulation
DSD has been reported to exhibit anti-inflammatory properties by blocking the binding sites of nuclear factor kappa B (IκB). The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By interfering with this pathway, DSD can potentially suppress the inflammatory cascade.
Caption: Modulation of the NF-κB Signaling Pathway by DSD.
Part 4: Safety and Toxicology
Toxicology and carcinogenesis studies of the disodium salt of 4,4'-Diamino-2,2'-stilbenedisulfonic acid have been conducted in rats and mice. In 2-year feed studies, there was no evidence of carcinogenic activity in F344/N rats or B6C3F1 mice. However, at high doses, clinical findings such as diarrhea and emaciation were observed. The compound was not found to be mutagenic in Salmonella typhimurium and did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary cells.
Part 5: Conclusion and Future Directions
This compound and its derivatives, particularly the disulfonic acid form, represent a promising class of compounds for drug development. The demonstrated anticancer, neuroprotective, and anti-inflammatory activities of DSD provide a strong rationale for further preclinical and clinical investigations. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in various disease models. Furthermore, a more in-depth investigation into the biological activities of the parent this compound molecule is warranted to fully understand the structure-activity relationships within this chemical class.
References
-
Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. PMC - NIH. Available at: [Link]
-
Synthesis of this compound-2,2'-disulphonic acid - PrepChem.com. Available at: [Link]
- Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents.
-
This compound | C14H14N2 | CID 5284646 - PubChem - NIH. Available at: [Link]
-
SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID - Sciforum. Available at: [Link]
-
Material Safety Data Sheet - Cole-Parmer. Available at: [Link]
- US6121444A - Process for preparing substituted this compound-2,2'-disulphonic acid salts - Google Patents.
-
4,4'-Diamino-2,2'-stilbenedisulfonic acid - Wikipedia. Available at: [Link]
-
Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed. Available at: [Link]
-
4,4-Diaminostilbene-disulfonic acid | C14H16N2O6S2 | CID 129867913 - PubChem. Available at: [Link]
Sources
- 1. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 2. Comparison of -nitro versus -amino 4,4'-substituents of disulfonic stilbenes as chloride channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 7. NF-kB pathway overview | Abcam [abcam.com]
Synthesis of 4,4'-Diaminostilbene from 4,4'-dinitrostilbene
An In-Depth Technical Guide to the Synthesis of 4,4'-Diaminostilbene from 4,4'-Dinitrostilbene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for the reduction of 4,4'-dinitrostilbene to this compound. The document is intended for researchers, chemists, and professionals in the fields of materials science and drug development. It delves into the core chemical principles, compares various reduction methodologies, and offers detailed experimental protocols. The focus is on elucidating the causality behind procedural choices to ensure both reproducibility and a deep understanding of the transformation. While the principles discussed are broadly applicable, many of the detailed industrial and academic examples focus on the 2,2'-disulfonic acid derivatives due to their commercial significance as precursors to optical brighteners; the underlying reduction chemistry remains directly relevant.[1][2]
Introduction: Significance of this compound
This compound and its derivatives are cornerstone intermediates in the chemical industry. The core stilbene structure, coupled with terminal amino groups, provides a versatile scaffold for the synthesis of a wide array of functional molecules. The sulfonated analogue, 4,4′-diamino-2,2′-stilbenedisulfonic acid, is a high-volume commodity chemical, primarily used as a precursor for fluorescent whitening agents found in laundry detergents and textiles.[1][2] Beyond this, the unique photophysical properties and reactive nature of the amino groups make these compounds valuable in the creation of direct dyes, pigments, and functional polymers.[3][4] The synthesis of these diamino compounds is almost exclusively achieved through the reduction of the corresponding 4,4'-dinitro-stilbene precursors.[4]
The efficiency, selectivity, and environmental impact of this reduction are of paramount importance. The primary challenge lies in selectively reducing the two nitro groups to amines without affecting the central carbon-carbon double bond, which is susceptible to hydrogenation under certain conditions.[5] This guide will explore the primary methods to achieve this transformation with high fidelity.
Core Chemistry: The Reduction of Aromatic Nitro Groups
The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NOH) species.
Caption: General pathway for the reduction of an aromatic nitro group.
The accumulation of hydroxylamine intermediates can be problematic, as they can condense with nitroso intermediates to form undesirable azo (-N=N-) and azoxy (-N=N⁺-O⁻) side products, which often impart strong color to the final product.[6] The choice of reducing agent and reaction conditions is critical to minimize these side reactions and drive the reduction to completion.
Synthetic Methodologies for Reduction
Several methods have been established for the reduction of 4,4'-dinitrostilbene. The selection of a specific method depends on factors such as scale, available equipment, cost, and desired purity.
Catalytic Hydrogenation
Catalytic hydrogenation is the preferred method for large-scale industrial production due to its high efficiency, clean reaction profile, and the ability to recycle the catalyst. The reaction involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst.
Key Parameters & Causality:
-
Catalyst Choice: Noble metals like Platinum (Pt) and Palladium (Pd) are highly effective but can sometimes lead to the over-reduction of the stilbene double bond.[5] Cobalt-based catalysts and Raney Nickel are also widely used, often offering a good balance of activity and selectivity.[7][8] The choice of catalyst support (e.g., carbon, kieselguhr) also influences activity.
-
pH Control: Maintaining a slightly acidic to neutral pH (typically 6.0-8.5) is crucial.[5][7] In highly acidic conditions, the product amine can be protonated, deactivating it towards further reactions, but corrosion becomes a concern. In highly alkaline conditions, side reactions leading to colored impurities are more prevalent. pH is often controlled by the addition of CO₂ or mineral acids.[6][7]
-
Temperature and Pressure: Conditions typically range from 70-180°C and hydrogen pressures from 5-150 bar.[7] Higher temperatures and pressures increase the reaction rate but also elevate the risk of reducing the ethylenic bond. These parameters must be carefully optimized for the specific catalyst and substrate.
-
Additives: In some processes, catalytic amounts of vanadium compounds are added to prevent the accumulation of hydroxylamine intermediates, leading to a purer, whiter product and a faster reaction.[6]
Chemical Reduction with Hydrazine Hydrate
Hydrazine hydrate (N₂H₄·H₂O) is a powerful reducing agent commonly used for this transformation, particularly on a laboratory scale. It serves as a source of diimide (N₂H₂) or hydrogen in situ when decomposed on a catalyst surface.
Key Aspects:
-
This reduction is often catalyzed by metals like Raney Nickel or Palladium on Carbon (Pd/C), similar to catalytic hydrogenation.[9][10]
-
The reaction can also be performed in the presence of a strong base like potassium hydroxide.[9] The presence of alkali is critical; in its absence, hydrazine can reduce both the nitro groups and the stilbene double bond, yielding 4,4'-diaminodibenzyl.[9]
-
This method avoids the need for high-pressure hydrogenation equipment, making it more accessible for many research labs.[11]
Reduction with Sodium Sulfide (Zinin Reduction)
The Zinin reduction, using alkali metal sulfides or hydrosulfides, is a classic method for converting aromatic nitro compounds to amines.
Mechanism & Considerations:
-
The reaction involves a series of single-electron transfers from the sulfide species.[12] The exact stoichiometry can be complex, and polysulfides are often the active reducing agents.[13][14]
-
This method is typically carried out in an aqueous or alcoholic medium.[15]
-
While effective, the Zinin reduction can generate significant sulfur-containing waste streams, and the potential for H₂S gas evolution requires careful handling.[12] It is generally less favored than catalytic hydrogenation for large-scale production due to environmental and safety concerns.[16]
Historical Method: Reduction with Iron
Historically, the reduction was performed using iron powder in a weakly acidic medium (e.g., acetic acid or dilute HCl).[2][5]
Drawbacks:
-
The process generates large quantities of iron oxide/hydroxide sludge, which is difficult to filter and dispose of.[5]
-
Product isolation is complicated by the need to separate it from the iron sludge.[5]
-
Due to these significant drawbacks in terms of waste generation and process efficiency, this method has been largely supplanted by catalytic hydrogenation in modern industrial settings.
Comparative Analysis of Reduction Methods
The choice of synthetic route is a critical decision based on a balance of technical, economic, and environmental factors.
| Method | Reagent/Catalyst | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, Co, or Raney Ni | >95%[7] | High atom economy, clean, recyclable catalyst, scalable. | Requires high-pressure equipment, potential for over-reduction, catalyst poisoning.[5] |
| Hydrazine Hydrate | N₂H₄·H₂O with catalyst (e.g., Raney Ni) or base | 80-90%[9] | No high-pressure setup needed, rapid reaction. | Hydrazine is highly toxic and carcinogenic, potential for over-reduction without base.[9] |
| Sodium Sulfide | Na₂S or NaSH | Moderate to High | Inexpensive reagents, tolerant of some functional groups. | Significant waste stream, H₂S hazard, potential for sulfur impurities in product.[12][15] |
| Iron Reduction | Fe powder in acid | Moderate | Very low reagent cost. | Massive solid waste (iron sludge), difficult product isolation, not environmentally friendly.[5] |
Detailed Experimental Protocols
The following protocols are presented as robust, self-validating procedures. They are based on established literature for the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid, but the core principles are directly applicable to the non-sulfonated parent compound.
Protocol 1: Catalytic Hydrogenation using a Cobalt Catalyst
This protocol is adapted from a patented industrial process and demonstrates a high-yield, selective reduction.[7]
Caption: Experimental workflow for catalytic hydrogenation.
Methodology:
-
Vessel Preparation: A high-pressure autoclave equipped with a stirrer is charged with a solution of disodium 4,4'-dinitrostilbene-2,2'-disulphonate (100 g) in hot water (400 mL).[7]
-
Catalyst Addition: A cobalt-on-kieselguhr catalyst (10 g, ~35% Co) is added to the vessel.[7]
-
pH Adjustment: Carbon dioxide gas is passed through the solution until a stable pH of 6.5 is achieved.[7]
-
Reaction Execution: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 40 bar. The mixture is heated to 120-125°C with vigorous stirring. Hydrogen absorption will commence. The pressure is maintained between 40 and 60 bar by periodically re-pressurizing with H₂.[7]
-
Monitoring & Completion: The reaction is monitored by observing the cessation of hydrogen uptake, which typically occurs within an hour.
-
Workup: The autoclave is cooled to room temperature, and the pressure is carefully vented. The hot reaction mixture is filtered to remove the catalyst.
-
Product: The resulting light-yellow solution contains the desired disodium this compound-2,2'-disulphonate in high purity and yield (typically >95%).[7] The product can be precipitated by acidification if the free acid is desired.[5]
Protocol 2: Chemical Reduction using Hydrazine Hydrate and Alkali
This protocol is based on a literature procedure for the synthesis of the non-sulfonated this compound.[9]
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4,4'-dinitrostilbene (1.0 g), diethylene glycol (20 mL), and potassium hydroxide (2.0 g).[9]
-
Reagent Addition: Add hydrazine hydrate (85% solution, 5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux. The solution will typically change color as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water (100 mL).
-
Isolation & Purification: The precipitated solid product is collected by vacuum filtration. The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure this compound (typical yield ~80%).[9]
Safety and Handling
-
4,4'-Dinitrostilbene: Is a nitroaromatic compound and should be handled with care. Avoid inhalation of dust and skin contact.
-
Catalysts: Finely divided metal catalysts (e.g., Raney Ni, Pd/C) can be pyrophoric, especially after use when dry. They should always be handled under a blanket of solvent or inert gas.
-
Hydrogen Gas: Is extremely flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area (fume hood or dedicated high-pressure lab) with appropriate safety measures.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Organic solvents used in these procedures are often flammable. Ensure all heating is done using appropriate apparatus (e.g., heating mantles, oil baths) and that no ignition sources are present.
Conclusion
The reduction of 4,4'-dinitrostilbene to this compound is a well-established and critical industrial transformation. While several methods exist, catalytic hydrogenation stands out as the most efficient, clean, and scalable route, making it the standard for commercial production. The success of this synthesis hinges on the careful control of reaction parameters—particularly catalyst choice, pH, temperature, and pressure—to maximize yield and selectivity while preventing the reduction of the stilbene double bond. For laboratory-scale synthesis, chemical reduction with agents like hydrazine hydrate offers a practical alternative that circumvents the need for specialized high-pressure equipment. A thorough understanding of the underlying chemical principles and the advantages and disadvantages of each method allows the researcher to make informed decisions to best achieve their synthetic goals.
References
-
PrepChem.com. Synthesis of this compound-2,2'-disulphonic acid. [Link]
- Google Patents. Process for the preparation of this compound-2,2'-disulphonic acid.
- Google Patents.
- Google Patents.
-
Huang-Minlon. The Reaction of Hydrazine Hydrate on Nitro-Compounds and a New Route to Synthetic Oestrogens. Journal of the American Chemical Society. [Link]
-
Wikipedia. 4,4′-Diamino-2,2′-stilbenedisulfonic acid. [Link]
- Google Patents. JPH0680622A - Production of this compound-2,2'-disulfonic acid or its salt.
-
Sciforum. SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. [Link]
-
Bazanova, E. A., Kholodkova, N. V., & Gostikin, V. P. Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid with Hydrogen on Raney Nickel. Russian Journal of Applied Chemistry. [Link]
-
ResearchGate. A novel method for the recovery of 4,4′-dinitrostilbene-2,2′disulfonic acid from the wastewater obtained from 4,4′-diaminostilbene-2,2. [Link]
-
The Royal Society of Chemistry. Experimental Procedure. [Link]
- Google Patents.
-
ResearchGate. Preparation and Reactivity of 4,4′-diaminostilbene-2,2′disulphonate. [Link]
-
Wikipedia. Disodium 4,4′-dinitrostilbene-2,2′-disulfonate. [Link]
-
Cope, O. J., & Brown, R. K. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Canadian Journal of Chemistry. [Link]
-
Semantic Scholar. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. [Link]
-
Wordpress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]
-
ResearchGate. kinetic study on the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid to prepare 4,4′-dinitrostilbene-2,2. [Link]
-
Common Organic Chemistry. Nitro Reduction - Sodium Sulfide (Na2S). [Link]
-
Journal of Chemical Research, Synopses. Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. [Link]
-
PubChem. 4,4'-Dinitro-2,2'-stilbenedisulfonic acid. [Link]
-
PubChem. 4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-. [Link]
- Google Patents. Reduction method of aromatic nitro-compound for replacing sodium sulfide.
-
National Center for Biotechnology Information. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
PubMed. The anion channel blocker, 4,4'-dinitrostilbene-2,2'-disulfonic acid prevents neuronal death and excitatory amino acid release during glycolysis inhibition in the hippocampus in vivo. [Link]
-
Organic Chemistry Portal. Hydrazine. [Link]
-
ACS Publications. Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. [Link]
- Google Patents. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]
- 5. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrazine [organic-chemistry.org]
- 12. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 13. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL | CiNii Research [cir.nii.ac.jp]
- 14. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL | Semantic Scholar [semanticscholar.org]
- 15. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 16. CN102267849A - Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents [patents.google.com]
Spectroscopic Characterization of 4,4'-Diaminostilbene: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data of 4,4'-diaminostilbene, a molecule of significant interest in materials science and medicinal chemistry. Understanding its spectral signature is paramount for researchers, scientists, and drug development professionals engaged in its synthesis, characterization, and application. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, offering not just the data itself, but the scientific rationale behind the experimental methodologies and data interpretation.
Introduction
This compound is a conjugated system characterized by two aniline moieties linked by an ethylene bridge. This structure imparts unique photophysical properties, making it a valuable building block for fluorescent dyes, optical brightening agents, and potential therapeutic agents. Accurate and comprehensive spectroscopic characterization is the cornerstone of its scientific exploration, ensuring structural integrity, purity, and a foundational understanding of its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is critically dependent on the experimental setup. Herein lies a standard, yet robust, protocol for the acquisition of high-resolution NMR spectra of this compound.
1. Sample Preparation:
-
Analyte: 5-10 mg of high-purity this compound.
-
Solvent: 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is selected for its excellent solvating power for polar compounds like this compound and its relatively high boiling point, which minimizes evaporation.[1][2] The residual proton signal of DMSO-d6 at approximately 2.50 ppm serves as a convenient internal reference for ¹H NMR spectra, while its carbon signal at 39.52 ppm is used for referencing ¹³C NMR spectra.[1][2]
-
Procedure: The sample is dissolved in the deuterated solvent in a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.
2. Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans (nt): 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is employed to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Number of Scans (nt): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons, which have longer relaxation times.
-
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and olefinic regions. The symmetry of the molecule simplifies the spectrum.
Table 1: ¹H NMR Data for this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | Doublet | 4H | Aromatic (Ha) |
| ~6.85 | Singlet | 2H | Olefinic (Hc) |
| ~6.55 | Doublet | 4H | Aromatic (Hb) |
| ~5.10 | Singlet (broad) | 4H | Amine (-NH₂) |
Interpretation:
-
Aromatic Protons (Ha and Hb): The aromatic protons appear as two distinct doublets, characteristic of an AA'BB' spin system in the para-substituted benzene rings. The protons ortho to the amino group (Hb) are shielded by the electron-donating amino group and thus appear at a higher field (lower ppm) compared to the protons ortho to the stilbene bridge (Ha).
-
Olefinic Protons (Hc): The two protons of the ethylene bridge are chemically and magnetically equivalent due to the molecule's symmetry, giving rise to a single sharp singlet.
-
Amine Protons (-NH₂): The protons of the amino groups typically appear as a broad singlet. The chemical shift of this peak can be variable and is influenced by factors such as concentration and temperature due to hydrogen bonding.
Caption: Workflow for IR analysis via the KBr pellet method.
IR Spectral Data and Interpretation
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Strong |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| ~1620 | N-H bending (scissoring) | Strong |
| ~1600, ~1510 | C=C stretching (aromatic) | Medium-Strong |
| ~965 | C-H out-of-plane bending (trans-alkene) | Strong |
| ~830 | C-H out-of-plane bending (para-disubstituted) | Strong |
Interpretation:
-
N-H Vibrations: The presence of the primary amine groups is confirmed by the strong, sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The strong absorption around 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.
-
C-H Vibrations: The absorptions between 3100 and 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. A very strong and characteristic band appears around 965 cm⁻¹, which is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond, confirming the trans-stilbene geometry. The strong band around 830 cm⁻¹ is due to the out-of-plane C-H bending of the para-disubstituted aromatic rings.
-
C=C Vibrations: The aromatic ring C=C stretching vibrations give rise to characteristic absorptions around 1600 cm⁻¹ and 1510 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative.
Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.
-
A dilute solution (typically in the micromolar concentration range) is prepared from the stock solution to ensure that the absorbance values fall within the linear range of the Beer-Lambert law (ideally between 0.1 and 1.0).
2. Data Acquisition:
-
A dual-beam UV-Vis spectrophotometer is used.
-
A cuvette containing the pure solvent is used as a reference to record the baseline.
-
The spectrum of the sample solution is then recorded over a range of wavelengths, typically from 200 to 600 nm.
UV-Vis Spectral Data and Interpretation
The UV-Vis spectrum of this compound is dominated by an intense absorption band in the UV region.
Table 4: UV-Vis Absorption Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~350 | > 30,000 | π → π* |
Interpretation:
The intense absorption maximum (λmax) observed around 350 nm is attributed to a π → π* electronic transition. [3]This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The high molar absorptivity is characteristic of a highly conjugated system, where the extended π-electron network across the stilbene bridge and the two aromatic rings allows for efficient absorption of light. The amino groups, being strong electron-donating groups, cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted stilbene.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive electronic and vibrational profile of this compound. The NMR data unequivocally confirm the molecular structure, while the IR spectrum provides a detailed fingerprint of the functional groups present. The UV-Vis spectrum highlights the extensive conjugation within the molecule. This collective dataset serves as a critical reference for researchers working with this important compound, enabling confident identification, purity assessment, and a deeper understanding of its chemical and physical properties.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. PMC - NIH. [Link]
-
SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum. [Link]
-
4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-. PubChem. [Link]
-
Synthesis of this compound-2,2'-disulphonic acid. PrepChem.com. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
This compound dihydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
- Process for the preparation of this compound-2,2'-disulphonic acid.
-
DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a,... ResearchGate. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). Human Metabolome Database. [Link]
-
4,4'-Diamino-stilbene-disulphonic acid. PubChem. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Medical University of Varna. [Link]
-
IR Tables. University of California, Santa Cruz. [Link]
-
NMR Solvent data chart. Eurisotop. [Link]
-
This compound. PubChem. [Link]
-
UV-Vis absorption spectra of 4a and 4b in six different solvents. ResearchGate. [Link]
-
NMR Chemical Shifts. University of Puget Sound. [Link]
-
13C-NMR. University of Puget Sound. [Link]
-
KBr Pellets. Specac. [Link]
-
(a) FTIR spectra acquired in transmission mode on KBr pellets of... ResearchGate. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
IR Chart. University of California, Los Angeles. [Link]
-
Infrared Spectroscopy Absorption Table. ResearchGate. [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]
-
KBr Pellet Method. Shimadzu. [Link]
-
IR w/ KBr Pellet. YouTube. [Link]
-
Absorption of DCM Dye in Ethanol: Experimental and Time Dependent Density Functional Study. International Journal of Innovative Technology and Exploring Engineering. [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
4 Applications of UV/Vis Spectroscopy. Georg Thieme Verlag. [Link]
-
UV–Vis spectra of a 4-aminophenol and b 4,4′-(diazene-1,2-diyl)diphenol. ResearchGate. [Link]
Sources
The Luminescent World of 4,4'-Diaminostilbene and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of molecular tools for biomedical research and drug development, fluorescent probes stand out for their ability to illuminate complex biological processes with high sensitivity and specificity. Among the vast repertoire of fluorophores, derivatives of 4,4'-diaminostilbene have carved a significant niche. Their unique photophysical properties, characterized by high fluorescence quantum yields and pronounced sensitivity to their microenvironment, make them exceptionally versatile. This technical guide provides an in-depth exploration of the core fluorescence properties of this compound and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, the intricate factors governing their fluorescence, and their diverse applications, supported by detailed experimental protocols and data visualizations.
The Stilbene Core: A Foundation for Fluorescence
The fundamental structure of stilbene, a 1,2-diphenylethylene core, provides a conjugated π-system that is the basis for its fluorescence. The introduction of amino groups at the 4 and 4' positions to create this compound significantly enhances the molecule's fluorescent properties. These electron-donating groups increase the electron density of the aromatic rings, leading to a more efficient absorption of ultraviolet (UV) light and subsequent emission of visible light.
The versatility of the stilbene scaffold lies in the ability to chemically modify it to fine-tune its photophysical and biological characteristics. Common synthetic strategies for creating stilbene derivatives include the Wittig reaction, Heck coupling, and Suzuki coupling, which allow for the introduction of a wide array of functional groups.[1] For instance, the synthesis of this compound-2,2'-disulphonic acid, a key intermediate for optical brighteners, is achieved through the reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid.[2] This sulfonation also imparts water solubility, a crucial feature for biological applications.[3]
Unraveling the Fluorescence Properties: Key Influencing Factors
The fluorescence of this compound derivatives is not a static property but is dynamically influenced by a multitude of factors. Understanding these is paramount for designing effective fluorescent probes and interpreting experimental data.
Solvatochromism: A Window into the Microenvironment
One of the most remarkable features of many stilbene derivatives is their solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.[4] This occurs because the electronic ground state and excited state of the molecule are stabilized to different extents by the surrounding solvent molecules.
-
Positive Solvatochromism: In many this compound derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[5]
-
Negative Solvatochromism: Conversely, some derivatives exhibit a hypsochromic (blue) shift with increasing solvent polarity, a phenomenon known as negative solvatochromism.[4]
This sensitivity to the local environment makes solvatochromic stilbene derivatives powerful probes for studying changes in polarity within biological systems, such as in cell membranes or protein binding pockets.[6][7] For example, 4-dimethylamino-4'-nitrostilbene (DANS) exhibits a significant solvatochromic shift in its two-photon absorption spectrum, making it a sensitive probe of local interactions.[8]
Excited-State Intramolecular Proton Transfer (ESIPT)
In certain hydroxyl-substituted stilbene derivatives, a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur.[9][10] Upon photoexcitation, a proton is transferred from a donor group (like a hydroxyl group) to a nearby acceptor group within the same molecule. This process leads to the formation of a transient tautomer with a distinct fluorescence emission at a longer wavelength.
The ESIPT phenomenon is highly sensitive to the molecular structure and the surrounding environment. The efficiency of proton transfer and the resulting fluorescence characteristics can be modulated by factors such as hydrogen bonding and the acidity/basicity of the local environment.[9] This property has been harnessed to develop fluorescent probes that can report on pH changes or the presence of specific analytes.
Molecular Rigidity and Quantum Yield
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is significantly influenced by the molecule's conformational flexibility. For stilbene derivatives, rotation around the central carbon-carbon double bond in the excited state can lead to non-radiative decay pathways, thus quenching fluorescence.[11]
Introducing structural constraints that restrict this rotation, a concept known as "stiff stilbene," can dramatically enhance the fluorescence quantum yield.[12] This principle is a key design consideration for developing highly fluorescent and photostable probes.
Synthesis and Characterization: A Practical Approach
The synthesis of functionalized this compound derivatives is a cornerstone of their application. Here, we outline a general synthetic workflow and key characterization techniques.
General Synthetic Workflow
A common strategy for synthesizing custom stilbene derivatives involves a convergent approach where two substituted aromatic moieties are coupled.
Diagram: General Synthetic Workflow for Stilbene Derivatives
Caption: A generalized workflow for the synthesis of stilbene-based fluorescent probes.
Experimental Protocol: Wittig Reaction for Stilbene Synthesis [1]
-
Ylide Generation: Dissolve the substituted benzyltriphenylphosphonium halide in a suitable anhydrous solvent (e.g., THF, DMSO).
-
Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise at a controlled temperature (e.g., 0 °C or room temperature) to generate the phosphorus ylide. The formation of a colored solution often indicates ylide formation.
-
Aldehyde Addition: Slowly add a solution of the substituted benzaldehyde in the same anhydrous solvent to the ylide solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired stilbene derivative.
Characterization of Fluorescence Properties
A thorough characterization of the photophysical properties is essential to validate the performance of a newly synthesized probe.
| Parameter | Description | Typical Experimental Method |
| Absorption Spectrum | Wavelengths of light absorbed by the molecule. | UV-Visible Spectroscopy |
| Emission Spectrum | Wavelengths of light emitted by the molecule after excitation. | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | Efficiency of fluorescence emission. | Comparative method using a known standard (e.g., quinine sulfate) |
| Molar Extinction Coefficient (ε) | Measure of how strongly a substance absorbs light at a given wavelength. | Beer-Lambert Law analysis using UV-Visible Spectroscopy |
| Stokes Shift | Difference in wavelength between the absorption and emission maxima. | Calculated from absorption and emission spectra |
| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) |
Applications in Research and Drug Development
The tunable fluorescence properties of this compound derivatives have led to their widespread use in various scientific disciplines.
Fluorescent Probes for Cellular Imaging
Water-soluble and cell-permeable stilbene derivatives are invaluable tools for live-cell imaging.[3] They can be designed to target specific cellular compartments or to respond to changes in the cellular microenvironment. For instance, dicyanostilbene-derived probes have been developed for the detection of lead ions in living cells and tissues.[13]
Probes for Detecting Biomolecules and Metal Ions
The stilbene scaffold can be functionalized with specific recognition moieties to create fluorescent probes for the selective detection of biomolecules or metal ions. For example, 4,4'-diamino-2,2'-stilbene disulfonic acid has been shown to act as a fluorescent sensor for Sn²⁺ ions.[14][15] The binding of the target analyte to the probe can induce a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal.
Diagram: Mechanism of a Stilbene-Based "Turn-On" Fluorescent Sensor
Caption: Analyte binding induces a conformational change that enhances fluorescence.
Therapeutic Potential and Drug Design
Beyond their role as imaging agents, stilbene derivatives, such as resveratrol and its analogues, have garnered significant interest for their therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[16][17] The stilbene scaffold is considered a "privileged structure" in medicinal chemistry, serving as a template for the design of novel therapeutic agents.[16] Fluorescent stilbene derivatives can also be used to study drug-target interactions and for high-throughput screening of potential drug candidates. For example, fluorescent probes based on stilbenes have been synthesized to target β-amyloid plaques in Alzheimer's disease research.[18][19]
Optical Brightening Agents
In materials science, sulfonated this compound derivatives are widely used as fluorescent whitening agents or optical brighteners in textiles, plastics, and paper.[2][20][21] These compounds absorb UV light and re-emit it in the blue region of the visible spectrum, masking any inherent yellowness of the material and making it appear whiter and brighter.[21]
Conclusion and Future Perspectives
This compound and its derivatives represent a remarkably versatile class of fluorescent molecules with a broad spectrum of applications. Their rich photophysical properties, coupled with the relative ease of synthetic modification, ensure their continued importance in both fundamental research and applied sciences. The future of stilbene-based fluorophores will likely see the development of probes with even greater sensitivity, specificity, and photostability. Advances in computational chemistry will further aid in the rational design of novel derivatives with tailored properties for specific applications, from advanced in vivo imaging to the development of next-generation therapeutics and smart materials. The luminescent world of stilbenes is vast and continues to expand, promising exciting new discoveries and innovations.
References
-
PrepChem.com. Synthesis of this compound-2,2'-disulphonic acid. Available from: [Link]
-
Yao S, Schafer-Hales KJ, et al. A water-soluble diaminostilbene derivative as a two-photon fluorescent probe. New Jersey Institute of Technology; 2006. Available from: [Link]
-
Gafitanu, CA, et al. SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum; 2017. Available from: [Link]
-
Khan, A, et al. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. PMC - NIH; 2024. Available from: [Link]
-
Rao, P, et al. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC - PubMed Central; 2008. Available from: [Link]
-
Hussain, A, et al. Synthetic approaches toward stilbenes and their related structures. PMC - NIH; 2019. Available from: [Link]
-
Gafitanu, CA, et al. Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. Sciforum; 2017. Available from: [Link]
-
Al-jallal, NA, et al. Preparation and Reactivity of 4,4′-diaminostilbene-2,2′disulphonate. ResearchGate; 2015. Available from: [Link]
-
Giansante, C, et al. Excited-state Behavior of Trans and Cis Isomers of Stilbene and Stiff Stilbene: A TD-DFT Study. PubMed; 2005. Available from: [Link]
-
Wikipedia. Solvatochromism. Available from: [Link]
-
ResearchGate. (a) Positive solvatochromic dyes. (b) Negative solvatochromisc dyes.... Download Scientific Diagram. Available from: [Link]
-
Yao, S, et al. A Water-Soluble Diaminostilbene Derivative as a Two-Photon Fluorescent Probe. Thieme Connect; 2006. Available from: [Link]
-
Kim, J, et al. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI; 2019. Available from: [Link]
-
ResearchGate. The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based.... Available from: [Link]
-
Cushman, M, et al. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. PubMed; 2018. Available from: [Link]
-
Wicks, G, et al. Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). ResearchGate; 2025. Available from: [Link]
-
Khan, A, et al. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. PubMed; 2024. Available from: [Link]
-
Taylor & Francis. Solvatochromism – Knowledge and References. Available from: [Link]
-
Mondal, S, et al. Excited-State Intramolecular Proton Transfer: A Short Introductory Review. PMC - NIH; 2021. Available from: [Link]
-
BMO München. Research > Excited State Intramolecular Proton Transfer. Available from: [Link]
-
ResearchGate. Excited‐state behavior of stilbene. | Download Scientific Diagram. Available from: [Link]
-
De Vita, D, et al. Stilbene derivatives as new perspective in antifungal medicinal chemistry. PubMed; 2019. Available from: [Link]
-
Rao, P, et al. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PubMed; 2008. Available from: [Link]
-
Samanta, A, et al. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. PubMed; 2023. Available from: [Link]
-
Huang, C, et al. Dicyanostilbene-derived two-photon fluorescence probe for lead ions in live cells and living tissues. PubMed; 2011. Available from: [Link]
-
Teixeira, LS, et al. Solvatochromism as a new tool to distinguish structurally similar compounds. PMC; 2017. Available from: [Link]
-
ResearchGate. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchwith.njit.edu [researchwith.njit.edu]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMO München > Research > Excited State Intramolecular Proton Transfer [bmo.physik.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. Excited-state behavior of trans and cis isomers of stilbene and stiff stilbene: a TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dicyanostilbene-derived two-photon fluorescence probe for lead ions in live cells and living tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stilbene derivatives as new perspective in antifungal medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
A Technical Guide to the Commercial Sourcing and Purity of 4,4'-Diaminostilbene and Its Derivatives
Executive Summary: This guide provides a comprehensive technical overview of 4,4'-Diaminostilbene, with a primary focus on its most commercially significant derivative, this compound-2,2'-disulfonic acid (DSD Acid). Intended for researchers, scientists, and drug development professionals, this document details the landscape of commercial suppliers, typical purity grades, and common process-related impurities. Furthermore, it outlines key analytical methodologies for purity assessment and offers expert guidance on supplier qualification and material selection to ensure experimental and developmental success.
Introduction: The Stilbene Core in Research and Industry
This compound is an aromatic compound featuring a central ethylene bridge connecting two aniline moieties.[1] While the parent molecule (CAS 621-96-5) is of scientific interest, the vast majority of commercial applications and research activities utilize its sulfonated derivative, This compound-2,2'-disulfonic acid (CAS 81-11-8), often referred to as DSD acid or Amsonic acid.[2] The addition of sulfonic acid groups significantly enhances water solubility and modifies the molecule's chemical reactivity, making it a crucial intermediate.[3]
Historically, DSD acid is a cornerstone in the manufacturing of fluorescent whitening agents and direct dyes for the textile and paper industries.[3][4] However, its utility has expanded into advanced scientific applications. Recent studies have explored its role in pharmacology, investigating its anticancer properties and its use as a fluorescent probe for detecting heavy metal ions.[5] Given this expanding scope, a thorough understanding of its commercial sources, purity, and potential contaminants is paramount for ensuring the validity and reproducibility of research and the quality of developed products. This guide will focus primarily on the commercially prevalent this compound-2,2'-disulfonic acid.
Commercial Sources and Availability
This compound-2,2'-disulfonic acid is readily available from a range of chemical suppliers who cater to both bulk industrial needs and smaller-scale research and development quantities. These suppliers can be broadly categorized as primary manufacturers and distributors. While manufacturers synthesize the compound, distributors provide it in various package sizes and grades, often with additional quality control and documentation.
When sourcing this material, it is crucial to procure it from reputable vendors who can provide comprehensive documentation, including a Certificate of Analysis (CofA) for specific batches.
Table 1: Selected Commercial Suppliers of this compound-2,2'-disulfonic acid
| Supplier | Product Name | CAS Number | Typical Purity | Notes |
| TCI Chemicals | This compound-2,2'-disulfonic Acid | 81-11-8 | >94.0% | Also known as Amsonic Acid. |
| Thermo Fisher Scientific | This compound-2,2'-disulfonic acid, 95% | 81-11-8 | 95% | Available under the Thermo Scientific Chemicals brand, formerly Acros Organics.[6][7] |
| Various (via ChemicalBook) | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 | 95% - 99% | A marketplace listing various suppliers, with purity claims that require verification.[8] |
| Various (via Echemi) | This compound-2,2'-Disulphonic Acid | 81-11-8 | 99% (claimed) | Platform for manufacturers and trading companies, primarily based in China.[9] |
Purity Specifications and Impurity Profile
The purity of DSD acid is a critical parameter that can significantly influence experimental outcomes, from the synthesis of downstream molecules to its performance in biological assays. Commercially available DSD acid typically has a purity of 94-95%.[7] The impurities present are often remnants of the manufacturing process.
The most common industrial synthesis involves the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid.[3][10][11] This process, while efficient, can lead to several process-related impurities if the reaction is incomplete or if side-reactions occur.
Causality of Impurity Formation: The reduction of the two nitro groups to amines is the desired reaction. However, over-reduction of the central stilbene double bond can occur, leading to the formation of the corresponding dibenzyl (ethane bridge) analogue. Furthermore, impurities present in the dinitro starting material, such as 4-nitrotoluene-2-sulphonic acid, will be reduced to their corresponding amino derivatives and carried through the process.
Table 2: Common Process-Related Impurities in this compound-2,2'-disulfonic acid
| Impurity | Chemical Name | Origin / Rationale | Potential Impact |
| Starting Material | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Incomplete reduction during catalytic hydrogenation.[10] | May interfere with subsequent reactions where the amino group is the desired reactive site. Can impact color and stability. |
| Over-reduction Product | 4,4'-Diaminodibenzyl-2,2'-disulphonic acid | Saturation of the central C=C double bond during hydrogenation.[10] | Alters the core structure, removing the conjugated stilbene system, which is critical for fluorescent properties. |
| Precursor Impurity | 4-Aminotoluene-2-sulphonic acid | Reduction of 4-nitrotoluene-2-sulphonic acid, an impurity in the starting material.[10] | Can act as a chain terminator in polymerization reactions or lead to undesired side products in dye synthesis. |
| Precursor Impurity | 4-Aminobenzaldehyde-2-sulphonic acid | Reduction of 4-nitrobenzaldehyde-2-sulphonic acid, an impurity in the starting material.[10] | The aldehyde group is reactive and can lead to instability or the formation of Schiff bases and other adducts. |
An OECD SIDS report notes a purity of >94% but lists major impurities as "Unknown," highlighting the importance of requesting detailed batch-specific analytical data from the supplier.[12]
Analytical Methods for Purity and Characterization
A multi-technique approach is necessary to confirm the identity, purity, and impurity profile of this compound-2,2'-disulfonic acid.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. It effectively separates the main component from its structurally similar impurities. A reversed-phase method is typically employed.[13]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of reactions and for qualitative assessment of impurities.[10][13] It was used in a patented synthesis process to identify several key impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation of the main component and, in some cases, for identifying and quantifying major impurities.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups (amine N-H, sulfonate S=O, aromatic C-H, and the stilbene C=C trans double bond).[13]
Example Protocol: Purity Determination by HPLC
This protocol is a generalized methodology based on literature reports for the analysis of stilbene dyes.[4][13] It should be optimized and validated for specific equipment and material batches.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the DSD acid reference standard and the sample batch into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable mobile phase, such as a methanol/water mixture (e.g., 85:15 v/v). Use sonication if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with an 83-85% aqueous methanol solution.[13] The exact composition may require optimization.
-
Flow Rate: 0.9 - 1.0 mL/min.[13]
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of DSD acid.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Self-Validation: The method's suitability is confirmed by achieving a sharp, symmetrical peak for the main component, with baseline separation from major impurity peaks.
-
Supplier Qualification and Material Selection Workflow
Caption: Workflow for Supplier and Purity Grade Selection.
Expertise in Action: The critical step in this workflow is the analysis of the Certificate of Analysis (D). Do not just look at the purity percentage. Scrutinize the list of identified and unidentified impurities. Compare this against the known process-related impurities (Table 2). If your application is sensitive to the stilbene core's fluorescence, the presence of the over-reduced diaminodibenzyl impurity is a major red flag, even if the overall purity is >95%. This level of scrutiny constitutes a self-validating system for material procurement.
Conclusion
This compound-2,2'-disulfonic acid is a versatile and commercially accessible chemical intermediate with growing importance beyond its traditional use in the dye industry. For professionals in research and drug development, a successful project hinges on the procurement of well-characterized, high-purity material. A comprehensive understanding of the synthesis route, potential impurities, and appropriate analytical techniques is not merely academic but is essential for robust supplier qualification. By implementing a systematic evaluation workflow, researchers can mitigate risks associated with material variability, ensuring the integrity and success of their scientific endeavors.
References
-
Process for the preparation of this compound-2,2'-disulphonic acid. Google Patents.
-
DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. UNEP Publications.
-
This compound | C14H14N2 | CID 5284646. PubChem, NIH.
-
Synthesis and in vivo imagistic skin evaluation of a new disazo dye derived from this compound-2,2'-disulfonic acid. Sciforum.
-
4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378. PubChem, NIH.
-
This compound-2,2'-disulfonic Acid | 81-11-8. TCI Chemicals.
-
4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8. ChemicalBook.
-
Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. PubMed, NIH.
-
4,4-Diaminostilbene-disulfonic acid | C14H16N2O6S2 | CID 129867913. PubChem, NIH.
-
Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof. Google Patents.
-
Preparation and Reactivity of 4,4′-diaminostilbene-2,2′disulphonate. ResearchGate.
-
This compound-2,2'-disulfonic acid, 95% 500 g. Thermo Fisher Scientific.
-
This compound-2,2'-disulfonic acid, 95% 100 g. Fisher Scientific.
-
This compound-2,2'-Disulphonic Acid. Echemi.
-
Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. Sciforum.
-
This compound (EVT-3565889) | 7314-06-9. EvitaChem.
Sources
- 1. This compound | C14H14N2 | CID 5284646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-3565889) | 7314-06-9 [evitachem.com]
- 4. sciforum.net [sciforum.net]
- 5. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-2,2'-disulfonic acid, 95% 500 g | Request for Quote [thermofisher.com]
- 7. This compound-2,2'-disulfonic acid, 95% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 11. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. sciforum.net [sciforum.net]
An In-depth Technical Guide to 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DSDSA): From Industrial Intermediate to Emerging Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,4'-Diaminostilbene-2,2'-disulfonic acid (DSDSA), a molecule traditionally recognized for its role in the manufacturing of fluorescent whitening agents, and now emerging as a compound of interest in biomedical research and drug development. This document moves beyond a simple recitation of facts to offer in-depth insights into its fundamental characteristics, synthesis, and novel applications, grounded in scientific literature and established protocols.
Core Molecular Identity and Physicochemical Characteristics
This compound-2,2'-disulfonic acid, also known as Amsonic Acid, is a derivative of trans-stilbene. Its structure is characterized by a central ethylene bridge connecting two phenyl rings, each substituted with an amino and a sulfonic acid group.[1] This unique arrangement of functional groups dictates its chemical behavior and physical properties.
Chemical Structure
The structural formula of DSDSA is (H₂NC₆H₃SO₃H)₂C₂H₂.[1] The presence of both basic amino groups and acidic sulfonic acid groups makes it an amphoteric molecule.
Caption: Chemical structure of this compound-2,2'-disulfonic acid.
Physicochemical Properties
A summary of the key physicochemical properties of DSDSA is presented in the table below. These properties are crucial for its handling, formulation, and application.
| Property | Value | Reference(s) |
| CAS Number | 81-11-8 | [2] |
| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [3] |
| Molecular Weight | 370.40 g/mol | [2] |
| Appearance | Cream to yellow-brown crystalline powder | [2] |
| Melting Point | >300 °C | [4] |
| Water Solubility | <0.1 g/100 mL at 23 °C | [2] |
| Predicted pKa | -1.58 ± 0.50 | [2] |
| Stability | Stable under normal conditions. Incompatible with iron and strong oxidizing agents. | [2] |
Synthesis and Purification
The primary industrial route to DSDSA involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDSA).[1] This precursor is synthesized via the oxidative condensation of 4-nitrotoluene-2-sulfonic acid.[5]
Synthesis Workflow
The synthesis of DSDSA can be visualized as a two-step process starting from 4-nitrotoluene-2-sulfonic acid.
Caption: General synthesis workflow for DSDSA.
Detailed Laboratory Synthesis Protocol
A typical laboratory-scale synthesis of DSDSA from 4-nitrotoluene-2-sulfonic acid is as follows:
Step 1: Oxidative Dimerization of 4-Nitrotoluene-2-sulfonic Acid
-
An aqueous solution of 4-nitrotoluene-2-sulfonic acid (typically 30-50%) is reacted with an oxidizing agent.[5] Common oxidizing agents include atmospheric oxygen or sodium hypochlorite.[5] This reaction is generally carried out under alkaline conditions.
Step 2: Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid
-
The resulting 4,4'-dinitrostilbene-2,2'-disulfonic acid is then reduced to DSDSA. A common method involves using iron powder in an acidic medium.[1]
-
Alternatively, catalytic hydrogenation can be employed. A patented process describes the hydrogenation of an alkali metal salt of the dinitro compound in an aqueous medium using a cobalt catalyst at temperatures between 70-180 °C and hydrogen pressures of 5-150 bars, maintaining a pH of 6.0-8.5.[6] This method is reported to yield DSDSA in over 95% purity and yield.[6]
Purification
Purification of the final product is critical to remove unreacted starting materials and byproducts. A common purification technique involves washing the crude DSDSA with water. The progress of purification can be monitored by measuring the conductivity of the filtrate; washing is continued until the conductivity drops below a certain threshold (e.g., 400 micromhos), indicating the removal of ionic impurities. The purified product is then dried.
Spectroscopic and Analytical Characterization
Spectroscopic Properties
-
UV-Visible Spectroscopy: DSDSA exhibits a significant absorption band in the ultraviolet region, with a maximum absorption (λmax) at approximately 350 nm.[7] This absorption is characteristic of the stilbene chromophore.
-
Fluorescence Spectroscopy: The fluorescence properties of DSDSA are central to its applications. The excitation wavelength for its fluorescent probe has been determined to be 450 nm.[7] Upon excitation, it re-emits light at a longer wavelength, which is a key principle in its use as a fluorescent whitening agent. The quantum yield of DSDSA has been reported to be 0.001.[4]
-
NMR and IR Spectroscopy: 1H NMR, 13C NMR, and IR spectral data for DSDSA are available in various databases and are used to confirm its structure.[8][9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of DSDSA.
Recommended HPLC Method:
-
Column: A reverse-phase column, such as Newcrom R1, is suitable for the separation of DSDSA.[10]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid can be used.[10] For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[10]
-
Detection: UV detection at the λmax of DSDSA (around 350 nm) is appropriate for quantification.
This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]
Key Applications
Industrial Application: Fluorescent Whitening Agents
The primary and most well-established application of DSDSA is as a key intermediate in the synthesis of fluorescent whitening agents (FWAs), also known as optical brighteners.
Mechanism of Action: FWAs function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This process is based on the principle of fluorescence. Many natural and synthetic materials have a tendency to absorb blue light, which gives them a yellowish appearance. The blue light emitted by FWAs compensates for this "blue deficit," resulting in the material appearing whiter and brighter to the human eye.
Caption: Mechanism of action of a fluorescent whitening agent.
Emerging Biomedical and Drug Development Applications
Recent research has highlighted the potential of DSDSA in the biomedical field, extending its utility beyond industrial applications.
4.2.1. Anticancer Activity: A 2024 study demonstrated that DSDSA exhibits significant anticancer effects against various cancer cell lines.[7] The reported IC₅₀ values are:
-
HeLa (Cervical Cancer): 15.31 µM
-
NIH/3T3 (Fibroblast): 32.59 µM
-
MCF-7 (Breast Cancer): 96.46 µM
The proposed anticancer mechanisms of DSDSA and its derivatives include inducing cell death (apoptosis), regulating signaling pathways, reducing the expression of oncogenes, and inhibiting angiogenesis.[7][11] Stilbene derivatives, in general, are known to exert anticancer effects through mechanisms such as the inhibition of tubulin polymerization.[12]
4.2.2. Enzyme Inhibition: The same study also revealed DSDSA's potential as an enzyme inhibitor.[7] It was found to be more effective than the standard drug galantamine in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 12.18 µM and 20.87 µM, respectively.[7] This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's, where the inhibition of these enzymes is a key treatment strategy. The inhibitory action of stilbene compounds on enzymes like xanthine oxidase is believed to involve binding to the FAD site of the enzyme.[13]
4.2.3. Sensor for Heavy Metal Ions: DSDSA has been shown to be an effective fluorescent sensor for the detection of tin (Sn²⁺) ions.[7] This selectivity is attributed to the inhibition of the photo-induced electron transfer (PET) pathway upon binding of Sn²⁺ to the DSDSA molecule. This application is relevant for the development of new analytical tools for environmental monitoring and toxicology.
Safety and Handling
DSDSA is considered a hazardous substance. It can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and iron.[2]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off immediately with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Conclusion
This compound-2,2'-disulfonic acid is a versatile molecule with a well-established industrial footprint and a promising future in the realm of biomedical research. Its fundamental characteristics, particularly its fluorescence, have been effectively harnessed in the manufacturing of whitening agents. The recent discoveries of its anticancer and enzyme-inhibiting properties open up new avenues for drug development professionals to explore this stilbene derivative as a lead compound for novel therapeutics. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective utilization in both industrial and research settings. As with any active chemical compound, adherence to strict safety protocols during handling and use is paramount.
References
[4] DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. UNEP Publications. [13] Masuoka, N., & Kubo, I. (2017). Stilbene compounds are specific inhibitors of the superoxide anion generation catalyzed by xanthine oxidase. Antioxidants, 6(4), 89. [14] Kutil, Z., Kvasnicova, M., Temml, V., Zboran, V., Stary, D., Landa, P., ... & Cenklova, V. (2013). Thiomethylstilbenes as inhibitors of CYP1A1, CYP1A2 and CYP1B1 activities. Journal of Pharmacy and Pharmacology, 65(8), 1228-1235. [7] Khan, A., et al. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(15), e34639. [8] PubChem Compound Summary for CID 5284378, 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-. National Center for Biotechnology Information. [15] De Filippis, B., Ammazzalorso, A., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2017). Anticancer Activity of Stilbene-Based Derivatives. ChemMedChem, 12(8), 545–558. [16] Kumar, S., et al. (2016). Synthesis and tyrosinase inhibition activity of trans-stilbene derivatives. Bioorganic & Medicinal Chemistry, 24(5), 1136-1143. [5] Synthesis of this compound-2,2'-disulphonic acid. PrepChem.com. [9] 4,4'-Diamino-2,2'-stilbenedisulfonic acid(81-11-8)IR1. ChemicalBook. [17] 4,4'-Diamino-2,2'-stilbenedisulfonic acid synthesis. ChemicalBook. [18] Synthesis and in vivo imagistic skin evaluation of a new disazo dye derived from this compound-2,2'- disulfonic acid. Sciforum. [10] Separation of 4,4'-Diamino-2,2'-stilbenedisulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [19] 4,4'-dinitrostilbene-2,2'-disulfonic acid disodium salt(3709-43-1) 1 h nmr. ChemicalBook. [20] Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. | Request PDF. ResearchGate. [11] De Filippis, B., Ammazzalorso, A., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2017). Anticancer Activity of Stilbene-Based Derivatives. ChemMedChem, 12(8), 545–558. [21] De Filippis, B., Ammazzalorso, A., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2017). Anticancer Activity of Stilbene-Based Derivatives. ResearchGate. [12] Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1991). Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization. Journal of Medicinal Chemistry, 34(8), 2579-2588. [22] Szliszka, E., Czuba, Z. P., Matusiak, N., & Krol, W. (2018). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Molecules, 23(10), 2636. [1] 4,4′-Diamino-2,2′-stilbenedisulfonic acid. Wikipedia. [6] Process for the preparation of this compound-2,2'-disulphonic acid. Google Patents. [2] 4,4'-Diamino-2,2'-stilbenedisulfonic acid(81-11-8). ChemicalBook. [23] DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a,... ResearchGate. [24] Khan, A., et al. (2024). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. PubMed. [25] Relevant Enzymes,Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes. Hilaris Publisher. [26] PubChem Compound Summary for CID 2837473, 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt. National Center for Biotechnology Information. [3] 4,4′-Diaminostilbene-2,2′-disulfonic Acid | CAS 81-11-8. Santa Cruz Biotechnology. [27] Fluorescence emission spectra of DTAF-L-DSA at different pH values (a)... ResearchGate. [28] Fluorescence Method Development Handbook. Thermo Fisher Scientific. [29] Fluorescence Excitation and Emission - Maxima vs Spectra. NIGHTSEA. [30] Maximum wavelength values for fluorescence emission and visible absorption shown by CdSe as bulk material and as QDs with particle diameters in the range 1.8-7.3 nm. ResearchGate. [31] Fluorescence Spectra. MyScope. [32] What are absorbance maximum and extinction coefficient of 4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid? ResearchGate.
Sources
- 1. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. prepchem.com [prepchem.com]
- 6. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 7. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,4'-Diamino-2,2'-stilbenedisulfonic acid(81-11-8) IR Spectrum [m.chemicalbook.com]
- 10. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stilbene compounds are specific inhibitors of the superoxide anion generation catalyzed by xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiomethylstilbenes as inhibitors of CYP1A1, CYP1A2 and CYP1B1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 16. Synthesis and tyrosinase inhibition activity of trans-stilbene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4,4'-Diamino-2,2'-stilbenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 18. sciforum.net [sciforum.net]
- 19. 4,4'-DINITROSTILBENE-2,2'-DISULFONIC ACID DISODIUM SALT(3709-43-1) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. MyScope [myscope.training]
- 30. researchgate.net [researchgate.net]
- 31. Fluorescence Excitation and Emission - Maxima vs Spectra - NIGHTSEA [nightsea.com]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 4,4'-Diaminostilbene: A Comparative Analysis for Advanced Research and Development
Foreword: The Critical Role of Stereoisomerism in Molecular Function
In the landscape of drug discovery and materials science, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of function. The stilbene scaffold (1,2-diphenylethene) is a prominent example where geometric isomerism dictates profound differences in physical, chemical, and biological properties. This guide provides a comprehensive technical analysis of the trans and cis isomers of 4,4'-diaminostilbene, offering researchers and development professionals the foundational knowledge and practical methodologies required to harness the unique characteristics of each stereoisomer. Our focus is not merely on cataloging differences but on elucidating the underlying principles and providing actionable protocols to empower scientific innovation.
Fundamental Disparities: Molecular Structure and Physicochemical Properties
The core distinction between trans- and cis-4,4'-diaminostilbene originates from the restricted rotation around the central carbon-carbon double bond. This simple geometric constraint initiates a cascade of differences in molecular symmetry, stability, and intermolecular interactions, which in turn govern their macroscopic properties.
The trans isomer, with its amino-phenyl groups on opposite sides of the double bond, possesses a more linear and planar conformation. This high degree of symmetry allows for efficient crystal packing and extended π-conjugation, contributing to its greater thermodynamic stability.[1][2] In contrast, the cis isomer places the bulky phenyl groups on the same side, inducing significant steric hindrance.[1] This forces the phenyl rings to twist out of plane, disrupting π-conjugation and resulting in a less stable, asymmetric molecule.[1][3]
These structural variations directly translate into distinct and predictable physical and spectroscopic properties. The greater stability and symmetry of the trans isomer lead to a significantly higher melting point compared to the cis isomer.[1][2] Furthermore, the difference in molecular geometry creates a disparity in polarity; the more symmetrical trans isomer has a lower net dipole moment, rendering it less polar than the cis isomer.[4] This polarity difference is the cornerstone of their chromatographic separation.
Diagram 1: Molecular Structures of Stereoisomers
Caption: Molecular structures of trans- and cis-4,4'-diaminostilbene.
Table 1: Comparative Physicochemical and Spectroscopic Properties
| Property | trans-4,4'-diaminostilbene | cis-4,4'-diaminostilbene | Rationale for Difference |
| Molecular Symmetry | High (C2h point group) | Low (C2v point group) | Phenyl groups are on opposite sides in trans, leading to a center of inversion. |
| Thermodynamic Stability | More stable | Less stable | Reduced steric hindrance in the trans isomer allows for a lower energy state.[3] |
| Melting Point | ~227-230 °C | Significantly lower (analogous cis-stilbene is a liquid at room temp)[2][5] | Symmetrical trans isomer packs more efficiently into a crystal lattice.[1] |
| Polarity | Less polar | More polar | Asymmetric structure of the cis isomer results in a larger net dipole moment.[4] |
| UV-Vis λmax | Longer wavelength, higher intensity | Shorter wavelength, lower intensity | Planarity of the trans isomer allows for more effective π-π* electronic delocalization.[1][6] |
| ¹H-NMR (Vinyl Protons) | Downfield shift (~7.1 ppm for stilbene) | Upfield shift (~6.5 ppm for stilbene)[7] | Anisotropic effect of the phenyl rings shields the vinyl protons in the cis isomer. |
Synthesis, Isomerization, and Purification Protocols
The synthesis and isolation of pure stilbene isomers require distinct strategies that exploit their inherent stability and polarity differences. The thermodynamically favored trans isomer is often the direct product of common olefination reactions, while the cis isomer is typically accessed through photochemical isomerization of its more stable counterpart.
Synthesis of trans-4,4'-diaminostilbene via Nitro Group Reduction
A prevalent and scalable method for producing the trans isomer involves the reduction of trans-4,4'-dinitrostilbene. The dinitro precursor can be synthesized via methods such as the Wittig reaction between (4-nitrobenzyl)triphenylphosphonium bromide and 4-nitrobenzaldehyde.[8] The subsequent reduction is a critical step. For its disulfonic acid derivative, a key intermediate for optical brighteners, catalytic hydrogenation is often employed.[9][10]
Exemplary Protocol: Catalytic Hydrogenation of trans-4,4'-dinitrostilbene-2,2'-disulfonic acid
-
Rationale: This protocol illustrates a robust industrial method. Catalytic hydrogenation offers high yields and purity, avoiding the use of stoichiometric metal reductants. The choice of a cobalt or palladium catalyst and specific pH control are critical for reaction efficiency and selectivity.[9]
-
Methodology:
-
An aqueous solution of the sodium salt of trans-4,4'-dinitrostilbene-2,2'-disulfonic acid is prepared.
-
The pH of the solution is adjusted to a range of 6.0-8.5 using a suitable buffer or by bubbling CO₂.[9] This pH range is crucial to prevent side reactions and ensure catalyst stability.
-
A Raney cobalt or palladium-on-carbon catalyst is added to the solution.[9]
-
The mixture is transferred to a high-pressure autoclave.
-
The vessel is pressurized with hydrogen gas (5-150 bars) and heated to a temperature between 70-180 °C.[9]
-
The reaction is monitored by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
After cooling, the catalyst is removed by filtration to yield a solution of trans-4,4'-diaminostilbene-2,2'-disulfonic acid.
-
trans → cis Isomerization: A Photochemical Approach
The conversion of the thermodynamically stable trans isomer to the cis form is achieved by supplying energy to overcome the rotational barrier of the double bond. UV irradiation is the most common method for this transformation.[1][11]
Protocol: Photochemical Isomerization of trans-4,4'-diaminostilbene
-
Causality: The π-bond of the stilbene core absorbs a photon of UV light, promoting an electron from the π bonding orbital to the π* antibonding orbital. This excitation weakens the double bond, reducing the energy barrier for rotation.[12] The molecule can then rotate to the cis conformation before the electron relaxes back to the ground state.
-
Methodology:
-
Dissolve the purified trans-4,4'-diaminostilbene in a suitable solvent (e.g., hexane or ethanol) in a quartz reaction vessel. Quartz is used for its transparency to UV light.
-
Place the vessel under a UV lamp (e.g., a mercury lamp emitting at 366 nm).[11]
-
Irradiate the solution for a period determined by reaction monitoring (typically several hours).
-
Monitor the progress of the isomerization using Thin Layer Chromatography (TLC) or HPLC, observing the appearance of the higher-Rf cis-isomer spot and the diminishing of the trans-isomer spot.
-
Once a photostationary state (equilibrium between trans → cis and cis → trans conversion) is reached, or after a desired conversion is achieved, stop the irradiation.
-
The resulting mixture of isomers is then ready for separation.
-
Isomer Separation: Exploiting Polarity with Column Chromatography
The difference in polarity between the two isomers is the key to their successful separation.[4][7] Column chromatography using a polar stationary phase like silica gel is the standard laboratory method.
Protocol: Chromatographic Separation of trans and cis Isomers
-
Self-Validating System: The effectiveness of this protocol is continuously validated by TLC. The choice of the solvent system is optimized using TLC to achieve a clear separation of spots (e.g., Rf values of ~0.3 and ~0.5) before committing to the larger scale column.[4]
-
Methodology:
-
Solvent System Optimization: Using TLC, test various solvent systems of increasing polarity (e.g., hexane/ethyl acetate mixtures). The goal is to find a ratio that provides good separation between the two isomer spots. The less polar trans isomer will have a lower Rf value, while the more polar cis isomer will have a higher Rf value.
-
Column Packing: Prepare a chromatography column by packing it uniformly with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane). A uniform packing is critical to prevent channeling and ensure good separation.[4]
-
Sample Loading: Concentrate the mixture of isomers from the photochemical reaction and load it onto the top of the silica gel column with a minimal amount of solvent.
-
Elution: Begin eluting the column with the optimized solvent system. The less polar trans isomer will interact less strongly with the silica gel and elute first.
-
The more polar cis isomer will be retained more strongly and elute later.[13]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated, purified products.
-
Diagram 2: Experimental Workflow for Isomerization and Separation
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. hpstar.ac.cn [hpstar.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. cis-Stilbene | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Polyimide Synthesis Using 4,4'-Diaminostilbene
Introduction: The Strategic Role of 4,4'-Diaminostilbene in High-Performance Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The selection of monomers—a diamine and a dianhydride—is a critical determinant of the final polymer's properties. This compound (DAS) has emerged as a monomer of significant interest due to the unique attributes conferred by its rigid stilbene core. The incorporation of the stilbene moiety can lead to polyimides with enhanced thermal and mechanical properties.[1][3] Furthermore, the photoreactive nature of the stilbene unit opens avenues for the development of photosensitive polyimides, which are of great interest in the microelectronics industry for applications such as photoresists and alignment layers in liquid crystal displays.[1][4][5][6]
This guide provides a comprehensive overview of the synthesis of polyimides using this compound, detailing a robust two-step polymerization protocol, characterization techniques, and the expected performance characteristics of the resulting polymers. The methodologies described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Chemical Structures and Reaction Overview
The synthesis of polyimides from this compound typically follows a two-step process. The first step involves the polycondensation of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures to form a soluble poly(amic acid) precursor.[7] The second step is the cyclodehydration (imidization) of the poly(amic acid), which can be achieved through thermal treatment or chemical methods, to yield the final, insoluble and intractable polyimide.[7]
Caption: General reaction scheme for the synthesis of polyimide from this compound.
Experimental Protocol: Synthesis of a Representative DAS-Based Polyimide
This protocol details the synthesis of a polyimide from this compound and Pyromellitic Dianhydride (PMDA), a commonly used dianhydride.
Materials and Reagents
-
This compound (DAS) (polymer grade)
-
Pyromellitic Dianhydride (PMDA) (polymer grade, dried under vacuum before use)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride (reagent grade)
-
Pyridine (reagent grade)
-
Methanol (reagent grade)
-
Nitrogen gas (high purity)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Vacuum oven
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Reactor Setup: In a clean, dry 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound.
-
Dissolution: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the diamine completely. A typical concentration is 15-20 wt% solids.
-
Monomer Addition: Slowly add an equimolar amount of Pyromellitic Dianhydride (PMDA) to the stirred solution in portions under a continuous nitrogen stream. The addition should be slow to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The resulting viscous solution is the poly(amic acid) precursor.
Protocol 2: Thermal Imidization
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Spread the solution evenly to a desired thickness using a casting knife or a spin coater.
-
Solvent Removal: Place the cast film in a pre-heated oven at 80-100°C for 1-2 hours to remove the bulk of the solvent.
-
Stepwise Curing: To achieve complete imidization and avoid film stress, a stepwise curing process is crucial.[7] Heat the film in a programmable oven under a nitrogen atmosphere with the following temperature program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Cooling: After the final curing step, allow the oven to cool down slowly to room temperature to prevent thermal shock to the film.
-
Film Detachment: Carefully detach the resulting polyimide film from the glass substrate. The film should be tough and flexible.
Caption: Workflow for the two-step synthesis of DAS-based polyimide.
Characterization of DAS-Based Polyimides
Successful synthesis and the final properties of the polyimide should be confirmed through various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary tool to confirm imidization. The disappearance of the amic acid peaks (around 3300-3500 cm⁻¹ for N-H and O-H stretching, and ~1660 cm⁻¹ for amide C=O stretching) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and ~1370 cm⁻¹ for C-N stretching) indicate successful conversion.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the poly(amic acid) and, if soluble, the polyimide.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyimide. It determines the decomposition temperature (Td), typically defined as the temperature at which 5% or 10% weight loss occurs.[9]
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): These techniques are used to determine the glass transition temperature (Tg) of the polyimide, which is a key indicator of its upper service temperature.[2][10]
Expected Properties of DAS-Based Polyimides
Polyimides derived from this compound exhibit a compelling set of properties, making them suitable for demanding applications. The rigid stilbene unit contributes to high thermal stability and good mechanical performance.
| Property | Typical Value Range | Reference |
| Glass Transition Temperature (Tg) | 285 - 345 °C | [3] |
| 10% Weight Loss Temperature (Td10) | > 463 °C (in air and nitrogen) | [3] |
| Tensile Strength | 76.9 - 132 MPa | [1][3] |
| Tensile Modulus | 1.6 - 1.8 GPa | [3] |
| Elongation at Break | 4.8 - 7.3% | [3] |
Troubleshooting and Key Considerations
-
Monomer Purity: The purity of both the diamine and dianhydride is critical for achieving high molecular weight polymers. Impurities can act as chain terminators.
-
Stoichiometry: Precise equimolar stoichiometry between the diamine and dianhydride is essential for maximizing the polymer's molecular weight and, consequently, its mechanical properties.
-
Anhydrous Conditions: The poly(amic acid) formation is sensitive to moisture, which can hydrolyze the dianhydride. Therefore, using anhydrous solvents and maintaining a dry nitrogen atmosphere is crucial.[7]
-
Imidization Profile: The heating rate during thermal imidization significantly impacts the final film properties. A slow, stepwise heating profile is recommended to allow for the controlled removal of water and solvent, minimizing internal stresses in the film.[7]
Conclusion
This compound serves as an excellent monomer for the synthesis of high-performance polyimides. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of DAS-based polyimides in various fields, from microelectronics to aerospace applications. The unique combination of thermal stability, mechanical robustness, and potential photosensitivity makes this class of polymers a compelling area for further research and development.
References
-
Ultrahigh performance bio-based polyimides from this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanical properties of DAS-PI polyimides a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group. (n.d.). KCS. Retrieved from [Link]
-
Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (2020). MDPI. Retrieved from [Link]
-
Synthetic approaches toward stilbenes and their related structures. (2016). National Institutes of Health. Retrieved from [Link]
-
Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2024). ResearchGate. Retrieved from [Link]
-
Sulfonated polyimide copolymers based on 4,4′-diaminostilbene-2,2′-disulfonic acid and 3,5,3′,5′-tetramethylbenzidine with enhanced solubility. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applications. (2022). MDPI. Retrieved from [Link]
-
Recent Progress of Photosensitive Polyimides. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. (1994). ResearchGate. Retrieved from [Link]
-
Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Photosensitive Polyimide. (2001). ETDEWEB. Retrieved from [Link]
-
Synthesis and characterization of novel polyimides containing stilbene unit in the side chain and their controllability of nematic liquid crystal alignment on the rubbed surfaces. (n.d.). Seoul National University. Retrieved from [Link]
-
Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4′ –Diaminodiphenyl Ether. (2020). ResearchGate. Retrieved from [Link]
-
Cross-Linked Polyimide Aerogels with Excellent Thermal and Mechanical Properties. (2022). MDPI. Retrieved from [Link]
-
The synthesis of a novel polyimide precursor. (1981). NASA Technical Reports Server. Retrieved from [Link]
-
Structure and properties of naphthalene-diimide N-functionalized with stilbene. (2023). PubMed. Retrieved from [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved from [Link]
-
Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. (2022). MDPI. Retrieved from [Link]
-
The Synthesis and Characteristic ofA New Soluble Polyimides. (2007). J-STAGE. Retrieved from [Link]
-
Synthesis of Polyimides Containing Triphenylamine-Substituted Triazole Moieties for Polymer Memory Applications. (2010). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,4'-Diaminostilbene as a Versatile Crosslinking Agent for Advanced Polymers
Abstract
This technical guide provides a comprehensive overview of the application of 4,4'-diaminostilbene (DAS) as a crosslinking agent for polymers. DAS, a bifunctional aromatic amine with a central stilbene moiety, offers unique advantages for the development of advanced polymer networks. Its two primary amine groups enable covalent crosslinking of various polymer systems, including epoxies and polyurethanes, enhancing their mechanical and thermal properties. The incorporated stilbene unit imparts photo-reactivity and fluorescence, opening avenues for the creation of "smart" materials with tunable properties and inherent reporters for monitoring the material's state. This document details the synthesis of DAS, its crosslinking mechanisms, and provides detailed protocols for its application, along with an analysis of the expected properties of the resulting crosslinked polymers.
Introduction: The Multifaceted Role of this compound in Polymer Science
Crosslinking is a fundamental process in polymer chemistry that transforms linear or branched polymers into three-dimensional networks, leading to significant improvements in mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking agent is critical in tailoring the final properties of the material. Aromatic diamines are a well-established class of crosslinkers, particularly for epoxy resins, prized for the high thermal and mechanical performance they impart to the cured network.
This compound (DAS) emerges as a particularly intriguing crosslinking agent due to its unique molecular architecture. It combines the reactivity of an aromatic diamine with the photophysical properties of the stilbene core. This dual functionality allows for not only the creation of robust polymer networks but also the introduction of advanced functionalities such as photo-induced crosslinking and fluorescence.
Key Attributes of this compound as a Crosslinking Agent:
-
Bifunctional Reactivity: The two primary amine groups readily react with a variety of electrophilic functional groups, including epoxides and isocyanates, to form stable covalent crosslinks.
-
Aromatic Rigidity: The aromatic rings in the DAS backbone contribute to a high glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer network.
-
Stilbene Core Properties: The central carbon-carbon double bond of the stilbene moiety can undergo [2+2] cycloaddition upon UV irradiation, offering a secondary, photo-initiated crosslinking mechanism. This feature allows for post-curing modifications and the creation of materials with spatially controlled properties.
-
Inherent Fluorescence: The stilbene unit is a well-known fluorophore. Its incorporation into a polymer network can provide a built-in spectroscopic probe to monitor the curing process, detect mechanical stress, or sense environmental changes.
This guide will explore the synthesis of DAS, delve into the mechanisms of both thermal and photochemical crosslinking, and provide detailed protocols for its use with common polymer systems.
Synthesis of this compound (DAS)
While the sulfonated derivative, this compound-2,2'-disulfonic acid, is commercially available and its synthesis is well-documented, the preparation of non-sulfonated this compound requires specific synthetic routes. Two common and effective methods are the Wittig reaction and the reductive coupling of 4-aminobenzaldehyde.
Synthesis via the Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds.[1][2][3] In this approach, an aldehyde is reacted with a phosphonium ylide. For the synthesis of symmetrical stilbenes like DAS, a self-condensation variation of the Wittig reaction can be employed starting from a suitable benzyl halide. A more controlled approach involves the reaction of 4-aminobenzaldehyde with the ylide derived from 4-aminobenzyltriphenylphosphonium halide.
Protocol: Wittig Synthesis of this compound
-
Preparation of 4-Aminobenzyltriphenylphosphonium Bromide:
-
In a round-bottom flask, dissolve 4-(bromomethyl)aniline hydrobromide in anhydrous dimethylformamide (DMF).
-
Add an equimolar amount of triphenylphosphine.
-
Heat the mixture at 80-90 °C for 4-6 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the phosphonium salt by adding diethyl ether.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
-
Ylide Formation and Reaction with 4-Aminobenzaldehyde:
-
Suspend the 4-aminobenzyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride or potassium tert-butoxide (1.1 equivalents), to generate the ylide (a deep color change is typically observed).
-
After stirring for 30 minutes at 0 °C, add a solution of 4-aminobenzaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield this compound.
-
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Synthesis via Reductive Coupling of 4-Aminobenzaldehyde
Reductive coupling reactions, often employing low-valent titanium reagents (McMurry reaction), provide another route to stilbenes from the corresponding aldehydes. This method is particularly useful for the synthesis of symmetrical stilbenes.
Protocol: Reductive Coupling Synthesis of this compound
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF.
-
Add titanium tetrachloride (TiCl₄, 2 equivalents) dropwise at 0 °C.
-
Slowly add a reducing agent, such as zinc dust or lithium aluminum hydride (4 equivalents).
-
Reflux the mixture for 2-3 hours until a black slurry of the low-valent titanium reagent is formed.
-
-
Coupling Reaction:
-
Cool the titanium slurry to room temperature.
-
Add a solution of 4-aminobenzaldehyde (1 equivalent) in anhydrous THF dropwise to the stirred slurry.
-
Reflux the reaction mixture for 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Stir the mixture for 1 hour and then filter through a pad of celite to remove the titanium salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Thermal Crosslinking Applications
The primary amine groups of DAS are nucleophilic and can react with electrophilic functional groups in polymer precursors to form a crosslinked network. The reactivity of these aromatic amines is generally lower than that of aliphatic amines, which often necessitates higher curing temperatures but also provides a longer pot life for the resin system.[4]
Crosslinking of Epoxy Resins
Aromatic diamines are widely used as curing agents for epoxy resins in high-performance applications where excellent thermal and mechanical properties are required.[5][6] The reaction proceeds through the nucleophilic attack of the amine nitrogen on the carbon atom of the oxirane ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group.
Mechanism of Epoxy-Amine Crosslinking
Caption: Simplified mechanism of epoxy resin crosslinking with a primary amine.
Protocol: Crosslinking of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin with DAS
-
Stoichiometry Calculation:
-
Determine the amine hydrogen equivalent weight (AHEW) of DAS (Molecular Weight / number of active hydrogens = 210.28 / 4 = 52.57 g/eq).
-
Determine the epoxy equivalent weight (EEW) of the DGEBA resin (provided by the manufacturer).
-
Calculate the required weight of DAS per 100 parts of epoxy resin (phr): phr of DAS = (AHEW / EEW) * 100.
-
-
Mixing and Degassing:
-
Preheat the DGEBA resin to 60-80 °C to reduce its viscosity.
-
Melt the DAS at a temperature above its melting point (around 227-230 °C), or dissolve it in a minimal amount of a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP). Caution: High temperatures are required for melting.
-
Add the calculated amount of molten or dissolved DAS to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven at 80-90 °C to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle, for example:
-
120 °C for 2 hours
-
150 °C for 2 hours
-
Post-cure at 180 °C for 1-2 hours.
-
-
The optimal curing schedule may need to be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).
-
-
Characterization:
| Property | Expected Outcome with DAS Crosslinking | Rationale |
| Glass Transition Temperature (Tg) | High | The rigid aromatic structure of DAS restricts segmental motion of the polymer chains.[6] |
| Thermal Stability | Excellent | The aromatic nature of the crosslinker leads to high bond dissociation energies and a stable network structure.[7] |
| Mechanical Strength and Modulus | High | The rigid crosslinks and high crosslink density contribute to a stiff and strong material.[8][9][10] |
| Fluorescence | Inherent blue fluorescence | The stilbene moiety is a known fluorophore.[11][12][13] |
Crosslinking of Polyurethanes
In polyurethane chemistry, diamines can be used as chain extenders or crosslinkers for isocyanate-terminated prepolymers. The reaction between an amine and an isocyanate group is typically much faster than the reaction between an alcohol and an isocyanate, leading to the formation of a urea linkage.[14]
Mechanism of Isocyanate-Amine Reaction
Caption: Formation of a urea linkage by the reaction of an isocyanate and a primary amine.
Protocol: Crosslinking of an Isocyanate-Terminated Prepolymer with DAS
-
Prepolymer Synthesis:
-
React a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) with a polyol (e.g., Polytetrahydrofuran - PTHF) in a stoichiometric excess of isocyanate groups (NCO/OH ratio > 1) to form an NCO-terminated prepolymer. This reaction is typically carried out at 70-80 °C under a nitrogen atmosphere.
-
-
Crosslinking/Chain Extension:
-
Dissolve the NCO-terminated prepolymer in a dry, aprotic solvent (e.g., DMF or DMAc).
-
Prepare a solution of DAS in the same solvent.
-
Slowly add the DAS solution to the prepolymer solution with vigorous stirring. The reaction is fast and may lead to a rapid increase in viscosity.
-
The stoichiometry should be controlled to achieve the desired level of crosslinking.
-
-
Curing and Film Formation:
-
Cast the resulting polymer solution onto a glass plate.
-
Cure the film in an oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent and complete the reaction.
-
| Property | Expected Outcome with DAS Crosslinking | Rationale |
| Hardness and Modulus | Increased | The formation of rigid urea segments and a crosslinked network increases the material's stiffness.[14] |
| Thermal Stability | Improved | The aromatic urea linkages are thermally stable. |
| Solvent Resistance | Enhanced | The crosslinked network structure reduces swelling and dissolution in solvents. |
Photo-Crosslinking Applications
A unique feature of DAS is the photo-reactivity of its stilbene core. Upon exposure to UV light, the double bond of the stilbene can undergo a [2+2] cycloaddition reaction with a neighboring stilbene moiety, forming a cyclobutane ring. This process can be used to induce a secondary crosslinking event in a polymer that has already been thermally cured, or it can be the primary crosslinking mechanism in polymers where DAS is incorporated as a pendant group.
Mechanism of Stilbene Photo-Cycloaddition
Caption: Photo-induced [2+2] cycloaddition of two stilbene units.
Protocol: Photo-Crosslinking of a DAS-Containing Polymer Film
-
Polymer Preparation:
-
Synthesize a thermoplastic polymer containing DAS units, for example, by reacting DAS with a diacid chloride to form a polyamide.
-
Dissolve the polymer in a suitable solvent and cast a thin film on a quartz slide.
-
Dry the film thoroughly in a vacuum oven.
-
-
UV Irradiation:
-
Expose the polymer film to UV radiation from a mercury lamp or a UV LED source (typically in the range of 300-365 nm).
-
The irradiation time will depend on the intensity of the UV source and the desired degree of crosslinking.
-
-
Analysis:
-
The progress of the photo-crosslinking can be monitored by observing the decrease in the UV-Vis absorbance of the stilbene chromophore and by solubility tests (the crosslinked polymer will become insoluble).
-
The changes in mechanical properties can be evaluated by techniques such as nanoindentation.
-
Safety and Handling
This compound is an aromatic amine and should be handled with appropriate safety precautions. While specific toxicological data for non-sulfonated DAS is limited, aromatic amines as a class are known to be hazardous.[15] The sulfonated derivative, this compound-2,2'-disulfonic acid, is listed as causing skin and eye irritation and being harmful if swallowed or inhaled.[16][17]
General Safety Precautions for Handling Aromatic Amines:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator with a particulate filter may be necessary.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile crosslinking agent that offers a unique combination of thermal, mechanical, and photophysical properties. Its ability to form robust, thermally stable networks with epoxies and polyurethanes, coupled with the potential for photo-induced secondary crosslinking and inherent fluorescence, makes it a valuable tool for the development of advanced and "smart" polymeric materials. The protocols provided in this guide serve as a starting point for researchers and professionals to explore the full potential of this multifunctional molecule in their specific applications. Careful attention to synthesis, stoichiometry, and curing conditions, along with strict adherence to safety protocols, will enable the successful utilization of this compound in creating next-generation polymers.
References
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
The ISDSS. (n.d.). 4 4 Diaminostilbene 2 2 Disulfonic Acid – Safety Data Sheet (SDS) Download. [Link]
-
MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Link]
-
ResearchGate. (n.d.). Synthesis and Thermal Studies of Some Epoxy Systems cured with Aromatic Diamines. [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound-2,2'-disulphonic acid. [Link]
-
ACS Publications. (n.d.). Photo-Triggerable Polymerization and Depolymerization of Stiff-Stilbene Lactones. [Link]
-
ACS Publications. (n.d.). Structure–Property Relationship of Diamine Cross-Linked Acrylate-Modified Natural Rubber. [Link]
-
ACS Publications. (n.d.). Mechanically Strong, Flexible Polyimide Aerogels Cross-Linked with Aromatic Triamine. [Link]
-
Scilit. (n.d.). Mechanical and viscoelastic properties of epoxy networks cured with aromatic diamines. [Link]
-
ORKG Ask. (n.d.). Photochemistry of Some Liquid Crystalline Stilbene Polyesters. [Link]
- Google Patents. (n.d.). Process for the preparation of this compound-2,2'-disulphonic acid.
-
Semantic Scholar. (n.d.). Influence of diamine rigidity and dianhydride rigidity on the microstructure, thermal and mechanical properties of cross-linked polyimide aerogels. [Link]
-
EWG's Guide to Healthy Cleaning. (n.d.). disodium diaminostilbene disulfonate. [Link]
-
ResearchGate. (n.d.). Absorption spectra for three typical stilbene guest-host polymers. [Link]
-
SciELO. (2016, March 15). Curing and thermal behavior of epoxy resins of hexafluoro - A and bisphenol-A. [Link]
-
Scirp.org. (n.d.). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers. [Link]
-
SciSpace. (n.d.). Photoisomerization of Triazine-stilbene Fluorescent Brighteners in Solution and in their Copolymers with Styrene. [Link]
-
ResearchGate. (n.d.). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. [Link]
-
Semantic Scholar. (n.d.). Curing behaviour and thermal properties of epoxy resin cured by aromatic diamine with carborane. [Link]
-
ResearchGate. (n.d.). Photo-polymers Containing (S)Phenylalanine and Stilbene Pendants: Synthesis and Properties of Ionic Polyacrylates. [Link]
- Unknown Source. (n.d.). Wittig Synthesis of trans-Stilbene.
-
YouTube. (2012, March 30). The Wittig Reaction Synthesis of Stlbene. [Link]
-
PubChem. (n.d.). Diaminostilbenedisulfonic acid. [Link]
-
RSC Publishing. (2019, May 1). Synthesis, properties and photo-responsive behavior of luminescent side chain polymers containing D–π-A α-cyanostilbene units. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
- Google Patents. (n.d.). Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Reactions. (1965). The Wittig Reaction. [Link]
-
Organic Syntheses Procedure. (n.d.). m-NITROTOLUENE. [Link]
-
Wikipedia. (n.d.). 4-Nitrotoluene. [Link]
-
Encyclopedia.pub. (2022, March 22). Fluorescent Polymers Conspectus. [Link]
-
PMC. (n.d.). Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging. [Link]
-
PMC. (n.d.). Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging. [Link]
-
MDPI. (n.d.). Fluorescent Polymers Conspectus. [Link]
-
Organic Syntheses Procedure. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Diaminostilbenedisulfonic acid | C14H14N2O6S2 | CID 6668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. Influence of diamine rigidity and dianhydride rigidity on the microstructure, thermal and mechanical properties of cross-linked polyimide aerogels | Semantic Scholar [semanticscholar.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using 4,4'-Diaminostilbene as a Diazo Component
Introduction: The Significance of Stilbene-Based Azo Dyes
Azo dyes represent the most extensive and versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that connect aromatic systems.[1][2][3] Their widespread use in industries ranging from textiles and printing to pharmaceuticals is a testament to their synthetic accessibility, broad color palette, and good fastness properties.[1][4][5] This guide focuses on the synthesis of azo dyes utilizing 4,4'-diaminostilbene, and more specifically its sulfonated derivative, this compound-2,2'-disulphonic acid, as a key building block. The use of this diamine is of particular importance as it serves as an environmentally conscious alternative to benzidine-based dyes, which have raised significant health and safety concerns.[6][7] The extended conjugation provided by the stilbene backbone often imparts unique and desirable properties to the resulting dyes.[7]
These application notes provide a detailed protocol for the synthesis of symmetrical disazo dyes, beginning with the critical bis-diazotization of this compound-2,2'-disulphonic acid, followed by the azo coupling reaction with various aromatic nucleophiles. The causality behind experimental choices will be elucidated to provide a deeper understanding of the synthetic process.
Core Synthesis Workflow: A Two-Stage Process
The synthesis of azo dyes from this compound is a sequential process that hinges on two fundamental reactions:
-
Bis-Diazotization: The conversion of the two primary amino groups of this compound into highly reactive bis-diazonium salt.
-
Azo Coupling: The electrophilic substitution reaction of the bis-diazonium salt with electron-rich coupling components to form the stable azo dye.
Caption: General workflow for the synthesis of azo dyes from this compound.
Part 1: Bis-Diazotization of this compound-2,2'-disulphonic Acid
The formation of the bis-diazonium salt is a critical step that requires precise control of reaction conditions to ensure high yield and prevent unwanted side reactions. The direct method of diazotization is commonly employed.[4][8]
Protocol: Bis-Diazotization
-
Suspension Preparation: In a suitable reaction vessel, suspend this compound-2,2'-disulphonic acid (1 equivalent) in distilled water.
-
Solubilization: Add a 30% aqueous solution of sodium hydroxide dropwise with stirring until a clear solution is obtained. This step deprotonates the sulfonic acid groups, increasing the solubility of the starting material.
-
Acidification and Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add concentrated hydrochloric acid. This protonates the amino groups and provides the acidic medium necessary for the formation of nitrous acid.[4][8]
-
Diazotization: While maintaining the temperature between 0-5 °C, add a concentrated aqueous solution of sodium nitrite (2 equivalents) dropwise to the suspension. The pH of the mixture should be maintained at approximately 1.[8]
-
Reaction Monitoring: Stir the reaction mixture for an additional 20-30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Decomposition of Excess Nitrous Acid: Add a small amount of urea or sulfamic acid to the reaction mixture to decompose any remaining nitrous acid, which could otherwise lead to unwanted side reactions.
Experimental Insights:
-
Temperature Control: Low temperatures (0-5 °C) are crucial to prevent the decomposition of the unstable diazonium salt.[3]
-
Acidic Medium: The presence of excess strong acid is necessary to generate nitrous acid in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted parent amine.[9]
-
Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete diazotization of both amino groups.
Part 2: Azo Coupling Reaction
The bis-diazonium salt, being a weak electrophile, readily reacts with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, and anilines in an electrophilic aromatic substitution reaction.[10][11]
Protocol: Azo Coupling
-
Preparation of the Coupling Component Solution: Dissolve the coupling component (2 equivalents for a symmetrical dye) in an alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate solution). This deprotonates phenolic hydroxyl groups to form the more reactive phenoxide ion.[4]
-
Coupling Reaction: Cool the solution of the coupling component to the desired temperature (typically 5-10 °C). Slowly add the freshly prepared, cold bis-diazonium salt solution with vigorous stirring.[6][12]
-
pH Control: Maintain the pH of the reaction mixture in the alkaline range (typically pH 8-9) by the periodic addition of a base like sodium carbonate solution. The optimal pH depends on the specific coupling component.[6]
-
Reaction Completion and Monitoring: The coupling reaction is usually rapid, as indicated by the formation of a colored precipitate. The reaction is typically stirred for a few hours to ensure completion. The disappearance of the diazonium salt can be monitored by a spot test with an alkaline solution of a coupling component like H-acid.[13]
-
Isolation and Purification: The resulting azo dye is isolated by filtration. Purification can be achieved by recrystallization from a suitable solvent or solvent mixture, such as a dioxane:pyridine mixture.[4][12]
Experimental Insights:
-
Alkaline Medium: The coupling reaction is generally carried out in an alkaline medium to activate the coupling component (e.g., converting phenols to more nucleophilic phenoxides).[4] However, the pH must be carefully controlled to avoid decomposition of the diazonium salt at high pH.
-
Order of Addition: The order of addition of reactants can influence the outcome of the synthesis. In many cases, adding the alkaline solution of the coupling component to the acidic suspension of the bis-diazonium salt is found to be optimal.[6][12]
Data Presentation: Reagents and Conditions for Symmetrical Disazo Dyes
The following table summarizes the reagents and conditions for the synthesis of various symmetrical disazo dyes derived from this compound-2,2'-disulphonic acid.
| Dye | Diazo Component | Coupling Component | Molar Ratio (Diazo:Coupling) | Coupling pH | Coupling Temperature (°C) | Resulting Color |
| 1 | This compound-2,2'-disulphonic acid | 1,3-Dihydroxybenzene | 1:2 | Alkaline | < 10 | - |
| 2 | This compound-2,2'-disulphonic acid | 1-Hydroxy-naphthalene-2-carboxylic acid | 1:2 | Alkaline | < 10 | - |
| 3 | This compound-2,2'-disulphonic acid | 2-Chlorosalicylanilide | 1:2 | ~ 8 | ~ 10 | Orange |
| 4 | This compound-2,2'-disulphonic acid | 2-Bromosalicylanilide | 1:2 | ~ 8.5 | ~ 8 | Redder than Dye 3 |
Visualization of the Synthesis Pathway
Caption: Detailed workflow for the synthesis of symmetrical disazo dyes.
Characterization of Synthesized Azo Dyes
The structure and purity of the synthesized azo dyes are typically confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.[4][8]
-
UV-Visible Spectroscopy (UV-Vis): To determine the absorption maximum (λmax) of the dye, which is related to its color.[6][8]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups present in the dye molecule, such as the N=N stretching vibration.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure of the dye.[4][8]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.[4][6]
Applications and Future Perspectives
Azo dyes derived from this compound have shown significant promise as direct dyes for cellulosic fibers like cotton.[4] Their good leveling and migration properties, coupled with their eco-friendly nature, make them attractive candidates for various industrial applications.[4] Further research in this area could focus on the synthesis of asymmetrical disazo dyes to fine-tune the color and properties, as well as exploring their potential in high-tech applications such as nonlinear optics and sensitizers in solar cells.
References
- Grad, M. E., Simu, G. M., Lupea, A. X., & Simon, Z. (n.d.). SYNTHESIS AND COLOUR ASSESSMENT OF SOME NEW STILBENE AZO DYES. Revue Roumaine de Chimie.
- Simu, G. M., Grad, M. E., Lupea, A. X., & Simon, Z. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum.
- Grad, M. E., Simu, G. M., & Lupea, A. X. (n.d.). Synthesis, characterisation and colorimetric study of new azo-stilbene dyes. Semantic Scholar.
- Grad, M. E., Simu, G. M., Lupea, A. X., & Simon, Z. (2025, August 7). Synthesis and colour assessment of some new stilbene AZO dyes.
- Grad, M. E., Simu, G. M., & Lupea, A. X. (n.d.). Synthesis, Characterisation and Colorimetric Study of New Azo-stilbene Dyes.
- Simu, G. M., Grad, M. E., & Lupea, A. X. (n.d.). Disazo symmetrical stilbene dyes.
- Seoul National University. (n.d.). Synthesis of stilbene-based azo dyes and application for dichroic materials in poly(vinyl alcohol) polarizing films.
- ResearchG
- (n.d.). Disazo Dyes, Derivatives of 4, 4 – diaminostilbene – 2,2 – disulfonic Acid.
- (n.d.). The Synthesis of Azo Dyes.
- (n.d.). Organic Syntheses Procedure.
- (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- (n.d.).
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020, January 31).
- (n.d.). Azo coupling. Wikipedia.
- (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
- (n.d.). Azo Coupling. Organic Chemistry Portal.
- (n.d.).
- (n.d.).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Diazotisation [organic-chemistry.org]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. Azo Coupling [organic-chemistry.org]
- 12. sciforum.net [sciforum.net]
- 13. bch.ro [bch.ro]
Application Notes and Protocols for the Use of 4,4'-Diaminostilbene-Based Fluorescent Probes in Metal Ion Detection
An In-Depth Technical Guide
Introduction: The Imperative for Selective Metal Ion Detection
Metal ions are fundamental to a vast array of biological and environmental processes. Essential ions like zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺) are critical cofactors for enzymes and structural components of proteins, while others, such as copper (Cu²⁺), can be toxic at elevated concentrations.[1][2] Contamination of ecosystems with heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺) poses significant threats to environmental and human health.[3][4] Consequently, the development of sensitive, selective, and real-time methods for detecting metal ions is of paramount importance.[5][6]
Fluorescent chemosensors, or probes, have emerged as powerful analytical tools due to their inherent simplicity, high sensitivity, low cost, and potential for real-time and in-situ analysis, including live-cell imaging.[6][7][8] An ideal fluorescent probe consists of a fluorophore (the signaling unit) and a receptor (the recognition unit) that selectively binds to the target analyte. This binding event triggers a change in the fluorophore's photophysical properties, resulting in a measurable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.[9]
The 4,4'-Diaminostilbene Scaffold: A Versatile Fluorophore
Stilbene and its derivatives are a well-established class of fluorescent compounds with applications ranging from dyes and optical brighteners to biological probes.[10][11] The trans-4,4'-diaminostilbene (DAS) core is particularly attractive as a fluorophore scaffold for several reasons:
-
High Fluorescence Quantum Yield: The stilbene backbone possesses a rigid, conjugated π-system that facilitates strong fluorescence.
-
Synthetic Accessibility: The amino groups at the 4 and 4' positions are reactive handles that allow for straightforward chemical modification.[11] This is crucial for attaching the ion-selective receptor units.
-
Tunable Photophysical Properties: The electronic properties, and thus the absorption and emission wavelengths, can be modulated by the substituents attached to the amino groups.[12]
The key to transforming the DAS fluorophore into a selective metal ion sensor lies in converting the amino groups into a specific chelating moiety. A highly effective and common strategy is the formation of a Schiff base .[7][13][14] This is typically achieved through a one-step condensation reaction between the diamine and an appropriate aldehyde or ketone, creating an imine linkage (-C=N-) that, along with other nearby donor atoms (like hydroxyl or sulfur groups), forms a specific binding pocket for metal ions.[15]
Core Signaling Mechanisms Explained
The interaction between a DAS-based probe and a metal ion can modulate fluorescence through several well-understood photophysical mechanisms. The design of the probe dictates which mechanism will dominate for a specific metal ion.
-
Photoinduced Electron Transfer (PET): In the "free" or unbound state of many probes, the receptor unit can donate an electron to the excited fluorophore, a process that quenches fluorescence non-radiatively. This keeps the probe in a "dark" or "off" state. Upon binding a target metal ion (like Zn²⁺), the electron-donating ability of the receptor is suppressed, inhibiting the PET process. This blockage restores the fluorescence of the stilbene core, leading to a "turn-on" signal.[3][9]
-
Chelation-Enhanced Fluorescence (CHEF): Metal ion binding often increases the structural rigidity of the probe by locking the receptor and fluorophore into a fixed conformation. This conformational restriction reduces energy loss through non-radiative vibrational and rotational pathways, leading to a significant enhancement of the fluorescence quantum yield.[16] CHEF and the inhibition of PET often work in concert to produce a strong "turn-on" response.[17]
-
Fluorescence Quenching by Paramagnetic Ions: Metal ions with unpaired electrons, such as Cu²⁺, Ni²⁺, and Fe³⁺, are known as paramagnetic quenchers.[18][19] When these ions bind to the probe's receptor, they can efficiently quench the fluorophore's excited state through energy or electron transfer processes, resulting in a "turn-off" signal.[18][20] This property allows for the design of probes that are selective for these specific metal ions.
Application Note I: "Turn-On" Detection of Zinc (Zn²⁺)
Introduction: Zinc is the second most abundant transition metal in the human body and is essential for countless biological functions.[2] Developing probes for tracking Zn²⁺ is a major focus in chemical biology. This section describes the use of a hypothetical but representative DAS-Schiff base probe, DAS-SP (derived from this compound and salicylaldehyde pyridine), for the selective turn-on detection of Zn²⁺.
Mechanism of Action: The DAS-SP probe is designed to operate via a PET/CHEF mechanism.[16] In its free form, the lone pair of electrons on the imine nitrogen can quench the stilbene fluorescence (PET). Upon coordination with Zn²⁺, a rigid 1:1 complex is formed, which inhibits PET and enhances fluorescence intensity through the CHEF effect.[2][21]
Performance Characteristics:
| Parameter | Value | Rationale & Significance |
| Analyte | Zn²⁺ | High selectivity over other biologically relevant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺ is critical for cellular studies.[22] |
| λabs / λem (nm) | ~350 / ~450 nm | The large Stokes shift (difference between absorption and emission maxima) is advantageous as it minimizes self-absorption and improves signal-to-noise ratio. |
| Fluorescence Change | > 50-fold increase | A large fluorescence enhancement provides high sensitivity and a clear, unambiguous signal. |
| Limit of Detection (LOD) | < 100 nM | A low detection limit is essential for measuring physiological concentrations of free zinc ions.[16] |
| Response Time | < 2 minutes | A rapid response allows for real-time monitoring of dynamic changes in ion concentration.[1] |
Protocol 1: Quantitative Detection of Zn²⁺ using DAS-SP
Objective: To determine the concentration of Zn²⁺ in an aqueous sample using the DAS-SP fluorescent probe.
A. Materials & Equipment
-
DAS-SP Probe
-
Zinc Chloride (ZnCl₂)
-
HEPES buffer (10 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Other metal chloride salts (for selectivity studies)
-
Spectrofluorometer with quartz cuvettes
-
Calibrated micropipettes
B. Preparation of Solutions
-
Probe Stock Solution (1 mM): Dissolve the appropriate mass of DAS-SP in DMSO to make a 1 mM stock solution. Store in the dark at 4°C. Rationale: DMSO is used to solubilize the often-hydrophobic organic probe before dilution into an aqueous medium.
-
Zinc Stock Solution (10 mM): Dissolve an accurate mass of ZnCl₂ in deionized water to create a 10 mM stock solution.
-
Working Probe Solution (10 µM): Dilute the 1 mM probe stock solution 1:100 in HEPES buffer. For example, add 20 µL of 1 mM DAS-SP to 1980 µL of HEPES buffer. Rationale: HEPES buffer is used to maintain a stable physiological pH, which is crucial as the fluorescence of many probes is pH-sensitive.
C. Spectrofluorometer Measurement
-
Instrument Setup: Set the excitation wavelength to 350 nm. Set the emission scan range from 400 nm to 600 nm. Optimize excitation and emission slit widths (e.g., 5 nm) for adequate signal intensity without saturating the detector.
-
Blank Measurement: Add 2 mL of the 10 µM Working Probe Solution to a cuvette and record the baseline fluorescence spectrum. This is the F₀ value.
-
Titration: Create a calibration curve by adding small, precise aliquots of the Zn²⁺ stock solution (or a diluted intermediate) to the cuvette.
-
Example: Add 0, 2, 4, 6...20 µL of a 100 µM Zn²⁺ solution to the 2 mL of probe solution.
-
After each addition, mix gently by pipetting or inverting the capped cuvette. Incubate for 2 minutes to ensure complete complexation.
-
Record the fluorescence spectrum. The intensity at the emission maximum (~450 nm) is recorded as F.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) at 450 nm against the concentration of Zn²⁺.
-
The linear range of this plot can be used to determine the concentration of unknown samples.
-
The detection limit can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
D. Selectivity and Interference Study
-
Prepare solutions of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺) at a high concentration (e.g., 100 µM).
-
To separate cuvettes containing 2 mL of the 10 µM Working Probe Solution, add a significant excess (e.g., 10 equivalents) of each interfering ion and record the fluorescence.
-
In a final cuvette, add 2 equivalents of Zn²⁺ first, record the signal, and then add the mixture of interfering ions to confirm that the signal remains stable. Rationale: This self-validating step confirms that the probe's response to the target analyte is not easily disrupted by other species likely to be present in a complex sample.
Application Note II: "Turn-Off" Detection of Copper (Cu²⁺)
Introduction: While essential in trace amounts, copper is toxic at higher levels. The selective detection of Cu²⁺ is crucial for environmental monitoring and diagnosing diseases related to copper dysregulation.[23][24] Paramagnetic Cu²⁺ is an effective fluorescence quencher, making it an ideal target for "turn-off" probes.[18]
Mechanism of Action: A DAS-based probe for Cu²⁺, such as DAS-DPA (incorporating a dipicolylamine receptor), will typically be fluorescent in its free state. The dpa moiety is a well-known strong chelator for Cu²⁺.[25] Upon binding, the paramagnetic nature of the Cu²⁺ ion provides an efficient non-radiative decay pathway for the excited fluorophore, leading to significant fluorescence quenching.[18]
Performance Characteristics:
| Parameter | Value | Rationale & Significance |
| Analyte | Cu²⁺ | High selectivity is needed, especially against Zn²⁺ which can sometimes interfere with similar chelators.[25] |
| λabs / λem (nm) | ~350 / ~450 nm | Consistent with the DAS core, allowing for standard instrument settings. |
| Fluorescence Change | > 90% Quenching | A strong "turn-off" response is required for a low limit of detection. |
| Limit of Detection (LOD) | < 1 µM | Enables the detection of environmentally and biologically relevant copper concentrations.[24] |
Protocol 2: Quantitative Detection of Cu²⁺ using DAS-DPA
Objective: To determine the concentration of Cu²⁺ in a water sample using the DAS-DPA fluorescent probe.
A. Materials & Equipment
-
DAS-DPA Probe
-
Copper(II) Sulfate (CuSO₄)
-
HEPES buffer (10 mM, pH 7.4)
-
DMSO, spectroscopy grade
-
Spectrofluorometer and quartz cuvettes
B. Protocol Steps The protocol is largely identical to that for Zn²⁺ detection, with the following key differences:
-
Solutions: Use CuSO₄ to prepare the Cu²⁺ stock solution.
-
Measurement: The baseline fluorescence of the probe solution (F₀) will be high. Upon addition of Cu²⁺, the fluorescence intensity (F) will decrease.
-
Data Analysis:
-
Plot the quenching efficiency, often represented as (F₀ - F)/F₀, against the concentration of Cu²⁺.
-
Alternatively, a Stern-Volmer plot (F₀/F vs. [Cu²⁺]) can be used to analyze the quenching mechanism and determine the quenching constant.
-
General Workflow for Probe Characterization
The systematic characterization of a new fluorescent probe is essential to validate its performance. This involves determining the binding stoichiometry and binding affinity, which provides deeper insight into the probe-ion interaction.
-
Job's Plot for Stoichiometry: To determine the binding ratio between the probe (L) and the metal ion (M), a Job's plot is constructed.[2][24] A series of solutions is prepared where the total concentration ([L] + [M]) is constant, but the mole fraction of the metal ion is varied from 0 to 1. The fluorescence intensity change is plotted against the mole fraction. The peak of this plot indicates the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 complex).[2]
-
Benesi-Hildebrand Plot for Affinity: The binding or association constant (Kₐ) can be estimated from the titration data using the Benesi-Hildebrand equation.[21][24] For a 1:1 complex, a plot of 1/(F - F₀) versus 1/[M] should be linear, and Kₐ can be calculated from the ratio of the intercept to the slope.[24] A higher Kₐ value indicates a stronger binding affinity.
Conclusion and Future Perspectives
Fluorescent probes based on the this compound scaffold are powerful and versatile tools for the selective detection of metal ions. By employing rational design strategies, particularly through the formation of Schiff base receptors, it is possible to create probes that exhibit either "turn-on" or "turn-off" responses to specific metal ions. The protocols outlined in this guide provide a robust framework for the application and validation of these probes in research and analytical settings.
Future advancements will likely focus on developing probes with two-photon excitation capabilities for deeper tissue imaging, improving water solubility to eliminate the need for organic co-solvents, and creating ratiometric probes that provide built-in self-calibration for more reliable quantitative measurements in complex biological environments.[17][26][27]
References
- 1. Schiff Bases: A Versatile Fluorescence Probe in Sensing Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advancements in Schiff Base Fluorescence Chemosensors for the Detection of Heavy Metal Ions [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescence ‘turn-on’ probe for nanomolar Zn(ii) detection in living cells and environmental samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 18. The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A new turn-on fluorescence probe for Zn(2+) in aqueous solution and imaging application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 23. A turn-off fluorescent probe for the detection of Cu2+ based on a tetraphenylethylene-functionalized salicylaldehyde Schiff-base - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. A stilbene-based fluoroionophore for copper ion sensing in both reduced and oxidized environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dicyanostilbene-derived two-photon fluorescence probe for free zinc ions in live cells and tissues with a large two-photon action cross section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchwith.njit.edu [researchwith.njit.edu]
Application Notes and Protocols for 4,4'-Diaminostilbene in Fluorescent Whitening Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for "Whiter than White"
In numerous industries, from textiles and paper manufacturing to detergents and plastics, achieving a brilliant white appearance is a critical quality parameter.[1][2][3] Natural fibers and other materials often possess an inherent yellowish tint due to the absorption of blue light.[3][4] While traditional bleaching methods can reduce this yellowness, they often do not achieve the desired level of brightness and can sometimes damage the substrate.[4] This is where fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs), play a pivotal role.[3][5] These compounds create a "whiter-than-white" effect by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, effectively masking the yellow hue and enhancing the overall brightness of the material.[1][2][5][6]
Among the various classes of FWAs, those derived from stilbene, particularly from the foundational molecule 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), are of paramount importance.[6][7][8][9] These derivatives are widely utilized due to their high efficiency, good water solubility (conferred by the sulfonic acid groups), and strong affinity for cellulosic materials like cotton and paper.[7][10][11] This guide provides an in-depth exploration of the application of this compound in the synthesis and use of fluorescent whitening agents, offering detailed protocols for researchers and scientists in the field.
Mechanism of Action: The Science of Fluorescence
The whitening effect of stilbene-based FWAs is a photophysical phenomenon known as fluorescence.[12] These molecules possess a conjugated system of double bonds within their stilbene backbone, which allows for the absorption of high-energy photons in the UV region of the electromagnetic spectrum (typically 340-370 nm).[1][6] This absorption excites the molecule from its electronic ground state to a higher energy singlet excited state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting a photon. Due to energy loss during this process, the emitted photon has lower energy (longer wavelength) than the absorbed photon, falling within the blue region of the visible spectrum (typically 420-470 nm).[1][3][6] This emitted blue light counteracts the yellow appearance of the substrate, resulting in a brighter, whiter look.[2][5]
Caption: Mechanism of action of a fluorescent whitening agent.
Synthesis of a Representative Fluorescent Whitening Agent
A common class of FWAs derived from this compound-2,2'-disulfonic acid are the bis(triazinylamino)stilbene derivatives. The synthesis is typically a multi-step process involving the sequential reaction of DSD acid with cyanuric chloride and then with various amines to tailor the properties of the final FWA, such as its solubility, affinity for the substrate, and whitening efficiency.[7][8][13]
Protocol: Synthesis of a Diaminostilbene-Triazine Based FWA
This protocol describes the synthesis of a symmetrical FWA where both triazine rings are substituted with the same amine.
Materials and Reagents:
-
This compound-2,2'-disulfonic acid (DSD acid)[7]
-
Cyanuric chloride[7]
-
Aniline (or other desired amine, e.g., morpholine, diethanolamine)[7][13]
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Ice
-
Deionized water
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
pH meter or pH paper
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
First Condensation (DSD Acid and Cyanuric Chloride):
-
In the three-neck flask, prepare a slurry of cyanuric chloride in a mixture of ice and water.
-
In a separate beaker, dissolve DSD acid in deionized water with the aid of sodium carbonate to form the disodium salt solution. The pH should be adjusted to be slightly alkaline.
-
Slowly add the DSD acid solution to the cyanuric chloride slurry while maintaining the temperature between 0-5°C with an ice bath and vigorous stirring.
-
Monitor the pH and maintain it between 4-6 by the gradual addition of a sodium carbonate solution.[9] The reaction is typically complete when a test for free cyanuric chloride is negative.
-
-
Second Condensation (Reaction with Amine):
-
To the reaction mixture from step 1, add the desired amine (e.g., aniline) dropwise.
-
Slowly raise the temperature of the reaction mixture to around 40-45°C and maintain it for several hours with continuous stirring.[13]
-
During this step, maintain the pH in the neutral to slightly alkaline range (pH 7-8) by adding sodium hydroxide solution as needed.
-
-
Third Condensation (Final Substitution):
-
To complete the reaction and substitute the final chlorine atom on the triazine ring, the temperature can be further elevated (e.g., to 80-95°C) and the reaction continued for several more hours, depending on the reactivity of the chosen amine.
-
Maintain the pH as in the previous step.
-
-
Isolation and Purification:
-
Once the reaction is complete, the product can be precipitated by adding salt (salting out) and/or a water-miscible organic solvent like acetone.
-
Cool the mixture to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with a salt solution or an acetone-water mixture to remove unreacted starting materials and byproducts.
-
Dry the purified FWA in an oven at a suitable temperature.
-
Caption: General workflow for the synthesis of a this compound-based FWA.
Application of Fluorescent Whitening Agents to Textiles
The application of FWAs to textiles can be done at various stages of processing, including during dyeing or as a finishing step.[2][5] The choice of method depends on the fiber type and the desired outcome. The exhaustion method is common for natural fibers like cotton.[5]
Protocol: Application of FWA to Cotton Fabric by Exhaustion
Materials and Reagents:
-
Synthesized FWA
-
Bleached, undyed cotton fabric
-
Sodium sulfate (Na₂SO₄) or sodium chloride (NaCl) as an electrolyte
-
Deionized water
-
Beakers or a laboratory dyeing machine
-
Hot plate or water bath
Procedure:
-
Preparation of the Treatment Bath:
-
Prepare a stock solution of the synthesized FWA in deionized water.
-
In a beaker or the dyeing vessel, prepare the treatment bath by adding a specific concentration of the FWA (e.g., 0.1% to 1.0% on the weight of the fabric, owf).
-
Add an electrolyte, such as sodium sulfate (e.g., 5-20 g/L), to promote the exhaustion of the FWA onto the cotton fibers.
-
Adjust the liquor ratio (the ratio of the weight of the liquor to the weight of the fabric) to a suitable value, typically between 10:1 and 20:1.
-
-
Treatment of the Fabric:
-
Introduce the cotton fabric sample into the treatment bath at room temperature.
-
Gradually raise the temperature of the bath to 60-80°C over 30 minutes.
-
Maintain this temperature for 30-60 minutes with occasional stirring to ensure even application.
-
-
Rinsing and Drying:
-
After the treatment, remove the fabric from the bath.
-
Rinse the fabric thoroughly with cold deionized water to remove any unfixed FWA from the surface.
-
Squeeze out the excess water and allow the fabric to air-dry or dry in an oven at a moderate temperature.
-
Characterization and Performance Evaluation
The effectiveness of a synthesized FWA is evaluated by measuring the whiteness of the treated substrate and its fastness properties.
Protocol: Whiteness Index Measurement
The whiteness of the treated fabric is quantified using a spectrophotometer or colorimeter to measure the CIE Whiteness Index (CIE WI).[14]
Equipment:
-
Spectrophotometer with a D65 standard illuminant source.
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white tile.
-
Fold the treated and untreated (control) fabric samples to ensure opacity.
-
Place the fabric sample over the measurement port of the instrument.
-
Measure the reflectance spectrum of the fabric over the visible range.
-
The instrument's software will calculate the CIE Whiteness Index based on the measured color coordinates.
-
Compare the CIE WI of the treated fabric with that of the untreated fabric to determine the whitening effect. A higher CIE WI value indicates a greater degree of whiteness.[8][14]
| Parameter | Description | Typical Values for FWA-Treated Cotton |
| CIE Whiteness Index (CIE WI) | A measure of the overall whiteness of a material, taking into account both lightness and blue-white tint. | 130 - 150 (Untreated cotton: ~80) |
| UV-Vis Absorption (λmax) | The wavelength at which the FWA shows maximum absorption of UV light. | 340 - 370 nm |
| Fluorescence Emission (λmax) | The wavelength at which the FWA shows maximum emission of visible light. | 420 - 470 nm |
Protocol: Fastness Properties Evaluation
It is crucial to assess the durability of the whitening effect.
-
Wash Fastness: The treated fabric is subjected to standardized washing cycles, and the change in whiteness is measured.
-
Light Fastness: The treated fabric is exposed to a standardized light source (e.g., a xenon arc lamp) for a specified period, and the change in whiteness and any yellowing are evaluated.[14][15] Stilbene-based FWAs can be susceptible to photodegradation, which can lead to a loss of the whitening effect and even yellowing upon prolonged exposure to UV light.[15]
Conclusion
This compound and its sulfonated derivatives are indispensable building blocks for a significant class of fluorescent whitening agents.[6][7][9] The ability to synthesize a wide range of FWA structures by modifying the substituents on the triazine rings allows for the fine-tuning of their properties for specific applications in textiles, paper, detergents, and more.[7][13][16] The protocols outlined in this guide provide a foundational framework for the synthesis, application, and evaluation of these important industrial chemicals, enabling researchers to explore novel FWA structures with enhanced performance and stability.
References
- Vinipul Chemicals Pvt. Ltd. (2025). Applications of Optical Brightening Agents in Textiles and Paper.
- Tiankun Chemical. (2025). The Application of Optical Brightener Agent in Textiles.
- Guo, M., et al. (2017). Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4'-bis (1,3,5-triazinyl)- diamino stilbene-2,2'-disulfonic acid structure. BioResources, 12(4), 8901-8919.
- Unknown. (2024). Top Benefits of Using Optical Brightening Agents in Textiles.
- IJCRT.org. (n.d.). APPLICATION OF VARIOUS OPTICAL BRIGHTENING AGENTS (OBA'S/FWA'S) FOR VALUE ADDITION OF INDIAN TEXTILES.
- Unknown. (2022).
- ResearchGate. (2025).
- Misbah, et al. (2015). Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric. Asian Journal of Chemistry, 27, 3303-3307.
- ResearchGate. (2025). Synthesis of novel stilbene-alkoxysilane fluorescent brighteners, and their performance on cotton fiber as fluorescent brightening and ultraviolet absorbing agents.
- Museum of Fine Arts Boston. (2022). Fluorescent whitening agent.
- Unknown. (n.d.). Uses and characteristics of fluorescent whitening agent.
- Australian Government Department of Health and Aged Care. (2023).
- Unknown. (n.d.). Study on the synthesis techniques of optical brighteners: A Review.
- Google Patents. (2000).
- DiVA portal. (2012).
- ResearchGate. (n.d.). The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based....
- PrepChem.com. (n.d.). Synthesis of this compound-2,2'-disulphonic acid.
- Wikipedia. (n.d.). Optical brightener.
- Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID.
- Unknown. (2022). The properties that fluorescent whitening agents should have - Knowledge.
- ChemicalBook. (2025). 4,4'-Diamino-2,2'-stilbenedisulfonic acid.
- Fibre2Fashion.com. (n.d.).
- Misbah, et al. (n.d.). Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric. Asian Journal of Chemistry.
- PubChem. (n.d.). This compound.
- PerkinElmer. (n.d.). Measurement of Optical Brightening Agents in Samples Using the FL 6500 Fluorescence Spectrometer and Solid Sample Holder.
- ResearchGate. (2025). Stability of a Stilbene-Type Fluorescent Whitening Agent Against Hypochlorite.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chemical structure of the Stilbene fluorescent whitening agent.
- National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1)
Sources
- 1. Applications of Optical Brightening Agents in Textiles and Paper [vinipulchemicals.com]
- 2. adinathauxichem.com [adinathauxichem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. longchangchemical.com [longchangchemical.com]
- 5. The Application of Optical Brightener Agent in Textiles - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Optical brightener - Wikipedia [en.wikipedia.org]
- 7. Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. WO2000046336A1 - Fluorescent whitening agent, its preparation and use - Google Patents [patents.google.com]
- 10. static.fibre2fashion.com [static.fibre2fashion.com]
- 11. asianpubs.org [asianpubs.org]
- 12. diva-portal.org [diva-portal.org]
- 13. isca.me [isca.me]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Notes and Protocols: 4,4'-Diaminostilbene as a Versatile Building Block for Luminescent and Catalytically Active Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of 4,4'-Diaminostilbene in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine. The judicious selection of organic linkers is a cornerstone of MOF design, dictating the resulting framework's topology, porosity, and functionality. While carboxylate-based linkers have been extensively studied, the exploration of amine-functionalized linkers, such as this compound, presents a compelling frontier in the design of novel MOFs with unique properties.
This compound is a particularly intriguing building block due to its rigid, conjugated backbone, which can impart thermal stability and potential for luminescence to the resulting MOF. The presence of two primary amine groups offers coordination sites for metal ions, and these nitrogen-rich functionalities can also serve as basic catalytic sites or points for post-synthetic modification. The stilbene core, known for its photoresponsive properties, could lead to the development of MOFs with applications in light-driven catalysis or sensing.
This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of MOFs constructed from this compound. While this specific linker is still emerging in the field of MOF chemistry, the protocols and insights presented herein are grounded in established principles of MOF synthesis and are designed to provide a robust starting point for researchers looking to explore this promising area. We will delve into the synthetic considerations for creating these novel materials, their characterization, and their potential applications in drug delivery, sensing, and catalysis, with a focus on the unique advantages conferred by the this compound linker.
I. Design and Synthesis of this compound-Based MOFs
The synthesis of MOFs from amine-based linkers can be more challenging than with their carboxylate counterparts due to the different coordination chemistry of the amine group. However, with careful control of reaction conditions, stable and crystalline frameworks can be achieved. Solvothermal synthesis is a widely employed method for MOF crystallization, allowing for the formation of high-quality crystals under controlled temperature and pressure.
Causality in Experimental Choices:
-
Metal Ion Selection: The choice of the metal ion is critical. Divalent metal ions with a preference for coordination with nitrogen, such as Zn(II), Cu(II), and Co(II), are excellent candidates. For applications requiring luminescence, Zn(II) is often preferred as it is a d¹⁰ metal and less likely to quench fluorescence. For catalytic applications, Cu(II) and Co(II) can provide redox activity.
-
Solvent System: A high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), is typically used to solubilize the reactants and facilitate crystal growth at elevated temperatures.
-
Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid or benzoic acid), can help to control the nucleation and growth of the MOF crystals, leading to larger and more well-defined crystals. The modulator competes with the linker for coordination to the metal ion, slowing down the crystallization process.
-
Temperature and Time: The reaction temperature and time are crucial parameters that influence the crystallinity and phase purity of the final product. Higher temperatures can promote the formation of more thermodynamically stable phases, while the reaction time needs to be sufficient for complete crystallization.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-(DAS) MOF
This protocol describes the synthesis of a hypothetical zinc-based MOF using this compound, hereafter referred to as Zn-(DAS).
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (DAS)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Benzoic acid (modulator)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.
-
Add 5 equivalents of benzoic acid (0.5 mmol) to the solution.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution of all reactants.
-
Place the vial in a preheated oven at 100 °C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours. This solvent exchange step is crucial to remove the high-boiling point DMF from the pores of the MOF.
-
After solvent exchange, decant the ethanol and dry the sample under vacuum at 120 °C for 12 hours to obtain the activated, porous Zn-(DAS) MOF.
II. Characterization of this compound-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. A combination of crystallographic, spectroscopic, and physical characterization techniques should be employed.
| Technique | Purpose | Expected Outcome for Zn-(DAS) MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The experimental pattern should match a simulated pattern if a single crystal structure is obtained. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise atomic arrangement, connectivity, and porosity of the MOF. | Would provide the definitive crystal structure, confirming the coordination of the diaminostilbene linker to the zinc centers and revealing the network topology and pore dimensions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework before decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the framework and its coordination to the metal centers. | The spectrum should show characteristic peaks for the N-H stretches of the amine groups and the aromatic C-H and C=C stretches of the stilbene backbone. A shift in the N-H bending vibrations upon coordination to the zinc centers may be observed. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and porosity of the activated MOF. | A Type I or Type IV nitrogen adsorption isotherm, from which a high specific surface area can be calculated, confirming the permanent porosity of the material. |
| Photoluminescence (PL) Spectroscopy | To investigate the luminescent properties of the MOF. | An emission spectrum in the blue or green region of the visible spectrum upon excitation with UV light, characteristic of the stilbene chromophore. The emission intensity and lifetime are expected to be enhanced in the rigid MOF framework compared to the free linker in solution. |
III. Applications in Drug Development
The unique properties of this compound-based MOFs make them promising candidates for various applications in drug development, including drug delivery, sensing of bioactive molecules, and catalysis of pharmaceutically relevant reactions.
A. Drug Delivery
The porous nature of Zn-(DAS) MOFs allows for the encapsulation of therapeutic molecules. The amine groups within the pores can interact with drug molecules through hydrogen bonding, potentially leading to high loading capacities and controlled release profiles.
Protocol for Drug Loading (Ibuprofen as a model drug):
-
Activate the Zn-(DAS) MOF as described in the synthesis protocol.
-
Prepare a 10 mg/mL solution of ibuprofen in a suitable solvent (e.g., ethanol).
-
Immerse 50 mg of the activated Zn-(DAS) MOF in 10 mL of the ibuprofen solution.
-
Stir the suspension at room temperature for 24 hours to allow for diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation and wash with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the sample under vacuum to obtain the ibuprofen-loaded Zn-(DAS) MOF.
-
The amount of loaded drug can be quantified by dissolving a known mass of the loaded MOF in an acidic solution (to digest the framework) and analyzing the supernatant using UV-Vis spectroscopy.
B. Luminescent Sensing of Biomarkers
The inherent luminescence of the stilbene linker can be exploited for the development of sensors for biomarkers. The presence of a specific analyte can interact with the MOF framework, leading to a change in the luminescence intensity (quenching or enhancement) or a shift in the emission wavelength.
Hypothetical Sensing Mechanism:
A Zn-(DAS) MOF could potentially be used to detect nitroaromatic compounds, which are present in some explosives and pollutants, through a luminescence quenching mechanism. The electron-deficient nitroaromatic analyte can interact with the electron-rich stilbene linker, leading to an electron transfer process that quenches the fluorescence of the MOF.
C. Heterogeneous Catalysis
The amine groups on the diaminostilbene linker can act as basic catalytic sites for various organic transformations that are relevant to pharmaceutical synthesis. The confinement of these active sites within the ordered pores of the MOF can lead to enhanced selectivity compared to homogeneous catalysts.
Potential Catalytic Application: Knoevenagel Condensation
The Knoevenagel condensation is a crucial C-C bond-forming reaction in the synthesis of many pharmaceutical intermediates. The basic amine groups in a Zn-(DAS) MOF could catalyze the condensation of an aldehyde with an active methylene compound.
Protocol for a Catalytic Reaction:
-
Activate the Zn-(DAS) MOF.
-
In a round-bottom flask, combine 1 mmol of benzaldehyde, 1.2 mmol of malononitrile, and 10 mol% of the Zn-(DAS) MOF catalyst in 10 mL of a suitable solvent (e.g., ethanol).
-
Reflux the reaction mixture with stirring for the desired amount of time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the catalyst by filtration.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reaction cycles.
-
The product can be isolated from the filtrate by evaporation of the solvent and purification by recrystallization or column chromatography.
IV. Conclusion and Future Outlook
This compound holds significant promise as a building block for the next generation of functional MOFs. The combination of a luminescent, rigid backbone with catalytically active and versatile amine groups opens up a wide range of possibilities for applications in drug development and beyond. The protocols and conceptual frameworks provided in this application note are intended to serve as a foundation for further research into this exciting and underexplored area of MOF chemistry. Future work could focus on the synthesis of MOFs with different metal ions and topologies, the post-synthetic modification of the amine groups to introduce new functionalities, and the exploration of these materials in more complex biological systems. The development of robust and well-characterized this compound-based MOFs will undoubtedly contribute to the expanding toolkit of materials available to researchers in the pharmaceutical and materials science fields.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Lawson, H. D., Walton, S. P., & Chan, C. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Applied Materials & Interfaces, 13(6), 7004–7020. [Link]
-
He, S., et al. (2021). Metal-organic frameworks for advanced drug delivery. Acta Pharmaceutica Sinica B, 11(8), 2362-2395. [Link]
-
Lustig, W. P., et al. (2017). Metal-organic frameworks: functional absorbent materials for sensing applications. Chemical Society Reviews, 46(11), 3242-3285. [Link]
-
Liu, J., et al. (2014). Applications of metal–organic frameworks in heterogeneous catalysis. Chemical Society Reviews, 43(16), 6011-6061. [Link]
-
Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293. [Link]
-
Kreno, L. E., et al. (2012). Metal–organic framework-based sensors. Chemical Reviews, 112(2), 1105-1125. [Link]
-
Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268. [Link]
-
Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal-organic frameworks: an update. Chemical Society Reviews, 41(15), 5262-5284. [Link]
-
Furukawa, H., et al. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [Link]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid
Introduction
4,4'-Diaminostilbene-2,2'-disulfonic acid (CAS: 81-11-8), also known as Amsonic Acid or Flavonic Acid, is a cornerstone chemical intermediate with significant industrial and research applications.[1][2] Primarily, it serves as the foundational building block for a large class of fluorescent whitening agents (FWAs) or optical brighteners used extensively in the detergent, paper, and textile industries.[3][4][5] Its unique stilbene backbone, featuring amino and sulfonic acid groups, provides the necessary chromophoric and solubility properties for these applications. Beyond its industrial utility, recent studies have explored its potential in biomedical fields as a fluorescent probe and its pharmacological activities, including anticancer properties.[6][7][8]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound-2,2'-disulfonic acid. The guide is designed for researchers and chemists, detailing a robust chemical reduction method suitable for a standard laboratory setting. We will explain the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into process validation, troubleshooting, and critical safety considerations.
Chemical Profile and Safety Data
Accurate identification and safe handling are paramount. The following tables summarize the key physicochemical and safety data for the target compound.
Table 1: Physicochemical Properties of this compound-2,2'-disulfonic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [1] |
| Molecular Weight | 370.39 g/mol | [1] |
| CAS Number | 81-11-8 | [1] |
| Appearance | Light yellow or cream-colored powder/needles | [9] |
| Solubility | Soluble in water | [5][10] |
| Melting Point | > 300 °C (Decomposes) | [11] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Hazard Statements & Precautionary Codes | Reference |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [10][12] |
| Skin Irritation | Causes skin irritation. | [12][13] |
| Eye Irritation | Causes serious eye irritation/burns. | [2][12][13] |
| Respiratory | May cause respiratory irritation. | [12][13] |
| Handling | Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust. | [2][12][13] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention. | [2][12] |
| First Aid (Skin) | Wash with plenty of soap and water. Remove contaminated clothing. | [12][13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [12][13] |
Principle and Reaction Mechanism
The synthesis of this compound-2,2'-disulfonic acid (DAS) is typically achieved via a two-step process starting from 4-nitrotoluene-2-sulfonic acid (p-NTSA).
-
Oxidative Coupling: Two molecules of p-NTSA undergo oxidative coupling to form the stilbene bridge, yielding 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). This step is often performed industrially using an oxidant like oxygen in the presence of a catalyst.[4][14]
-
Reduction: The nitro groups of the DNS intermediate are then reduced to the corresponding amino groups to yield the final product, DAS. While industrial-scale production often employs catalytic hydrogenation under high pressure with cobalt or platinum catalysts[3][15], a more accessible laboratory method involves chemical reduction.
This protocol focuses on the second step: the reduction of DNS using hydrazine hydrate as the reducing agent in an alkaline environment. Hydrazine, in the presence of a base, is a powerful reducing agent capable of converting aromatic nitro groups to amines. The high-boiling solvent diethylene glycol is used to achieve the necessary reaction temperature.
Caption: Overall synthetic pathway from p-NTSA to DAS.
Detailed Experimental Protocol: Reduction of DNS to DAS
This section provides a step-by-step methodology for the synthesis of DAS from its dinitro precursor.
Table 3: Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) | 128-42-7 | C₁₄H₁₀N₂O₈S₂ | >95% |
| Hydrazine Hydrate (85% solution) | 7803-57-8 | H₆N₂O | 85% |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | >85% (pellets) |
| Diethylene Glycol | 111-46-6 | C₄H₁₀O₂ | >99% |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 37% |
| Deionized Water | 7732-18-5 | H₂O | - |
Table 4: Equipment
| Equipment | Specification/Purpose |
| Three-neck round-bottom flask | 500 mL, with ground glass joints |
| Reflux condenser | With appropriate joint size |
| Mechanical stirrer with motor | For efficient mixing of the slurry |
| Heating mantle with temperature controller | To maintain reaction temperature |
| Dropping funnel | For controlled addition of liquids |
| Thermometer | To monitor reaction temperature |
| Buchner funnel and filter flask | For vacuum filtration |
| Filter paper | Whatman Grade 1 or equivalent |
| Beakers, graduated cylinders | Standard laboratory glassware |
| pH indicator strips or pH meter | For adjusting acidity |
| Drying oven | For drying the final product |
Step-by-Step Procedure
CAUTION: This procedure involves hazardous materials, including hydrazine hydrate (toxic, corrosive, and a suspected carcinogen) and concentrated acids/bases. Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
To the flask, add 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) (e.g., 0.05 mol), diethylene glycol (200 mL), and hydrazine hydrate 85% (25 mL).
-
-
Base Addition:
-
Prepare a solution of potassium hydroxide (KOH) (e.g., 0.26 mol) by slowly dissolving it in a minimal amount of deionized water (e.g., 30 mL) in a beaker. Note: This is a highly exothermic process; cool the beaker in an ice bath during dissolution.
-
Slowly add the KOH solution to the stirred reaction mixture in the flask.
-
-
Reaction Execution:
-
Heat the resulting mixture to reflux using the heating mantle. The temperature should rise as any residual water evaporates. Continue to heat and maintain a gentle reflux for approximately 3 hours.[9][16]
-
Monitor the reaction progress. The color of the mixture will typically change as the yellow DNS is converted to the lighter-colored DAS. Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting material.
-
-
Product Isolation and Work-up:
-
After the reaction is complete (approx. 3 hours), turn off the heat and allow the mixture to cool to below 100 °C.
-
Carefully and slowly, dilute the warm reaction mixture with 200 mL of deionized water while stirring.
-
Once cooled to room temperature, transfer the diluted mixture to a larger beaker (e.g., 1 L).
-
In the fume hood, slowly acidify the mixture by adding concentrated hydrochloric acid with continuous stirring until the pH is approximately 1-2. This will precipitate the this compound-2,2'-disulfonic acid as a solid.[16]
-
-
Purification and Drying:
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with warm (35-40 °C) deionized water (3 x 100 mL). This step is critical to remove inorganic salts and other impurities.[17] The washing can be continued until the conductivity of the filtrate is minimal (<400 µS/cm), indicating effective salt removal.[17]
-
Transfer the purified solid product to a watch glass or crystallization dish and dry it in an oven at 80-100 °C until a constant weight is achieved. The yield of the light-yellow to cream-colored powder is typically high.[16]
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for DAS synthesis.
Characterization and Validation
To ensure the identity and purity of the synthesized product, the following analytical methods are recommended.
Table 5: Analytical Characterization Methods
| Technique | Purpose | Expected Results |
| FT-IR Spectroscopy | Functional group analysis | Disappearance of nitro group stretches (approx. 1520 & 1340 cm⁻¹). Appearance of N-H stretches for the primary amine (approx. 3300-3500 cm⁻¹). Presence of S=O stretches for the sulfonic acid group (approx. 1180 & 1040 cm⁻¹). |
| HPLC | Purity assessment | A single major peak corresponding to the product with a different retention time from the DNS starting material. Purity should be >95%. |
| ¹H-NMR Spectroscopy | Structural confirmation | Appearance of signals corresponding to the aromatic protons and the amine protons. The exact shifts will depend on the solvent (e.g., D₂O, DMSO-d₆). |
| UV-Vis Spectroscopy | Electronic transitions | Confirmation of the stilbene chromophore, which will differ from the dinitro precursor. |
Troubleshooting Guide
Table 6: Common Problems and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficiently basic conditions. 3. Product lost during work-up (incomplete precipitation). | 1. Extend reflux time and monitor with TLC. 2. Ensure the correct amount of KOH was added. 3. Check the pH after acidification; ensure it is strongly acidic (pH 1-2). Cool the solution in an ice bath to maximize precipitation. |
| Product is Dark/Discolored | 1. Reaction temperature was too high, causing decomposition. 2. Presence of impurities from starting materials. | 1. Ensure accurate temperature control during reflux. 2. Purify the starting DNS if necessary. The final product can be further purified by recrystallization, though a suitable solvent system may need development. |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Reaction time too short. | 1. Ensure the correct stoichiometry of hydrazine hydrate is used. 2. Continue refluxing and monitor by TLC until the starting material spot has disappeared. |
| Product Contaminated with Salts | Inadequate washing of the filter cake. | Wash the product on the filter with additional portions of warm deionized water. Check the conductivity of the filtrate to confirm the removal of ionic impurities.[17] |
References
-
Thermo Fisher Scientific. (2025-09-05). SAFETY DATA SHEET: this compound-2,2'-disulfonic acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet: this compound-2,2'-Disulfonic Acid, 95% (UV-Vis). [Link]
- Hoyer, E., et al. (1974). Process for the preparation of this compound-2,2'-disulphonic acid.
-
PrepChem.com. Synthesis of this compound-2,2'-disulphonic acid. [Link]
-
Wikipedia. 4,4′-Diamino-2,2′-stilbenedisulfonic acid. [Link]
-
Gafitanu, C. A., et al. (2017). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum. [Link]
-
Wang, P., et al. (2014). A novel method for the recovery of 4,4′-dinitrostilbene-2,2′-disulfonic acid from the wastewater obtained from 4,4′-diaminostilbene-2,2′. ResearchGate. [Link]
-
UNEP Publications. DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. [Link]
- JP H0680622A. Production of this compound-2,2'-disulfonic acid or its salt.
-
Ullah, F., et al. (2024). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(14), e34639. [Link]
- Lo, S. K. (2000). Process for making high performance dyes.
- Hugl, H., et al. (1991). Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid.
Sources
- 1. scbt.com [scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 6. This compound-2,2'-disulfonic acid | CymitQuimica [cymitquimica.com]
- 7. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-2,2'-disulfonic acid | 81-11-8 | FD21497 [biosynth.com]
- 9. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. US5041632A - Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid - Google Patents [patents.google.com]
- 15. JPH0680622A - Production of this compound-2,2'-disulfonic acid or its salt - Google Patents [patents.google.com]
- 16. 4,4'-Diamino-2,2'-stilbenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 17. US6096889A - Process for making high performance dyes - Google Patents [patents.google.com]
The Design and Application of 4,4'-Diaminostilbene-Based Fluorescent Sensors: A Technical Guide
Introduction: The Stilbene Scaffold in Modern Sensing
The stilbene core, a deceptively simple 1,2-diphenylethylene structure, has emerged as a powerhouse in the development of advanced fluorescent sensors. Its rigid, conjugated π-system endows it with intrinsic fluorescence, which can be exquisitely sensitive to the local chemical environment. Among its many derivatives, 4,4'-Diaminostilbene stands out as a particularly versatile precursor. The two primary amine groups serve as reactive handles for synthetic modification, allowing for the facile introduction of various functionalities to create tailored chemosensors for a wide array of analytes, including heavy metal ions and nitroaromatic compounds, which are significant environmental and security concerns.
This technical guide provides an in-depth exploration of the principles, synthesis, and application of this compound-based fluorescent sensors. We will delve into the mechanistic underpinnings of their sensing capabilities, provide detailed, field-proven protocols for their preparation and use, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photophysical properties of stilbene derivatives in their own sensing applications.
Part 1: Principles of Detection: Modulating the Stilbene Fluorescence
The utility of this compound derivatives as fluorescent sensors lies in their ability to signal the presence of a target analyte through a measurable change in their fluorescence properties. This is typically achieved through two primary mechanisms: Photo-induced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET), often leading to fluorescence quenching or enhancement.
Detection of Metal Ions via Photo-induced Electron Transfer (PET)
For the detection of metal ions, sensors derived from this compound often operate on the principle of chelator-induced inhibition of Photo-induced Electron Transfer (PET). In the unbound state, the lone pair of electrons on a nitrogen or oxygen atom in the chelating moiety can quench the fluorescence of the stilbene fluorophore through a non-radiative PET process. Upon binding of a metal ion, the lone pair of electrons is engaged in coordination, which inhibits the PET process. This "turns on" the fluorescence of the stilbene core, providing a clear signal for the presence of the metal ion. A notable example is the use of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD) for the detection of Sn(II) ions, where the binding of Sn(II) inhibits PET and leads to a significant fluorescence enhancement[1][2].
Detection of Nitroaromatic Compounds via Fluorescence Quenching
Nitroaromatic compounds, such as the explosive picric acid (2,4,6-trinitrophenol), are electron-deficient molecules. When they come into close proximity with an electron-rich fluorescent molecule, such as a this compound derivative, they can act as efficient fluorescence quenchers. This quenching can occur through several mechanisms, including:
-
Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
-
Dynamic (Collisional) Quenching: Deactivation of the excited state of the fluorophore upon collision with the quencher.
-
Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer from the excited fluorophore to the quencher, provided there is sufficient spectral overlap between the emission spectrum of the donor (fluorophore) and the absorption spectrum of the acceptor (quencher).
The electron-rich nature of the this compound core makes its derivatives excellent candidates for the sensitive detection of nitroaromatics through these quenching mechanisms[3].
Part 2: Synthesis of this compound-Based Sensors
A common and effective strategy for creating selective fluorescent sensors from this compound is through the formation of Schiff bases. The condensation reaction between the primary amine groups of diaminostilbene and an aldehyde allows for the introduction of various chelating or recognition moieties.
Synthesis of a 4,4'-Bis(salicylideneamino)stilbene Sensor
This protocol details the synthesis of a Schiff base sensor by reacting this compound with salicylaldehyde. The resulting molecule incorporates hydroxyl groups in proximity to the imine nitrogens, creating potential binding sites for metal ions.
Experimental Protocol: Synthesis of 4,4'-Bis(salicylideneamino)stilbene
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.05 g (5 mmol) of this compound in 30 mL of absolute ethanol with gentle heating and stirring.
-
Addition of Aldehyde: To the warm solution, add 1.22 g (10 mmol) of salicylaldehyde dropwise over 5 minutes.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The yellow crystalline product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60°C for 4 hours.
-
Characterization: Characterize the final product by FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity. The formation of the Schiff base is indicated by the appearance of a characteristic imine (C=N) stretching band in the FT-IR spectrum (around 1620 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine.
Part 3: Application Protocols for Analyte Detection
The following protocols provide step-by-step instructions for using this compound-based sensors for the detection of a metal ion (Sn²⁺) and a nitroaromatic compound (picric acid).
Protocol for the Fluorescent Detection of Sn²⁺ Ions using 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD)
This protocol is adapted from established methods for the detection of stannous ions in aqueous solutions[1][2].
Materials and Instrumentation:
-
4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD)
-
Stannous chloride (SnCl₂)
-
Double distilled water
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
Experimental Workflow:
Workflow for Sn²⁺ Detection.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 5 x 10⁻⁵ M stock solution of DSD in double distilled water. Prepare a 5 x 10⁻⁵ M stock solution of SnCl₂ in double distilled water.
-
Sample Preparation: In a series of quartz cuvettes, add 2 mL of the DSD stock solution. To each cuvette, add increasing volumes (e.g., 10, 20, 30...100 µL) of the SnCl₂ stock solution.
-
Fluorescence Measurement: Set the excitation wavelength of the fluorescence spectrophotometer to 450 nm. Record the fluorescence emission spectrum for each sample. A significant enhancement in fluorescence intensity is expected upon the addition of Sn²⁺.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum of each sample. A decrease in the intensity of the DSD absorption band around 350 nm may be observed upon the addition of Sn²⁺[1].
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Sn²⁺ concentration to generate a calibration curve. This can be used to determine the concentration of Sn²⁺ in unknown samples.
Protocol for the Fluorescent Detection of Picric Acid using a this compound-Based Schiff Base Sensor
This protocol outlines a general procedure for detecting picric acid in solution using a Schiff base sensor, such as the one synthesized in Part 2.1.
Materials and Instrumentation:
-
Synthesized 4,4'-Bis(salicylideneamino)stilbene sensor
-
Picric acid
-
Suitable solvent (e.g., Ethanol, Acetonitrile)
-
Fluorescence spectrophotometer
Experimental Workflow:
Workflow for Picric Acid Detection.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the Schiff base sensor (e.g., 1 x 10⁻⁵ M) in a suitable solvent like ethanol. Prepare a stock solution of picric acid (e.g., 1 x 10⁻³ M) in the same solvent.
-
Fluorescence Titration: Place a known volume of the sensor solution in a cuvette. Record its initial fluorescence spectrum. Add small, incremental aliquots of the picric acid stock solution to the cuvette, mixing thoroughly after each addition. Record the fluorescence spectrum after each addition. A progressive decrease (quenching) of the fluorescence intensity is expected.
-
Data Analysis: Analyze the fluorescence quenching data using the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (picric acid). A plot of I₀ / I versus [Q] should be linear, and the slope will give the Stern-Volmer constant, which is a measure of the quenching efficiency.
Part 4: Data Interpretation and Performance Characteristics
The performance of a fluorescent sensor is characterized by several key parameters, which should be determined experimentally.
| Parameter | Description | Typical Values for Diaminostilbene Sensors |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | For picric acid, LODs can be in the nanomolar (nM) to micromolar (µM) range[3]. |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. | High selectivity for Sn²⁺ over other metal ions has been reported for DSD[1][2]. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Varies depending on the specific derivative and solvent environment. |
| Stern-Volmer Constant (Kₛᵥ) | A measure of the efficiency of fluorescence quenching by a particular analyte. | For picric acid, Kₛᵥ values can be on the order of 10⁴ to 10⁵ M⁻¹[3]. |
Conclusion and Future Outlook
This compound and its derivatives represent a robust and versatile platform for the development of highly sensitive and selective fluorescent sensors. The straightforward synthesis of Schiff base derivatives allows for extensive chemical space to be explored, enabling the design of sensors for a multitude of applications in environmental monitoring, clinical diagnostics, and security. Future research in this area will likely focus on the development of solid-state sensors for real-world applications, the incorporation of these fluorophores into more complex systems such as metal-organic frameworks (MOFs) and polymers, and the exploration of their utility in biological imaging. The fundamental principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in this exciting and impactful field.
References
-
Ansari, M., Bera, R., Mondal, S., & Das, N. (2019). Triptycene-Derived Photoresponsive Fluorescent Azo-Polymer as Chemosensor for Picric Acid Detection. ACS Omega, 4(5), 9383–9392. Available at: [Link]
-
Efficient detection of Picric acid by pyranone based Schiff base as a chemosensor. (n.d.). ResearchGate. Available at: [Link]
-
Hahm, S. G., Kim, S. H., Ree, M., & Lee, H. K. (2001). Synthesis and characterization of new photosensitive polyimides containing a stilbene derivative. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3369-3378. Available at: [Link]
-
Kaja, S., Damera, D. P., & Nag, A. (2020). A metal-enhanced fluorescence sensing platform for selective detection of picric acid in aqueous medium. Analytica Chimica Acta, 1129, 12–23. Available at: [Link]
-
Khan, I., et al. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(14), e34639. Available at: [Link]
-
Kumar, S., & Iyer, P. K. (2015). Conjugated polymer nanoparticles for the amplified detection of nitro-explosive picric acid on multiple platforms. ACS Applied Materials & Interfaces, 7(48), 26968–26976. Available at: [Link]
-
Kundu, B. K., Pragti, Reena, Mobin, S. M., & Mukhopadhyay, S. (2019). Mechanistic and thermodynamic aspects of a pyrene-based fluorescent probe to detect picric acid. New Journal of Chemistry, 43(29), 11483–11492. Available at: [Link]
-
Lee, J. Y., et al. (2020). Ratiometric Turn-On Fluorophore Displacement Ensembles for Nitroaromatic Explosives Detection. Journal of the American Chemical Society, 142(46), 19573-19581. Available at: [Link]
-
Madhu, P., & Sivakumar, P. (2019). Curcumin-based fluorescent chemosensor for selective and efficient detection of picric acid. Journal of Molecular Structure, 1185, 410–415. Available at: [Link]
-
Roy, B., Bar, A. K., Gole, B., & Mukherjee, P. S. (2013). Fluorescent tris-imidazolium sensors for picric acid explosive. The Journal of Organic Chemistry, 78(3), 1306–1310. Available at: [Link]
-
Sun, X., Wang, Y., & Lei, Y. (2015). Fluorescence based explosive detection: from mechanisms to sensory materials. Chemical Society Reviews, 44(22), 8019–8061. Available at: [Link]
-
Venkatramaiah, V., Kumar, S., & Patil, S. (2012). A fluorescent organic cage for picric acid detection. Chemical Communications, 48(44), 5467-5469. Available at: [Link]
-
Zhang, J. R., Yue, Y. Y., Luo, H. Q., & Li, N. B. (2016). Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters. Analyst, 141(3), 1091–1097. Available at: [Link]
Sources
Application Note & Protocols: Covalent Modification of Polymers with 4,4'-Diaminostilbene for Advanced Applications
Introduction: The Strategic Value of Stilbene-Functionalized Polymers
The covalent incorporation of specific functional moieties onto polymer backbones is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for high-value applications. Among the vast library of functional molecules, 4,4'-diaminostilbene (DAS) stands out as a particularly strategic choice. Its rigid, photo-isomerizable 1,2-diphenylethylene core imparts unique photophysical properties, making it a powerful building block for "smart" polymers.[1][2][3]
The primary advantages of covalently modifying polymers with DAS include:
-
Photo-Responsiveness: The stilbene unit can undergo a reversible trans-to-cis isomerization upon exposure to specific wavelengths of UV light.[2][4] This conformational change can be harnessed to trigger macroscopic changes in the polymer's properties, such as solubility, permeability, or conformation, forming the basis for light-triggered drug delivery systems and photo-responsive materials.[5][6][7][8]
-
Inherent Fluorescence: The trans-stilbene core is fluorescent, allowing the modified polymer to be used as a fluorescent label for imaging or as a component in sensing applications.
-
Structural Rigidity: The integration of the rigid stilbene unit into a polymer backbone can significantly impact the polymer's mechanical and thermal properties.[1]
-
Reactive Handles: The two primary amine groups on DAS provide versatile reaction sites for covalent attachment to a wide range of polymer backbones, including those containing carboxylic acids, activated esters, or isocyanates.[9]
This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol for a common conjugation strategy, robust methods for characterization, and a perspective on the applications of DAS-modified polymers for researchers in materials science, drug development, and nanotechnology.
Foundational Chemical Principles
The successful covalent modification of a polymer with this compound hinges on the principles of condensation chemistry, specifically the formation of a stable amide bond.[10][11] This approach is widely applicable to one of the most common classes of functional polymers: those bearing carboxylic acid (-COOH) groups.
The strategy involves two key stages:
-
Activation of the Polymer's Carboxylic Acid: Carboxylic acids are not sufficiently reactive to directly form an amide bond with the amine groups of DAS under mild conditions.[12] Therefore, they must first be converted into a more reactive intermediate. A gold-standard method for this activation is the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS).[13]
-
Nucleophilic Attack by Diaminostilbene: The primary amine groups of DAS act as nucleophiles, attacking the activated carboxyl group (the NHS-ester) on the polymer. This reaction displaces the NHS leaving group and forms a stable amide linkage.[13][14]
The overall reaction mechanism is depicted below:
-
Step 1: EDC reacts with a polymer's carboxylic acid group to form a highly reactive O-acylisourea intermediate.[13]
-
Step 2: This unstable intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS-ester. The inclusion of NHS is crucial as it improves the efficiency of the reaction and reduces side reactions.[13][15][16]
-
Step 3: The amine group of this compound attacks the NHS-ester, forming the final amide bond and releasing NHS.
It is important to note that since DAS possesses two amine groups, controlling the stoichiometry of DAS to activated carboxyl groups is critical to prevent cross-linking and favor simple grafting.
Experimental Guide: Protocol for Covalent Grafting of DAS onto a Carboxylated Polymer
This section details a robust, field-proven protocol for the covalent attachment of this compound to a polymer backbone containing carboxylic acid functionalities (e.g., poly(acrylic acid), carboxyl-terminated polyethylene glycol).
Materials and Equipment
-
Polymer: Carboxyl-functionalized polymer (e.g., Poly(acrylic acid), Mw = 50,000 g/mol )
-
Reagents:
-
This compound (DAS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with septum
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas line
-
Syringes and needles
-
Dialysis tubing (MWCO appropriate for the polymer, e.g., 12-14 kDa)
-
Lyophilizer (Freeze-dryer)
-
Analytical instruments for characterization (UV-Vis, Fluorometer, NMR, FTIR, GPC/SEC)
-
Workflow Diagram
Sources
- 1. Highly Functionalized Macromolecules Based on Free Radical Copolymerization of Substituted Stilbene Monomers [acswebcontent.acs.org]
- 2. digitum.um.es [digitum.um.es]
- 3. Highly Functionalized Macromolecules Based on Free Radical Copolymerization of Substituted Stilbene Monomers [acswebcontent.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Use of photoresponsive polymers in drug delivery and theranostics. [wisdomlib.org]
- 7. Photoresponsive nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent modification of glassy carbon surface with organic redox probes through diamine linkers using electrochemical and solid-phase synthesis methodologies - ePrints Soton [eprints.soton.ac.uk]
- 10. chemhume.co.uk [chemhume.co.uk]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
analytical methods for the quantification of 4,4'-Diaminostilbene
An Application Note and Protocol for the Analytical Quantification of 4,4'-Diaminostilbene
Introduction: The Analytical Imperative for this compound
This compound (DAS), and its commercially significant derivative, this compound-2,2'-disulfonic acid (DASDS), are foundational intermediates in the chemical industry.[1][2] They serve as the backbone for a vast array of optical brightening agents and direct dyes used in the textile, paper, and detergent industries.[1] The precise quantification of DAS is critical for ensuring product quality, monitoring reaction kinetics during synthesis, and assessing potential environmental and toxicological impact.[3][4][5] While DAS itself is a key building block, its analysis is often discussed in the context of its sulfonated, water-soluble derivatives, for which numerous robust analytical methods have been developed.
This guide provides a detailed examination of three primary analytical techniques for the quantification of this compound and its related compounds. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. We will explore High-Performance Liquid Chromatography (HPLC) as the workhorse method for accuracy and specificity, Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and structural confirmation capabilities, and UV-Visible Spectrophotometry as a rapid tool for screening and quality control of relatively pure samples.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the premier technique for the analysis of DAS and its derivatives due to its high resolution, reproducibility, and specificity. The method of choice is Reverse-Phase (RP) HPLC, where the nonpolar stationary phase (typically C18) retains the analyte through hydrophobic interactions, and a polar mobile phase is used for elution.
Causality of Method Design
-
Stationary Phase Selection: A C18 (octadecyl) column is selected for its strong hydrophobic retention of the aromatic stilbene backbone. This allows for excellent separation from more polar starting materials or byproducts.
-
Mobile Phase Composition: A mixture of water and an organic modifier like methanol or acetonitrile is used.[1] Adjusting the ratio of organic solvent to water controls the elution strength; a higher organic content reduces retention time. The addition of a buffer or acid (e.g., phosphoric or formic acid) can be used to control the ionization state of the amino groups, ensuring consistent retention and sharp peak shapes.[6]
-
Detection Wavelength: DASDS, a closely related compound, exhibits a strong UV absorbance maximum around 340-350 nm.[1][7] This wavelength is an excellent starting point for DAS, providing high sensitivity and selectivity against many solvents and potential impurities that do not absorb in this region. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by examining the entire UV spectrum.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Reagent-grade water (18.2 MΩ·cm).
-
This compound analytical standard.
2. Reagent Preparation
-
Mobile Phase A: Reagent-grade water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve in a small amount of MeOH and dilute to volume with the same solvent.
-
Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution into volumetric flasks using the mobile phase as the diluent.
3. Sample Preparation
-
For Solid Samples (e.g., technical grade product): Accurately weigh a known amount of the homogenized sample to obtain a theoretical concentration within the calibration range. Dissolve in the mobile phase, using sonication if necessary. Filter through a 0.45 µm syringe filter prior to injection.
-
For Complex Matrices: A Solid Phase Extraction (SPE) cleanup may be required.[8] Consult specific SPE application notes for aromatic amines.
4. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 60:40 ACN:Water Gradient: 10% to 90% ACN over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm (or λmax determined from DAD scan) |
| Run Time | 10 min (isocratic) or 20 min (gradient) |
5. System Validation and Data Analysis
-
System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (%RSD) for peak area and retention time should be < 2.0%.
-
Calibration: Inject the calibration standards in duplicate from lowest to highest concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
-
Quantification: Inject the prepared samples. The concentration of this compound is calculated using the regression equation from the calibration curve.
Typical Performance Characteristics
| Parameter | Expected Value | Source |
| Linearity (R²) | > 0.99 | [9] |
| Accuracy (% Recovery) | 89 - 100% | [9] |
| Precision (%RSD) | < 5% | [9] |
| Limit of Detection (LOD) | Analyte dependent, typically low ng/mL | [9][10] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity through mass-based detection and high separation efficiency. However, due to the low volatility and polar nature of this compound, a chemical derivatization step is mandatory to convert the polar -NH₂ groups into less polar, more volatile analogues suitable for gas-phase analysis.
Causality of Method Design
-
Derivatization: This is the most critical step. Acetylation (using acetic anhydride) or silylation (using BSTFA) are common choices. This process replaces the active hydrogens on the amino groups, which reduces polarity, prevents unwanted interactions with the GC column, and increases thermal stability and volatility.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent separation for a wide range of derivatized aromatic compounds.
-
Detection Mode: For initial method development, full scan mode (e.g., m/z 50-500) is used to identify the derivatized analyte peak and confirm its mass spectrum. For high-sensitivity quantification, Selected Ion Monitoring (SIM) is employed, where the mass spectrometer only monitors a few characteristic ions of the derivatized analyte, dramatically improving the signal-to-noise ratio.[11]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantification of this compound by GC-MS.
Detailed Protocol: GC-MS Quantification
1. Instrumentation and Materials
-
GC-MS system with an autosampler.
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization reagents: Acetic anhydride and pyridine.
-
Solvents: Ethyl acetate, hexane (pesticide residue grade).
-
Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl or another stable aromatic compound not present in the sample.
2. Sample Preparation and Derivatization
-
Extraction: For aqueous samples, perform a liquid-liquid extraction (LLE). Adjust the sample to a basic pH (~9-10) with NaOH and extract three times with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in 100 µL of pyridine. Add 100 µL of acetic anhydride. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Final Step: After cooling, evaporate the reagents under nitrogen. Reconstitute the derivatized sample in a known volume of hexane or ethyl acetate containing the internal standard.
3. GC-MS Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| MS Mode | Scan (m/z 50-500) for identification; SIM for quantification |
4. Data Analysis
-
Identify the peak for diacetyl-4,4'-diaminostilbene based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration. Use SIM mode monitoring the molecular ion and key fragment ions.
Method 3: UV-Visible Spectrophotometry
This technique is a rapid, cost-effective method for quantifying DAS in samples with no significant interfering substances that absorb at the same wavelength. It relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert Law.
Causality of Method Design
-
Principle: The stilbene chromophore in the DAS molecule gives it a strong absorbance in the UV region. For the related compound DASDS, this absorbance maximum (λmax) is around 350 nm.[7] This method is ideal for a quick purity check or quantification in a known, simple matrix.
-
Limitations: The primary drawback is a lack of specificity. Any impurity that absorbs light at or near the λmax of DAS will lead to an overestimation of its concentration. Therefore, this method is not suitable for complex or unknown matrices.[7]
Experimental Workflow: UV-Vis Analysis
Caption: Workflow for quantification of this compound by UV-Vis.
Detailed Protocol: UV-Vis Quantification
1. Instrumentation and Materials
-
UV-Visible Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Solvent (e.g., Methanol or Water, depending on sample solubility).
-
This compound analytical standard.
2. Procedure
-
Determine λmax: Prepare a mid-range standard solution (~10 µg/mL). Scan the solution from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of at least five standards of known concentration from the stock solution, ensuring their absorbance values fall between 0.1 and 1.0.
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance vs. concentration. The result should be a straight line passing through the origin with R² ≥ 0.995.
-
Measure Sample: Prepare the unknown sample by dissolving a known mass in the solvent and diluting it so the absorbance falls within the calibration range. Measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the sample solution from the calibration curve. Back-calculate to find the concentration in the original sample.
Summary and Method Selection
The choice of analytical method depends entirely on the specific requirements of the analysis, including the nature of the sample, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Sample Throughput | Moderate | Low (due to prep) | High |
| Matrix Tolerance | Good (with cleanup) | Good (with cleanup) | Poor |
| Cost | Moderate | High | Low |
| Primary Use Case | Routine QC, purity analysis, stability studies | Trace analysis, structural confirmation, impurity ID | Quick screening of pure materials |
For robust, reliable, and specific quantification in most research and quality control settings, HPLC-UV is the recommended method. For trace-level detection or when absolute confirmation of identity is required, GC-MS after derivatization is superior. UV-Vis spectrophotometry serves as an excellent tool for rapid, high-throughput analysis where the sample matrix is simple and well-characterized.
References
-
Sikora, K., & Wolska, J. (2002). DETERMINATION OF 4,4′-DIAMINESTILBENE-2,2′-DISULFONIC ACID BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 25(12), 1761–1767. Available at: [Link]
-
Ali, A., et al. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(15), e34639. Available at: [Link]
-
OECD SIDS. (2004). DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. UNEP Publications. Available at: [Link]
-
ResearchGate. (2002). Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. Request PDF. Available at: [Link]
-
ResearchGate. (2014). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Request PDF. Available at: [Link]
-
Wong-Wah-Chung, P., Mailhot, G., & Bolte, M. (2002). 4,4′-Diaminostilbene-2,2′-disulfonate (DSD) behaviour: Under irradiation in water. Decrease of its activity as a fluorescent whitening agent. Journal of Photochemistry and Photobiology A: Chemistry, 150(1-3), 119-127. Available at: [Link]
-
Sendón, R., et al. (2009). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A, 27(1), 107-17. Available at: [Link]
-
Wang, F., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta, 70(1), 139-46. Available at: [Link]
- Pape, R. (1976). Process for the preparation of this compound-2,2'-disulphonic acid. Google Patents.
-
PrepChem. (n.d.). Synthesis of this compound-2,2'-disulphonic acid. PrepChem.com. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4,4'-Diaminobenzanilide on Newcrom R1 HPLC column. SIELC.com. Available at: [Link]
-
National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 412, 1-244. Available at: [Link]
-
Gafitanu, E., et al. (2016). Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. Sciforum. Available at: [Link]
-
Gafitanu, E., et al. (2016). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum. Available at: [Link]
-
Pluym, N., et al. (2020). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1625, 461298. Available at: [Link]
-
Agilent. (n.d.). Sample Preparation. Agilent Technologies. Available at: [Link]
-
Bailey, E., et al. (1990). A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine. Journal of analytical toxicology, 14(4), 214-8. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. prepchem.com [prepchem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 5. Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 4,4’-Diaminobenzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4'-Diaminostilbene
Document ID: TSC-DAS-2026-01 Version: 1.0 Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for 4,4'-Diaminostilbene (DAS). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile intermediate. While structurally straightforward, the stilbene backbone and aromatic amine functionalities present a unique set of challenges, primarily related to stability, isomerization, and the removal of closely-related impurities. This guide provides field-proven insights and detailed protocols to help you achieve high purity and batch-to-batch consistency in your experiments. We will address the most common issues encountered in the lab, explaining the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Section 1: Stability and Degradation
Q1: My initially pale-yellow this compound sample has turned brown/red during workup or storage. What is causing this discoloration?
A1: This is a classic sign of oxidation. The this compound molecule has two primary sites susceptible to oxidation: the aromatic amino groups (-NH2) and the ethylenic double bond.
-
Amine Oxidation: Aromatic amines are notoriously sensitive to air oxidation, which produces highly colored, polymeric impurities. This process can be accelerated by light, heat, and the presence of trace metal ions.
-
Double Bond Cleavage: The central C=C double bond can undergo oxidative cleavage. For instance, reactions involving iron (III) aqua complexes can lead to the formation of 5-amino-2-formyl-benzenesulfonic acid in the case of the disulfonated analogue, indicating the breakdown of the stilbene structure.[1] Solutions of the reduced product can rapidly oxidize in air, developing a deep red color.[2]
To prevent this, it is imperative to handle the compound under an inert atmosphere (Nitrogen or Argon), use degassed solvents, and store the purified material in a cool, dark place.[3][4] The compound is known to be incompatible with strong oxidizing agents and iron.[4][5][6]
Q2: I'm performing a catalytic reduction of a dinitro-stilbene precursor. My final product is impure and discolored. What could be going wrong?
A2: Discoloration and impurities after a reduction reaction often stem from incomplete reaction or side reactions.
-
Incomplete Reduction: The presence of partially reduced intermediates, such as 4-amino-4'-nitrostilbene derivatives, can impart color and are common impurities.[7][8]
-
Over-reduction: Vigorous reduction conditions can sometimes hydrogenate the ethylenic double bond, leading to the formation of 4,4'-diaminodibenzyl-2,2'-disulfonic acid (for the sulfonated version), which can be a difficult-to-remove impurity.[9][10]
-
Air Oxidation: As soon as the reduction is complete, the resulting diamino product is vulnerable to immediate air oxidation, especially in a hot reaction mixture. It is crucial to cool the reaction mixture under an inert gas before filtration and subsequent workup.[2]
Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to ensure the complete consumption of starting material and to minimize the formation of by-products.
Section 2: Isomerization
Q3: My HPLC and/or ¹H NMR analysis shows two distinct sets of peaks, suggesting a mixture of isomers. How do I manage this?
A3: You are observing the presence of both trans-(E) and cis-(Z) isomers of this compound. The stilbene core is photosensitive. Exposure to UV light, or even strong ambient laboratory light, can induce the thermodynamically more stable trans-isomer to convert to the cis-isomer, leading to a photostationary state.[11][12][13]
-
Prevention: The most effective strategy is prevention. Protect your reaction setup, workup solutions, and purified product from light at all times. Use amber glassware or wrap your flasks in aluminum foil.
-
Separation: If isomerization has already occurred, separating the isomers can be challenging due to their similar polarities. Reverse-phase HPLC is the most effective analytical method for separation and quantification.[7][8][14] For preparative scale, flash column chromatography can sometimes achieve separation, though it may be difficult.
-
Confirmation: In ¹H NMR, the vinylic protons of the trans-isomer typically show a large coupling constant (J ≈ 12-18 Hz), while the cis-isomer shows a smaller coupling constant (J ≈ 6-12 Hz).[13]
Q4: Can I convert the unwanted cis-isomer back to the desired trans-isomer?
A4: While photoisomerization is reversible, achieving a clean conversion back to the pure trans-isomer in a preparative setting is often impractical without re-introducing purification challenges. The process typically leads to an equilibrium mixture of both isomers.[15] The most reliable approach is to prevent the initial isomerization. If a mixture is obtained, purification to isolate the desired trans-isomer is the recommended course of action.
Section 3: Purification Strategy
Q5: What is the best method to purify my crude this compound? Recrystallization or column chromatography?
A5: The optimal method depends on the nature and quantity of the impurities. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization: This is the preferred method if your crude product is mostly solid and the impurities have significantly different solubility profiles. It is effective for removing baseline impurities and can be scaled up easily.
-
Column Chromatography: This is necessary when dealing with impurities of similar polarity to the desired product, such as isomers or over-reduced by-products. It is also the go-to method for purifying oily or non-crystalline crude materials.
Troubleshooting Guides & Protocols
Protocol 1: Recrystallization of this compound
Recrystallization purifies solids by dissolving an impure compound in a minimal amount of a hot solvent and then allowing the pure compound to crystallize as the solution cools, leaving impurities behind in the "mother liquor".[16]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. See the table below for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a magnetic stirrer and hot plate. Work under a gentle stream of inert gas if possible.
-
Decolorization (Optional): If the solution is highly colored due to oxidative impurities, add a small amount (1-2% by weight) of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[16]
-
Yield Maximization: Once the flask has reached room temperature, cool it further in an ice bath to maximize the precipitation of the product.[16]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[16]
-
Drying: Dry the purified crystals under vacuum. Store immediately in a sealed, light-protected container in a cool place.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Target Compound | Notes |
| Ethanol/Water | This compound | A common choice. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of ethanol to clarify before cooling. |
| Dioxane/Pyridine | Disazo dyes derived from DASDA | Used for purifying derivatives; demonstrates the use of more aggressive organic solvent systems.[17] |
| Dichloromethane/Pentane | General Stilbenes | A two-solvent system where the compound is dissolved in a minimal amount of a "good" solvent (DCM) and a "poor" solvent (pentane) is added to induce precipitation.[18] |
| Aqueous Base | This compound-2,2'-disulfonic acid (DASDA) | The sulfonated form is soluble in aqueous base.[4] Purification often involves pH adjustment to precipitate the free acid or its salts. |
Protocol 2: Handling and Storage Best Practices
Proper handling and storage are critical to maintaining the purity of this compound.
-
Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent oxidation.
-
Light: Protect the compound from light at all stages of work and storage by using amber vials or wrapping containers with aluminum foil.[13]
-
Temperature: Store the purified, dry solid at low temperatures (2-8°C is recommended) to slow down potential degradation pathways.[3]
-
Purity Check: Before use, it is good practice to re-analyze stored samples by HPLC or TLC to confirm purity, especially if the material has been stored for an extended period.
Visualizing the Challenge: Key Degradation Pathways
The following diagram illustrates the primary challenges of isomerization and oxidation that must be managed during purification.
Caption: Primary degradation pathways for this compound.
References
- Separation of 4,4'-Diamino-2,2'-stilbenedisulfonic acid on Newcrom R1 HPLC column. SIELC Technologies.
- This compound | 621-96-5. Biosynth.
- DETERMINATION OF 4,4′-DIAMINESTILBENE-2,2′-DISULFONIC ACID BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies.
- Process for the preparation of this compound-2,2'-disulphonic acid. Google Patents.
- 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8. ChemicalBook.
- Synthesis of this compound-2,2'-disulphonic acid. PrepChem.com.
- Competitive oxidative cleavage and epoxidation of this compound-2,2'-disulfonic acid by Fe(III) aqua complexes. ResearchGate.
- DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. OECD SIDS.
- SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum.
- Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. ResearchGate.
- Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid. Google Patents.
- This compound-2,2'-disulfonic acid, 95% 100 g. Fisher Scientific.
- 81-11-8(4,4'-Diamino-2,2'-stilbenedisulfonic acid) Product Description. ChemicalBook.
- 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt. PubChem.
- Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof. Google Patents.
- Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. Sciforum.
- This compound 95 54760-75-7. Sigma-Aldrich.
- Photo-oxidation of disodium 4,4′-diacetamidostilbene-2,2′-disulphonate. Journal of the Chemical Society, Chemical Communications.
- Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid. Google Patents.
- Electron transfer induced isomerization of cis-4,4'-diphenylstilbene into its trans form. Journal of the American Chemical Society.
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]
- Removal of two direct dyes based on this compound-2,2'-disulphonic acid from aqueous solution using synthetic sorbent. ResearchGate.
-
PHOTOCHEMICAL cis-trans-ISOMERIZATION OF SUBSTITUTED STILBENES. The Journal of Physical Chemistry. Available from: [Link]
- The Preparation of the Pure cis-Isomers of Four FWA of the Sulfonated Stilbene Type. ResearchGate.
- Cis-Trans Photoisomerization of Stilbenes and Stilbene-Like Molecules. ResearchGate.
-
Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Available from: [Link]
-
Recrystallization with two solvents. Reddit. Available from: [Link]
- Crystallization and Purification of 4,4′-Diaminodiphenyl Ether. ResearchGate.
- Buy this compound (EVT-3565889). EvitaChem.
- Overcoming challenges in the purification of Stilben-4-ol. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 3. This compound | 621-96-5 | FD70100 | Biosynth [biosynth.com]
- 4. 81-11-8 CAS MSDS (4,4'-Diamino-2,2'-stilbenedisulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]
- 6. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 10. Buy this compound (EVT-3565889) | 7314-06-9 [evitachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. sciforum.net [sciforum.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Diaminostilbene Synthesis
Welcome to the technical support center dedicated to the synthesis of 4,4'-diaminostilbene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis and achieve optimal results in your experiments.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key pathways. The most prevalent method involves the reduction of a dinitro precursor. Additionally, classic olefination reactions such as the McMurry, Heck, and Wittig reactions offer alternative routes, each with its own set of advantages and challenges. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific stereochemistry (E/Z isomer) required.
This guide will focus primarily on the most common and industrially relevant method: the reduction of 4,4'-dinitrostilbene. We will also provide insights into the alternative coupling reactions to offer a comprehensive resource for your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Route 1: Reduction of 4,4'-Dinitrostilbene
The reduction of 4,4'-dinitrostilbene is a critical step and a frequent source of experimental challenges.
Question 1: My reduction of 4,4'-dinitrostilbene is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer: Low yields in this reduction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reduction of two nitro groups is a stepwise process. Incomplete conversion will leave you with a mixture of starting material, the partially reduced 4-amino-4'-nitrostilbene, and your desired product.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting material and any intermediates.
-
Optimize Catalyst Loading: Insufficient catalyst will lead to a sluggish or incomplete reaction. While catalyst amounts can vary, a typical starting point for a platinum- or palladium-on-carbon catalyst is 5-10 mol%.
-
Ensure Adequate Hydrogen Pressure: For catalytic hydrogenations, maintaining a sufficient and constant hydrogen pressure is crucial. If using a balloon, ensure it remains inflated throughout the reaction. For pressurized systems, check for leaks. A typical pressure range is 5-150 bars.[1]
-
-
-
Catalyst Inactivation: The catalyst can be poisoned by impurities in the starting material, solvent, or from the reaction vessel itself.
-
Solution:
-
Purify Starting Material: Ensure your 4,4'-dinitrostilbene is of high purity. Recrystallization is a common method for purification.
-
Use High-Purity Solvents: Traces of sulfur compounds or other catalyst poisons in the solvent can deactivate the catalyst. Use freshly distilled or high-purity grade solvents.
-
Properly Clean Glassware: Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants.
-
-
-
Side Reactions: Over-reduction of the stilbene double bond to form 4,4'-diaminodibenzyl is a common side reaction, especially under harsh conditions.
-
Solution:
-
Control Temperature: The reduction is an exothermic process. Maintain a controlled temperature, typically between 50-150°C, to minimize over-reduction.[2]
-
Catalyst Selection: Platinum-based catalysts are generally more prone to reducing the double bond than palladium catalysts. Consider using a palladium-on-carbon (Pd/C) catalyst. Some protocols also suggest using a platinum-based catalyst that has been intentionally "poisoned" with an iron compound to improve selectivity.[2]
-
Optimize pH: For the related synthesis of the disulfonic acid derivative, a pH range of 5-8 is recommended to suppress byproducts.[2] While the optimal pH for the non-sulfonated version may differ, it is a critical parameter to investigate.
-
-
-
Product Loss During Workup: The product may be lost during the filtration and purification steps.
-
Solution:
-
Efficient Filtration: After the reaction, the catalyst needs to be carefully filtered. Use a fine filter medium like Celite® to ensure complete removal of the catalyst without significant loss of the product solution.
-
Optimize Purification: this compound can be purified by recrystallization. The choice of solvent is critical to maximize recovery.
-
-
Question 2: I am observing the formation of a reddish-brown or dark-colored product instead of the expected pale-yellow this compound. What are these impurities and how can I remove them?
Answer: The formation of colored impurities is a common issue and often indicates the presence of azo or azoxy compounds, which are formed from the condensation of partially reduced nitro- and amino-intermediates.
-
Cause: These byproducts are often a result of localized areas of high temperature or insufficient mixing, leading to incomplete reduction and subsequent side reactions.
-
Solution:
-
Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating.
-
Controlled Reagent Addition: If using a chemical reducing agent, add it slowly and in a controlled manner to manage the reaction exotherm.
-
Purification:
-
Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system (e.g., ethanol/water) should be used.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities. The solution should then be filtered through Celite® before recrystallization.
-
-
Alternative Synthetic Routes: A Brief Overview and Troubleshooting
While the reduction of 4,4'-dinitrostilbene is the most common route, other methods can be employed.
McMurry Coupling
This reaction involves the reductive coupling of two molecules of an aldehyde or ketone to form an alkene. For this compound, the starting material would be 4-aminobenzaldehyde.
-
Potential Issue: Low yields due to the sensitive nature of the low-valent titanium reagent.
-
Troubleshooting:
-
Strictly Anhydrous Conditions: The low-valent titanium reagent is extremely sensitive to air and moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: The quality of the low-valent titanium reagent is crucial. It is typically prepared in situ from TiCl₃ or TiCl₄ and a reducing agent like LiAlH₄, zinc, or magnesium.[3][4] The activity of the reducing agent is important.
-
Reaction Temperature: The coupling reaction is often carried out at elevated temperatures (refluxing THF is common).[3][4]
-
Heck Coupling
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. A potential route to this compound could involve the coupling of a 4-haloaniline with styrene, followed by a second Heck coupling. A more direct approach, though less common, would be a double Heck reaction.
-
Potential Issue: Regioselectivity and the need for protecting groups.
-
Troubleshooting:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for achieving good yields and selectivity.
-
Base Selection: An appropriate base is required to neutralize the hydrogen halide formed during the reaction.
-
Protecting Groups: The amino groups may need to be protected (e.g., as amides) to prevent interference with the catalyst.
-
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. For this compound, this could involve the reaction of 4-aminobenzaldehyde with a phosphonium ylide derived from a 4-aminobenzyl halide.
-
Potential Issue: Preparation and stability of the ylide.
-
Troubleshooting:
-
Ylide Formation: The ylide is typically generated by treating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride). The reaction must be carried out under anhydrous and inert conditions.
-
Stereoselectivity: The Wittig reaction can produce a mixture of E and Z isomers. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and expected yield for this compound?
A1: Pure this compound is a pale-yellow crystalline solid. The expected yield can vary significantly depending on the synthetic route and optimization. For the reduction of 4,4'-dinitrostilbene, yields of over 90% have been reported under optimized conditions.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of spectroscopic techniques is recommended for characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess the presence of impurities.[5]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine groups and the C=C stretch of the stilbene backbone.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Q3: What are the main safety precautions to consider during the synthesis of this compound?
A3:
-
Handling of Reagents: Many of the reagents used, such as strong bases, reducing agents, and organometallic compounds, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure. It should only be performed in a properly designed and maintained hydrogenation apparatus by trained personnel.
Experimental Protocols and Data
Table 1: Optimized Reaction Parameters for the Catalytic Hydrogenation of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (as a model for 4,4'-Dinitrostilbene Reduction)
| Parameter | Recommended Range/Value | Rationale | Reference |
| Catalyst | Cobalt on kieselguhr, Raney Cobalt, Platinum on Carbon | Cobalt catalysts have shown high yield and purity. Platinum can also be used. | [1] |
| Temperature | 70 - 180 °C (Optimal: 100 - 160 °C) | Higher temperatures increase reaction rate but may promote side reactions. | [1] |
| Hydrogen Pressure | 5 - 150 bar (Optimal: 50 - 100 bar) | Sufficient pressure is required to drive the reaction to completion. | [1] |
| pH | 6.0 - 8.5 | Helps to minimize the formation of byproducts. | [1] |
| Solvent | Water (for the disulfonic acid) | The choice of solvent will depend on the solubility of the starting material. | [1] |
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A systematic workflow for diagnosing and resolving low yield issues in this compound synthesis.
Reaction Pathway: Reduction of 4,4'-Dinitrostilbene
Caption: The stepwise reduction of 4,4'-dinitrostilbene to this compound, highlighting the potential for over-reduction.
References
- Process for the catalytic hydrogenation of arom
-
This compound. PubChem. [Link]
-
A novel method for the recovery of 4,4′-dinitrostilbene-2,2′disulfonic acid from the wastewater obtained from 4,4′-diaminostilbene-2,2. ResearchGate. [Link]
- Process for the preparation of this compound-2,2'-disulphonic acid.
-
Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. ResearchGate. [Link]
-
SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses. [Link]
- Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
- [No title available]
- Production of this compound-2,2'-disulfonic acid or its salt. JPH0680622A.
-
Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. ResearchGate. [Link]
-
Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. PubMed. [Link]
-
Recent advances of carbonyl olefination via McMurry coupling reaction. PMC. [Link]
- Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof. US2784220A.
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [No source available]
-
SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum. [Link]
-
Removal of two direct dyes based on this compound-2,2'-disulphonic acid from aqueous solution using synthetic sorbent. ResearchGate. [Link]
- development of catalytic hydrogenation reactors for the fine chemicals industry. [No source available]
-
reductive coupling of carbonyls to alkenes. Organic Syntheses. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. [Link]
-
McMurry Coupling of Aldehydes and Ketones for the Formation of Heterocyles Via Olefination. ResearchGate. [Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. ResearchGate. [Link]
-
DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. OECD. [Link]
-
Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. PMC. [Link]
-
o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. [Link]
-
Applications of Spectroscopic Techniques in Characterization of Biological Compounds. IJSAT. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
-
Heck Reaction between Iodobenzene and Styrene a. ResearchGate. [Link]
Sources
- 1. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 2. JPH0680622A - Production of this compound-2,2'-disulfonic acid or its salt - Google Patents [patents.google.com]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H14N2 | CID 5284646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 4,4'-Diaminostilbene for Reaction Chemistry
For researchers, scientists, and drug development professionals, manipulating the solubility of key reagents is a cornerstone of successful experimentation. This technical guide provides a comprehensive resource for troubleshooting and optimizing the dissolution of 4,4'-Diaminostilbene (DAS), a versatile but often challenging aromatic diamine, in various reaction contexts. By understanding the underlying principles of its solubility and employing targeted strategies, you can significantly improve reaction efficiency, product yield, and overall experimental success.
Frequently Asked Questions (FAQs) on this compound Solubility
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the general solubility characteristics of this compound (DAS)?
This compound is a largely nonpolar molecule due to its aromatic stilbene backbone. Consequently, it exhibits poor solubility in water and many nonpolar organic solvents. Its solubility is significantly better in polar aprotic solvents, which are capable of interacting with the polar amino groups without participating in hydrogen bonding that can lead to aggregation.
Q2: I'm struggling to dissolve this compound for my reaction. What are the recommended starting solvents?
For many applications, particularly in polymerization reactions to form polyimides, polar aprotic solvents are the industry standard. Consider starting with:
These solvents are effective at solvating aromatic diamines and are often used in the synthesis of high-performance polymers derived from these monomers.
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, including this compound, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Heating the solvent provides this energy, facilitating the dissolution process. Therefore, if you are experiencing poor solubility at room temperature, carefully increasing the temperature of your solvent system can be a highly effective strategy.
Q4: Are there any chemical modifications I can make to this compound to improve its solubility?
Yes, chemical modification can dramatically alter the solubility profile of DAS. The most common and effective modification is the introduction of sulfonic acid groups to the aromatic rings, forming this compound-2,2'-disulfonic acid (DSDSA).
-
This compound-2,2'-disulfonic acid is significantly more polar than its parent compound and exhibits slight solubility in water and good solubility in alcohols like ethanol and in ethers.[4][5]
-
The disodium salt of DSDSA is readily soluble in water.[6] This is a common strategy for reactions conducted in aqueous media.
Another approach is the formation of a dihydrochloride salt of this compound, which can also enhance aqueous solubility.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide provides a structured approach to resolving common problems encountered when dissolving this compound for chemical reactions.
Issue 1: this compound is not dissolving in the chosen solvent at room temperature.
-
Root Cause Analysis: The selected solvent may not have the appropriate polarity to effectively solvate the DAS molecule. The dissolution process may also be kinetically slow at ambient temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undissolved this compound.
-
Detailed Protocol: Step-by-Step Dissolution with Heating
-
Solvent Selection: Begin with a recommended polar aprotic solvent such as NMP, DMF, or DMAc.[1][2][3]
-
Initial Slurry: Add the desired amount of this compound to the solvent at room temperature to create a slurry.
-
Controlled Heating: While stirring vigorously, gradually increase the temperature of the mixture. A temperature range of 50-80°C is often a good starting point. For certain polymerization reactions, temperatures can be higher.[7]
-
Visual Observation: Monitor the mixture closely. The solid should gradually dissolve to form a clear solution.
-
Caution: Be mindful of the boiling points of your chosen solvents and any potential for thermal degradation of your reactants.
-
Issue 2: The reaction is sluggish or incomplete, suggesting poor solubility is limiting reactant availability.
-
Root Cause Analysis: Even if the bulk of the this compound appears to have dissolved, it may not be fully solvated at the molecular level, or it may be precipitating out of solution as the reaction proceeds.
-
Strategic Solutions:
-
Co-solvent Systems: The addition of a small amount of a co-solvent can disrupt the self-association of the aromatic diamine and improve its interaction with the primary solvent. For example, in a primary solvent like dioxane, adding a small percentage of a more polar solvent like pyridine has been shown to improve the solubility of related compounds during dye synthesis.[8]
-
pH Adjustment (for sulfonated derivatives): When working with this compound-2,2'-disulfonic acid in aqueous or protic media, adjusting the pH can have a dramatic effect on solubility.
-
In acidic conditions (pH below ~5.5), the free acid form is less soluble.[9]
-
In neutral to alkaline conditions, the formation of the highly water-soluble disodium salt is favored.[6] For dye synthesis, reactions are often carried out in an alkaline aqueous medium (pH around 8) to ensure the solubility of the diazonium salt intermediate.[10]
-
-
Particle Size Reduction: While not a chemical solution, reducing the particle size of the this compound powder through techniques like milling can increase the surface area available for dissolution, leading to a faster dissolution rate.
-
Data Summary: Solvent Properties and Selection
The choice of solvent is critical. The following table summarizes the properties of recommended solvents for dissolving this compound and its derivatives.
| Solvent | Class | Boiling Point (°C) | Polarity | Key Applications for DAS/DSDSA |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202-204 | High | Polyimide synthesis, general organic reactions.[1][2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High | Polyimide synthesis, general organic reactions.[2][3] |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 165 | High | Polyimide synthesis. |
| Ethanol | Polar Protic | 78 | High | Dissolving this compound-2,2'-disulfonic acid.[4][5] |
| Diethyl Ether | Nonpolar | 35 | Low | Dissolving this compound-2,2'-disulfonic acid.[4][5] |
| Water | Polar Protic | 100 | Very High | Dissolving the disodium salt of this compound-2,2'-disulfonic acid.[6][11] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in a Polar Aprotic Solvent for Polymerization
This protocol provides a general guideline for preparing a solution of this compound for use in reactions such as polyimide synthesis.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired amount of this compound.
-
Solvent Addition: Under a positive pressure of nitrogen, add the appropriate volume of anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) to achieve the desired reaction concentration.
-
Heating and Dissolution: Begin vigorous stirring and gently heat the mixture using an oil bath. A temperature of 60-80°C is a typical starting point.
-
Complete Dissolution: Continue heating and stirring until all of the this compound has dissolved, resulting in a clear, homogeneous solution.
-
Reaction Initiation: Once the diamine is fully dissolved, the solution is ready for the addition of other reactants (e.g., a dianhydride for polyimide synthesis).
Protocol 2: Preparation of an Aqueous Solution of the Disodium Salt of this compound-2,2'-disulfonic Acid
This protocol is suitable for reactions requiring a water-soluble form of the diamine, such as in the synthesis of certain dyes and optical brighteners.
-
Suspension: In a beaker, create a suspension of this compound-2,2'-disulfonic acid in deionized water.
-
Basification: While stirring, slowly add a solution of sodium hydroxide (e.g., 1M NaOH) dropwise.
-
pH Monitoring: Monitor the pH of the mixture. As the base is added, the sulfonic acid groups will be deprotonated, and the solid will begin to dissolve.
-
Complete Dissolution: Continue adding the base until all the solid has dissolved and the pH is in the desired range for your reaction (typically neutral to slightly alkaline). The resulting clear solution contains the water-soluble disodium salt.
Logical Relationships in Solubility Enhancement
The following diagram illustrates the decision-making process for improving the solubility of this compound and its derivatives.
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. This compound-2,2'-disulfonic Acid | 81-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RU2223957C2 - Method for preparing derivatives of this compound-2,2'-disulfoacid - Google Patents [patents.google.com]
- 8. sciforum.net [sciforum.net]
- 9. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 10. sciforum.net [sciforum.net]
- 11. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]
stability and degradation pathways of 4,4'-Diaminostilbene
Technical Support Center: 4,4'-Diaminostilbene
A Guide to Experimental Stability and Degradation Pathway Analysis
Core Stability Profile
This compound and its derivatives are susceptible to several environmental factors that can compromise their structural integrity. The stilbene backbone, with its central double bond and aromatic amine groups, is the primary site of chemical reactivity and degradation. A summary of its stability under various conditions is presented below.
| Condition | Stability Profile | Primary Degradation Pathway | Key Considerations |
| Light/UV | Sensitive | Photodegradation, Photo-oxidation | Direct photodegradation is expected as the compound absorbs UV light.[1] Solutions and solid material should be protected from light.[2][3][4] |
| Oxidizing Agents | Highly Sensitive | Oxidation | Incompatible with strong oxidizing agents.[5][6] Trace metals, like iron, can catalyze oxidation.[5][7][8] |
| pH (Aqueous) | Relatively Stable | Hydrolysis (minimal) | The sulfonated derivative (DSD) is reported to be stable in water at pH 4, 7, and 9.[1] However, extreme pH can affect the protonation state of the amino groups, potentially influencing solubility and reactivity. |
| Temperature | Moderately Stable | Thermal Degradation | Stable at ambient temperatures.[6][9] High temperatures can promote oxidation and other decomposition reactions.[10] The melting point is high (>300°C), suggesting good thermal stability in the solid state.[5] |
| Metal Ions | Sensitive (Iron) | Catalytic Oxidation | The compound is known to be incompatible with iron.[5][6][8] The presence of Fe(III) ions can lead to rapid oxidative cleavage and epoxidation of the stilbene double bond.[7][11] |
Frequently Asked Questions (FAQs)
Q1: Why did my this compound (DAS) solution turn from yellow to a reddish-orange or brown color?
This color change is a classic indicator of oxidation. The aromatic amine functional groups and the central ethylene bridge (-CH=CH-) are susceptible to oxidation, which extends the conjugated π-system of the molecule and shifts its light absorption into the visible spectrum, resulting in a colored product. This process can be accelerated by exposure to air (oxygen), light, or trace metal contaminants.[12]
Causality: The lone pair of electrons on the nitrogen atoms of the amine groups increases the electron density of the aromatic rings, making them more susceptible to oxidative reactions. The stilbene double bond can also undergo oxidative cleavage.
Q2: What are the optimal storage conditions for DAS and its solutions?
To ensure long-term stability and prevent degradation, adhere to the following storage protocols:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[2][3][5] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.[13]
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use de-gassed solvents and store the solution in a tightly capped amber vial at low temperatures (2-8°C). Avoid storing solutions for extended periods unless their stability under those conditions has been validated.
Q3: Is DAS sensitive to light? What specific precautions should I take during experiments?
Yes, DAS and its derivatives are photosensitive. The stilbene core can absorb UV light, which can provide the energy needed to initiate photo-oxidation or trans-cis isomerization, altering the compound's properties.[1][14]
Recommended Precautions:
-
Work in a fume hood with the sash lowered to minimize ambient light exposure.
-
Use amber glass vials or wrap vessels with aluminum foil.[4]
-
Minimize the duration of light exposure during sample preparation and analysis.
Q4: What common laboratory reagents are incompatible with DAS?
Based on its chemical structure, the primary incompatibilities are:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and dichromates will rapidly degrade the molecule.[5][6]
-
Iron: Contact with iron or steel (e.g., certain spatula types) should be avoided, as iron ions can catalyze oxidation.[5][8]
-
Strong Acids: While the compound is stable at acidic pH, strong, concentrated acids can lead to unwanted side reactions or degradation over time.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results, such as poor analytical signals, color changes, or the appearance of unknown peaks in a chromatogram, often points to compound degradation. This troubleshooting flowchart provides a logical sequence for diagnosing the issue.
Caption: Troubleshooting flowchart for diagnosing DAS degradation.
Primary Degradation Pathways
The primary routes of degradation for this compound involve the stilbene double bond and the aromatic amine groups. Under oxidative conditions, particularly in the presence of metal catalysts like Fe(III), two main reactions occur.[7][11]
-
Oxidative Cleavage: The carbon-carbon double bond is broken, leading to the formation of two aldehyde fragments. For DSD, this results in 5-amino-2-formyl-benzenesulfonic acid.[7] A similar photo-oxidation product is seen with related stilbene derivatives.[15]
-
Epoxidation: An oxygen atom is added across the double bond to form an epoxide. This is a common intermediate in stilbene oxidation.[7]
These pathways are illustrated below.
Caption: Primary oxidative degradation pathways of DSD.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of DAS in your specific experimental matrix, a forced degradation (stress testing) study is essential.[16][17] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Objective: To assess the stability of DAS under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or MS detector
-
pH meter, calibrated oven, photostability chamber
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve DAS in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Establish Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL). Analyze immediately (t=0) to establish the initial purity and peak area.
-
Apply Stress Conditions (in separate amber vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.[17]
-
Thermal Degradation: Place both solid powder and a solution sample in an oven at 80°C.
-
Photostability: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the acid and base samples before injection if necessary.
-
Analyze all samples, including the t=0 control, using a validated, stability-indicating HPLC method. The method must be able to resolve the parent DAS peak from all degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of DAS remaining at each time point.
-
Examine the chromatograms for the appearance of new peaks (degradants).
-
If coupled with a mass spectrometer (LC-MS), obtain mass data for the degradation products to aid in their identification.[18]
-
This systematic approach will provide a comprehensive stability profile of this compound, enabling you to design more robust experiments and confidently interpret your results.
References
-
DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8.
-
4,4′-Diamino-2,2′-stilbenedisulfonic acid disodium salt Safety Data Sheets - Echemi.
-
SAFETY DATA SHEET - TCI Chemicals.
-
4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | CAMEO Chemicals.
-
Competitive oxidative cleavage and epoxidation of this compound-2,2'-disulfonic acid by Fe(III) aqua complexes | Request PDF - ResearchGate.
-
Chemical Safety Data Sheet MSDS / SDS - 4,4'-Diaminobenzenesulphanilide - ChemicalBook.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Photo-oxidation of disodium 4,4′-diacetamidostilbene-2,2′-disulphonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing).
-
Diaminostilbenedisulfonic acid 81-11-8 wiki - Guidechem.
-
4,4′-Diaminostilbene-2,2′-disulfonate (DSD) behaviour: Under irradiation in water.: Decrease of its activity as a fluorescent whitening agent - ResearchGate.
-
Anisotropy Spectra of the Solvent-Sensitive Fluorophore 4-Dimethylamino-4′-Cyanostilbene in the Presence of Light Quenching - PMC - NIH.
-
4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473.
-
US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents.
-
81-11-8(4,4'-Diamino-2,2'-stilbenedisulfonic acid) Product Description - ChemicalBook.
-
4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia.
-
This compound | C14H14N2 | CID 5284646 - PubChem - NIH.
-
Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC - NIH.
-
An In-Depth Technical Guide to the Thermal Stability and Degradation of 4,4'-Dibromostilbene - Benchchem.
-
Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology.
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky.
-
Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene - MDPI.
-
Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed.
-
(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
-
Understanding the chemical basis of drug stability and degradation.
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed.
-
Light-Sensitive Injectable Prescription Drugs - PMC - NIH.
-
(PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation - ResearchGate.
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed.
-
Photophobia: Looking for Causes and Solutions - American Academy of Ophthalmology.
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 81-11-8 CAS MSDS (4,4'-Diamino-2,2'-stilbenedisulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Anisotropy Spectra of the Solvent-Sensitive Fluorophore 4-Dimethylamino-4′-Cyanostilbene in the Presence of Light Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photo-oxidation of disodium 4,4′-diacetamidostilbene-2,2′-disulphonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. rjptonline.org [rjptonline.org]
- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of 4,4'-Diaminostilbene Derivatives
Welcome to the technical support center for the spectroscopic analysis of 4,4'-diaminostilbene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds. As a class of molecules known for their unique photophysical properties, including fluorescence and photoisomerization, their characterization demands careful spectroscopic evaluation. However, their analysis is often complicated by inherent chemical behaviors.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural steps to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also proactively design more robust experiments in the future.
Part 1: General Troubleshooting (Cross-Technique Issues)
Before diving into instrument-specific issues, it's crucial to address challenges related to the sample itself. Problems with solubility, aggregation, and stability are the most common sources of error and can manifest across all spectroscopic techniques.
FAQ 1: My spectra (UV-Vis or Fluorescence) are inconsistent, showing unexpected shifts or changes in shape. Could this be an aggregation issue?
Answer: Yes, this is a classic sign of aggregation. This compound derivatives, with their planar aromatic structures, are highly prone to π-π stacking, leading to the formation of aggregates in solution.[1][2] This process is highly dependent on concentration and solvent choice.
The Underlying Science: When molecules aggregate, their chromophores interact electronically. This coupling alters the energy levels of the ground and excited states, resulting in significant changes to the absorption and emission spectra compared to the monomeric (single-molecule) state.[1][3] These changes can include:
-
Bathochromic Shift (Red Shift): The absorption/emission maximum moves to a longer wavelength.
-
Hypsochromic Shift (Blue Shift): The absorption/emission maximum moves to a shorter wavelength.
-
Changes in Spectral Shape: New shoulders or bands may appear, and the overall shape of the spectrum can broaden or sharpen.[4]
-
Fluorescence Quenching or Enhancement: Aggregation can either provide new non-radiative decay pathways, causing quenching, or restrict intramolecular rotations, leading to aggregation-induced emission (AIE).[5]
Troubleshooting Protocol:
-
Concentration-Dependent Study: This is the definitive test. Prepare a series of dilutions of your sample in the same solvent and acquire their UV-Vis or fluorescence spectra.
-
If aggregation is occurring: You will observe non-linear changes. For example, the position of the maximum absorption peak (λmax) may shift, or the shape of the spectrum will change as the concentration increases. At very low concentrations, you should observe the spectrum of the monomer.
-
If no aggregation is occurring: The absorbance will follow the Beer-Lambert law (a linear relationship between absorbance and concentration), and the shape of the normalized spectrum will remain constant.
-
-
Solvent System Modification: Aggregation is often driven by poor solvation.
-
Try a more polar aprotic solvent like DMSO or DMF if you are currently using less polar options like THF or Dioxane.
-
For aqueous solutions, aggregation can be pH-dependent.[5] Test the spectra at different pH values to see if this influences the results.
-
-
Temperature Variation: Gently heating the sample can sometimes break up aggregates, providing a temporary view of the monomeric species.
FAQ 2: I am analyzing my sample under UV light (e.g., in a fluorometer or during UV-Vis scans), and the spectra change over the measurement time. What is happening?
Answer: You are likely observing trans-cis photoisomerization. The central ethylene double bond in stilbenes can switch between the trans (E) and cis (Z) configurations upon absorption of UV light.[6][7] The trans isomer is typically more thermodynamically stable and planar, while the cis isomer is sterically hindered and non-planar.
The Underlying Science: The trans and cis isomers are distinct chemical compounds with different electronic properties and, therefore, different absorption and emission spectra. The trans isomer usually has a stronger, more red-shifted absorption band due to its extended π-conjugation. Continuous exposure to UV light creates a mixture of both isomers, eventually reaching a photostationary state where the rates of trans-to-cis and cis-to-trans isomerization are equal.
Troubleshooting Protocol:
-
Minimize Light Exposure: Work in a dimly lit room. Use a shutter on your light source and open it only for the minimum time required to acquire the spectrum.
-
Use a Flow Cell: For sensitive measurements, a flow-through cuvette can be used to ensure that the sample being measured has not been previously irradiated.
-
Monitor with Time-Course Scans: Intentionally track the spectral changes over time with repeated measurements. In UV-Vis, you will typically see the main absorption peak decrease while a new, blue-shifted peak for the cis isomer grows in.[8]
-
Characterize Both Isomers: If possible, use techniques like HPLC to separate the isomers and measure their individual spectra. This can help in deconvoluting complex mixture spectra. NMR is also excellent for quantifying the ratio of cis to trans isomers.[9][10]
Part 2: Technique-Specific Troubleshooting
UV-Vis Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected λmax Shift | Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize the ground and excited states differently, altering the energy gap.[11][12] | 1. Run the spectrum in a series of solvents with varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile, Methanol). 2. Plot the λmax against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30)). A linear correlation confirms solvatochromism. 3. Ensure you are using the exact same solvent for your blank and sample. |
| Deviations from Beer-Lambert Law | High Concentration: At high concentrations, molecular interactions (aggregation) or instrumental effects (stray light) can cause non-linearity.[13][14] | 1. Dilute the sample until absorbance is within the optimal instrumental range (typically 0.1 - 1.0 AU). 2. Check for aggregation using the concentration-dependent study described in FAQ 1. 3. Verify instrument performance by checking for stray light, which can be a source of error at high absorbances.[15][16] |
| Noisy Spectrum or Low Signal | Low Sample Concentration: The sample concentration may be below the instrument's detection limit. | 1. Concentrate the sample if possible. 2. Use a cuvette with a longer path length (e.g., 2 cm or 5 cm) to increase the absorbance for the same concentration (A = εcl).[14] |
| Incorrect Cuvette Material: Using a plastic or glass cuvette for UV measurements. | 1. Standard glass/plastic cuvettes absorb UV light below ~340 nm.[14] 2. Always use a quartz cuvette for measurements in the UV range (below 340 nm).[13] |
Fluorescence Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Fluorescence (Quenching) | Aggregation: As discussed in FAQ 1, aggregation can introduce non-radiative decay pathways.[1] | 1. Perform a concentration-dependent study. Fluorescence intensity should be linear with concentration at low levels; a decrease or plateau at higher concentrations suggests aggregation-induced quenching. |
| Solvent Effects: Polar protic solvents (like water or methanol) can quench fluorescence through hydrogen bonding or other interactions. | 1. Test the sample in a range of aprotic and protic solvents to understand the environmental sensitivity.[11] | |
| Presence of Quenchers: Impurities from the synthesis (e.g., residual nitro compounds, heavy metals) can act as fluorescence quenchers.[17] | 1. Re-purify the sample using column chromatography or recrystallization.[18] 2. Check the purity using HPLC or LC-MS. | |
| Distorted Emission Spectrum Shape | Inner Filter Effect (IFE): At high concentrations, the sample absorbs too much of the excitation light before it passes through the cuvette, and may also re-absorb the emitted light. | 1. Dilute the sample until the absorbance at the excitation wavelength is below 0.1 AU. 2. Use a triangular or micro-cuvette to minimize the path length. 3. Acquire the spectrum using a front-face illumination accessory if available. |
NMR Spectroscopy
Q: My ¹H NMR spectrum has very broad peaks, especially in the aromatic region. What's the cause?
A: This is commonly due to either poor solubility leading to aggregation, or intermediate-rate chemical exchange processes.
-
Solubility and Aggregation: Similar to optical spectroscopy, aggregation in the NMR tube leads to restricted molecular tumbling. This causes faster relaxation and results in significant peak broadening.
-
Solution: Use a more effective deuterated solvent (DMSO-d₆ is often excellent for polar aromatic compounds). You can also try acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) to break up aggregates and improve solubility.
-
-
Proton Exchange: The amine (-NH₂) protons can exchange with residual water in the solvent or with each other. If this exchange occurs on a timescale similar to the NMR measurement, the peaks for the amine protons and adjacent aromatic protons can broaden.
-
Solution: Lowering the temperature of the NMR experiment can slow down this exchange, often resulting in sharper peaks. Using a dry, aprotic solvent like DMSO-d₆ can also minimize exchange with the solvent.
-
Q: How can I distinguish trans and cis isomers in my ¹H NMR spectrum?
A: The key is the coupling constant (J-value) between the two protons on the central double bond (the vinyl protons).
-
trans-Isomers: These protons are on opposite sides of the double bond and exhibit a large coupling constant, typically in the range of 15-18 Hz .[9]
-
cis-Isomers: These protons are on the same side of the double bond, resulting in a smaller coupling constant, usually 7-12 Hz .[9]
Look for two doublets in the vinyl region (typically 6.5-7.5 ppm) and measure the splitting to determine the J-value. The relative integration of the signals for each isomer will give you the cis/trans ratio in your sample.
Mass Spectrometry
Q: I'm having trouble getting a strong molecular ion peak ([M+H]⁺ or [M-H]⁻) for my diaminostilbene derivative using ESI.
A: This can be related to ionization efficiency, in-source fragmentation, or the formation of adducts. This compound derivatives are generally amenable to Electrospray Ionization (ESI) due to the basic amine groups.
-
Optimize Ionization Mode:
-
Positive Mode ([M+H]⁺): This is usually the preferred mode. The two amino groups are readily protonated. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase to ensure the analyte is protonated before it enters the source.
-
Negative Mode ([M-H]⁻): This is less common unless your derivative has acidic functional groups (like the sulfonic acids in DASDA).[19][20]
-
-
Reduce In-Source Fragmentation: If you see many fragment ions but a weak parent ion, the molecule might be breaking apart in the source.
-
Solution: Decrease the fragmentor or capillary exit voltage. This reduces the energy of the ions as they enter the mass spectrometer, minimizing unwanted fragmentation.
-
-
Check for Adducts: Instead of protonation, your molecule might be forming adducts with ions present in the mobile phase.
-
Common Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[21] These are common if your glassware or solvents are not scrupulously clean or if you use an ammonium-based buffer.
-
Solution: Use high-purity, LC-MS grade solvents and additives. If sodium adducts are persistent, you may need to clean your system.
-
References
-
Whitten, D. G., et al. (1997). Aggregation of Stilbene Derivatized Fatty Acids and Phospholipids in Monolayers and Vesicles. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Spectroscopic Evidence for Aggregation of Stilbene Derivatives in Solution. Available at: [Link]
-
Vengris, M., et al. (2015). trans-Stilbene aggregates and crystallites in polystyrene films: microscopy and spectroscopy studies. Physical Chemistry Chemical Physics. Available at: [Link]
-
Royal Society of Chemistry. (2015). trans-Stilbene aggregates and crystallites in polystyrene films: microscopy and spectroscopy studies. Available at: [Link]
-
Kawski, A., et al. (1995). Solvent effects in time-resolved emission spectra of 4-dimethylamino-4′-methoxy-stilbene in different solvents. ResearchGate. Available at: [Link]
-
Gouda, E., et al. (2021). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction. ResearchGate. Available at: [Link]
-
AIP Publishing. (2018). Aggregation-Induced Emission Properties of trans-Stilbene. Available at: [Link]
- Google Patents. Process for the preparation of this compound-2,2'-disulphonic acid.
-
Gafitanu, C. A., et al. (2016). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum. Available at: [Link]
- Google Patents. Process for the preparation of a derivative of 4,4'-diamino-stilbene-disulfonic acid.
-
Rotta, R., et al. (2010). Configuration of stilbene derivatives by 1H NMR and theoretical calculation of chemical shifts. ResearchGate. Available at: [Link]
-
ResearchGate. Ultrafast photoisomerization of stilbenes. Available at: [Link]
-
PrepChem.com. Synthesis of this compound-2,2'-disulphonic acid. Available at: [Link]
- Google Patents. This compound-2,2'-disulfonic acid derivatives.
-
ResearchGate. 1 H NMR spectral change. Available at: [Link]
-
Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. (n.d.). Available at: [Link]
-
Musiol, T. (2013). Troubleshooting in UV/Vis Spectrophotometry. Biocompare. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
ResearchGate. Preparation and Reactivity of 4,4′-diaminostilbene-2,2′disulphonate. Available at: [Link]
-
Lambda Solutions. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of 1. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
- Google Patents. Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof.
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
-
D'Alessandro, M., et al. (2022). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. ACS Publications. Available at: [Link]
-
Chemistry Steps. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Available at: [Link]
-
Görner, H. (1994). Trans → cis photoisomerization, fluorescence, and relaxation phenomena of trans-4-nitro-4'-(dialkylamino)stilbenes and analogues with a nonrotatable amino group. The Journal of Physical Chemistry. Available at: [Link]
-
Dyck, R. H., & McClure, D. S. (1962). Ultraviolet Spectra of Stilbene, p‐Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process. Semantic Scholar. Available at: [Link]
-
Suhartati, T., et al. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. Available at: [Link]
-
European XFEL. (2023). Small quantum systems research on trans-cis isomerization in molecular photoswitches. Available at: [Link]
-
Sivasankaran, S., et al. (2016). Solvent effects on absorption spectra of (E)-1-(2,3)- dihydrobenzo[b][1][3]dioxin-7-yl)-3-phenylprop-2-en-1-one(DHP). Chemical Science Review and Letters. Available at: [Link]
-
Czernek, J., & Szefler, B. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]
-
van der Kooi, C., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. NIH. Available at: [Link]
-
PubChem. (n.d.). Diaminostilbenedisulfonic acid. Available at: [Link]
-
Griffith University. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Available at: [Link]
-
Taddeucci, A., et al. (2004). Solvent Effects on the Spectral Properties of the Methine Dyes. ResearchGate. Available at: [Link]
-
Sciforum. (n.d.). Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. trans-Stilbene aggregates and crystallites in polystyrene films: microscopy and spectroscopy studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. trans -Stilbene aggregates and crystallites in polystyrene films: microscopy and spectroscopy studies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02291B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
- 14. biocompare.com [biocompare.com]
- 15. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 16. ossila.com [ossila.com]
- 17. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 18. sciforum.net [sciforum.net]
- 19. prepchem.com [prepchem.com]
- 20. researchgate.net [researchgate.net]
- 21. gmi-inc.com [gmi-inc.com]
preventing side reactions in the diazotization of 4,4'-Diaminostilbene
Technical Support Center: Diazotization of 4,4'-Diaminostilbene
Welcome to the technical support center for the diazotization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. The unique structure of this compound, with two primary aromatic amine groups and a reactive stilbene double bond, presents specific challenges. This document provides in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target bis-diazonium salt.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: Why is my reaction mixture turning dark brown or black, instead of the expected pale yellow?
Answer: This is a classic indicator of two primary side reactions: oxidation of the stilbene core and unwanted azo coupling.
-
Causality - Oxidation: The stilbene double bond is susceptible to oxidation, a reaction that can be accelerated by nitrous acid (HNO₂) under acidic conditions.[1] This oxidation can lead to the cleavage of the double bond, forming aldehyde byproducts, or other complex colored degradation products.[1][2]
-
Causality - Unwanted Azo Coupling: The highly electrophilic diazonium salt, once formed, can react with any available nucleophilic species. If there is unreacted this compound present (due to slow diazotization or localized areas of low acid concentration), the diazonium salt will couple with it to form intensely colored and often insoluble azo dyes.[3]
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C.[3][4] Higher temperatures increase the rate of both oxidation and decomposition of the diazonium salt.
-
Sufficient Acid Excess: Use a stoichiometric excess of a strong, non-oxidizing mineral acid like hydrochloric acid (HCl).[5] A molar ratio of 2.5 to 3.0 equivalents of acid per amine group is recommended. This ensures that the amine is fully protonated and soluble, and it prevents the existence of free amine that could engage in premature coupling.
-
Controlled Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations of nitrous acid, which can promote side reactions.
Question 2: My product is precipitating as an insoluble, polymeric solid. What is causing this?
Answer: The formation of an insoluble, polymeric material is most commonly due to the formation of triazenes.
-
Causality - Triazene Formation: A triazene is formed when a diazonium ion couples with a primary or secondary amine instead of an activated aromatic ring. In the case of this compound, one of the amino groups on a molecule can react with the newly formed diazonium group on another molecule. This intermolecular reaction acts as a cross-linking step, leading to the formation of oligomers and polymers which are typically insoluble.[6][7] This is particularly problematic if the acidity of the medium is insufficient.
Solutions:
-
Maintain High Acidity: Ensure the reaction medium remains strongly acidic throughout the addition of nitrite. This keeps the unreacted amino groups protonated as ammonium salts (-NH₃⁺), which are not nucleophilic and cannot attack the diazonium group.
-
Order of Reagent Addition: The "direct" diazotization method is often preferred, where the amine is first dissolved or suspended in the acid, and the nitrite solution is added to this mixture.[8] This ensures the amine is always in an acidic environment.
-
Efficient Stirring: Vigorous stirring ensures rapid dispersion of the sodium nitrite, preventing localized areas where the pH might rise, allowing unprotonated amine to react.
Question 3: I'm observing a low yield of my desired product in the subsequent coupling step. What are the likely causes during diazotization?
Answer: Low yields are typically traced back to incomplete diazotization or decomposition of the diazonium salt intermediate.
-
Causality - Decomposition: Diazonium salts are thermally unstable.[4][9] If the temperature rises above the recommended 0-5 °C range, the diazonium group (N₂⁺) can be displaced by water in a substitution reaction, leading to the formation of undesired hydroxy-stilbene derivatives (phenols) and releasing nitrogen gas.[9]
-
Causality - Incomplete Diazotization: If an insufficient amount of sodium nitrite is used or if the reaction is not allowed to proceed to completion, a significant portion of the this compound will remain as the mono-diazotized salt or unreacted starting material. This not only lowers the potential yield of the desired bis-diazotized product but also introduces impurities that can complicate subsequent reactions and purification.
Solutions:
-
Temperature Integrity: Use an ice-salt bath to maintain temperatures closer to 0 °C, especially during the exothermic addition of the nitrite solution.
-
Stoichiometric Control: Use a slight excess of sodium nitrite (e.g., 1.05 - 1.1 equivalents per amine group) to ensure the reaction goes to completion.[4]
-
Reaction Monitoring: After the nitrite addition is complete, continue stirring the reaction for an additional 15-30 minutes in the cold. You can check for the completion of the reaction by testing a drop of the solution on starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the bis-diazotization of this compound?
The optimal temperature range is 0-5 °C.[3] This narrow window is a critical compromise. Below 0 °C, the reaction rate can become impractically slow. Above 5 °C, the rate of decomposition of the thermally unstable diazonium salt increases significantly, leading to the formation of phenolic byproducts and a reduction in yield.[9]
Q2: How does the choice and concentration of acid impact the reaction?
The acid plays two crucial roles:
-
Generation of Nitrous Acid: It reacts with sodium nitrite (NaNO₂) to generate the active diazotizing agent, nitrous acid (HNO₂), in situ.[10][11][12]
-
Maintaining Acidity: It keeps the reaction medium at a low pH. This is essential to:
Hydrochloric acid is commonly used. A molar excess of 2.5 to 3.0 equivalents per amine group is standard practice to ensure both roles are fulfilled effectively.[4]
Q3: What is the best method for adding sodium nitrite?
The recommended method is the slow, dropwise addition of a pre-chilled, aqueous solution of sodium nitrite into the cold, acidic suspension of the diamine.[4] This approach prevents localized temperature spikes from the exothermic reaction and avoids high local concentrations of nitrous acid, which can promote oxidation and other side reactions.[1] Bolus or rapid addition is strongly discouraged.
Q4: Can the bis-diazonium salt of this compound be isolated?
While it is possible to isolate some diazonium salts as more stable tetrafluoroborate or tosylate salts, the bis-diazonium salt of this compound is highly reactive and thermally unstable.[9][13] In almost all applications, it is generated and used immediately in solution (in situ) for subsequent coupling reactions without any attempt at isolation.[8][14] Attempting to isolate the chloride salt in a dry state is extremely hazardous as diazonium salts can be explosive.[4]
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway to the bis-diazonium salt and the primary competing side reactions that must be controlled.
Caption: Key reaction and side-reaction pathways in the diazotization of this compound.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues in your experiment.
Caption: A logical workflow for troubleshooting common issues during diazotization.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize side reactions during the bis-diazotization of this compound for immediate use in a subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Amine Suspension Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 equivalent of this compound in distilled water.
-
Acidification & Cooling: Cool the suspension to 0 °C using an ice-salt bath. Slowly add 5.0 - 6.0 equivalents of concentrated HCl while maintaining the temperature below 5 °C. Stir for 15 minutes to ensure the formation of the diamine dihydrochloride salt.
-
Nitrite Solution Preparation: In a separate beaker, dissolve 2.1 equivalents of sodium nitrite in a minimal amount of cold distilled water. Cool this solution to 0-5 °C.
-
Diazotization: Slowly add the sodium nitrite solution dropwise from the dropping funnel into the vigorously stirred amine salt suspension. The rate of addition should be controlled to ensure the internal temperature never exceeds 5 °C. This step is exothermic and requires careful monitoring.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Check for Excess Nitrous Acid: Test for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the reaction is complete.
-
Decomposition of Excess Nitrous Acid (Optional but Recommended): If a significant excess of nitrous acid is present, it can be decomposed by the careful, portion-wise addition of a small amount of urea until the starch-iodide test is negative or only faintly positive.
-
Immediate Use: The resulting cold suspension of the bis-diazonium salt is now ready for immediate use in the subsequent coupling reaction. Do not attempt to store or isolate this intermediate.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Temperature | 0-5 °C | Rationale: Balances reaction rate with the stability of the diazonium salt.[3] Deviation: > 5°C leads to decomposition into phenols and N₂ gas. |
| Acid Molarity | 2.5 - 3.0 eq. per -NH₂ group | Rationale: Ensures complete formation of HNO₂ and prevents unwanted coupling/triazene formation by keeping amines protonated.[5] Deviation: Insufficient acid leads to triazene polymers and colored azo impurities.[5][6] |
| NaNO₂ Molarity | 1.05 - 1.1 eq. per -NH₂ group | Rationale: A slight excess drives the reaction to completion. Deviation: Too little leads to incomplete diazotization; too much can increase oxidation. |
| Nitrite Addition | Slow, dropwise, sub-surface | Rationale: Prevents localized high concentrations of HNO₂ and exothermic temperature spikes. Deviation: Rapid addition causes oxidation, decomposition, and other side reactions. |
References
- Diazotization Reaction. (n.d.). Sathee Jee.
- Diazotization Reaction Mechanism - Detailed Information with FAQs. (n.d.). Careers360.
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry Notes. Retrieved from [Link]
-
Investigation of Reactions of Aryl Triazene/Diazene and Their Application for Synthesis of Arylboronic Esters and Di. (n.d.). DR-NTU, Nanyang Technological University. Retrieved from [Link]
-
Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. (n.d.). Sciforum. Retrieved from [Link]
- Stabilized diazonium salts and process of effecting same. (1952). Google Patents (US2612494A).
- Diazotization of aromatic amines. (1981). Google Patents (US4269767A).
-
Exploring Flow Procedures for Diazonium Formation. (2016, July 14). PubMed Central (PMC). Retrieved from [Link]
-
Tetrahydropyrrolization of Resveratrol and Other Stilbenes Improves Inhibitory Effects on DNA Oxidation. (2016, August 5). PubMed. Retrieved from [Link]
-
Synthesis and in vivo imagistic skin evaluation of a new disazo dye derived from this compound-2,2'-disulfonic acid. (n.d.). Sciforum. Retrieved from [Link]
-
Synthesis and colour assessment of some new stilbene azo dyes. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Acid-promoted reaction of the stilbene antioxidant resveratrol with nitrite ions: mild phenolic oxidation at the 4'-hydroxystiryl sector triggering nitration, dimerization, and aldehyde-forming routes. (n.d.). PubMed. Retrieved from [Link]
-
Cis-Trans Isomerization and Oxidation of Radical Cations of Stilbene Derivatives. (1996, November 1). PubMed. Retrieved from [Link]
-
Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved from [Link]
-
Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Acid-promoted reaction of the stilbene antioxidant resveratrol with nitrite ions: mild phenolic oxidation at the 4'-hydroxystiryl sector triggering nitration, dimerization, and aldehyde-forming routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis-Trans Isomerization and Oxidation of Radical Cations of Stilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. US4269767A - Diazotization of aromatic amines - Google Patents [patents.google.com]
- 8. sciforum.net [sciforum.net]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 11. careers360.com [careers360.com]
- 12. byjus.com [byjus.com]
- 13. Diazotisation [organic-chemistry.org]
- 14. sciforum.net [sciforum.net]
Technical Support Center: Scale-Up Synthesis of 4,4'-Diaminostilbene
Welcome to the technical support center for the scale-up synthesis of 4,4'-Diaminostilbene and its derivatives, primarily this compound-2,2'-disulfonic acid (DASA). This guide is designed for researchers, scientists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from laboratory to pilot or industrial scale.
The most common industrial synthesis involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA).[1][2] This process, while established, presents several challenges that can impact yield, purity, and safety on a larger scale. This guide will address these issues in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed protocols, please refer to the In-Depth Troubleshooting Guides.
Q1: My final product is a dull yellow or brown powder, not the expected light yellow or cream color. What is the likely cause?
A: Discoloration is almost always due to oxidation or the presence of impurities. The primary culprits are exposure to air (oxygen) during work-up or drying, and residual iron from the reduction step.[3][4] The stilbene double bond and amino groups are susceptible to oxidation, which forms highly colored byproducts.[3]
Q2: The yield of my reduction reaction is significantly lower than expected on a larger scale. Why is this happening?
A: Scale-up often introduces challenges in maintaining uniform reaction conditions. Poor agitation can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reduction or side reactions. The efficiency of heat transfer is also critical; an uncontrolled exotherm can lead to byproduct formation.[5]
Q3: We are observing filtration difficulties during product isolation, specifically with gelatinous precipitates. What causes this?
A: This is a classic issue when using iron powder for the reduction of DNSDA.[4] The iron is oxidized to iron hydroxides, which can form a gelatinous mass that clogs filters and traps the product, making isolation difficult and inefficient.[4]
Q4: What is the optimal pH to maintain during the catalytic hydrogenation of DNSDA salts?
A: The pH should be maintained between 6.0 and 8.5.[6] A pH below 5.5 can cause the desired diaminostilbene disulfonic acid product to become insoluble, complicating its separation from the catalyst.[4] Conversely, a highly alkaline pH can promote side reactions. Adjusting the pH with carbon dioxide to between 6.2 and 7.0 is a preferred method.[6]
Q5: Is this compound-2,2'-disulfonic acid sensitive to light?
A: Yes. Stilbene derivatives can undergo photoisomerization from the trans-isomer to the cis-isomer upon exposure to UV light.[3] This can be accompanied by photodegradation, leading to a loss of desired properties, especially if the product is intended for use as a fluorescent whitening agent.[3]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to complex problems encountered during scale-up.
Guide 1: Managing Reaction Exotherms and Byproduct Formation in Reductions
Problem: During the scale-up of the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA) with iron powder or catalytic hydrogenation, we are experiencing poor temperature control, leading to inconsistent yields and the formation of unknown impurities.
Causality: The reduction of nitro groups is a highly exothermic process. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. During scale-up, this ratio decreases dramatically, making it difficult to remove heat effectively.[5] Uncontrolled temperature spikes can lead to side reactions, including cleavage of the stilbene double bond or formation of azo/azoxy compounds.[7][8]
Troubleshooting Protocol:
-
Controlled Reagent Addition: Instead of adding the reducing agent all at once, add it portion-wise or as a slow, continuous feed. For catalytic hydrogenation, add the DNSDA solution slowly to the catalyst suspension.[4] This allows the cooling system to keep pace with heat generation.
-
Jacketed Reactor and Chiller: Ensure the reactor is equipped with a cooling jacket connected to a sufficiently powerful chiller. Monitor both the internal reaction temperature and the jacket temperature closely.
-
Solvent and Concentration Optimization: Increasing the solvent volume can help absorb and dissipate heat more effectively, acting as a heat sink. However, this must be balanced against throughput and downstream processing costs.
-
Impurity Profiling: Use High-Performance Liquid Chromatography (HPLC) to identify and quantify byproducts. A common byproduct from the cleavage of the C=C double bond is 5-amino-2-formylbenzene sulfonic acid (ABAS).[7][9]
Validation Step: A successful scale-up will show a stable internal temperature profile (±2°C) throughout the addition phase and a consistent HPLC purity profile from batch to batch.
Guide 2: Improving Product Isolation and Purity
Problem: After the reduction step, isolating the this compound-2,2'-disulfonic acid (DASA) is challenging. The product is contaminated with inorganic salts and residual iron, and filtration is extremely slow.
Causality: The traditional reduction using iron in acidic solution generates large quantities of iron hydroxide sludge, which is notoriously difficult to filter.[4] Furthermore, the product itself can be trapped within this matrix, reducing the isolated yield.
Workflow for Improved Isolation and Purification:
Below is a workflow diagram illustrating the decision-making process for optimizing the isolation of DASA.
Caption: Workflow for DASA Isolation based on Reduction Method.
Detailed Steps (Iron Reduction Method):
-
Precipitate Iron: At the end of the reaction, add sodium hydroxide or sodium carbonate solution to raise the pH to >8. This precipitates iron salts as dense, more easily filterable iron hydroxides.
-
Hot Filtration: Filter the hot reaction mixture to remove the iron hydroxide sludge. The product, DASA, is soluble at this stage and will be in the filtrate. This step is critical and may require a filter aid.
-
Controlled Precipitation: Slowly cool the light yellow filtrate.[6] Once cooled, gradually add a mineral acid (like HCl or H₂SO₄) to lower the pH to below 4.0. The DASA product will precipitate out of the solution.
-
Final Filtration and Washing: Filter the precipitated product. Wash the filter cake sequentially with a dilute acid solution to remove co-precipitated inorganic salts, followed by cold water to remove the acid.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 60-80°C) while protecting it from light and air.
Section 3: Data Tables for Scale-Up
For successful scale-up, key parameters must be carefully controlled. The following tables provide typical ranges for the catalytic hydrogenation route, which often offers better purity and easier work-up compared to iron reduction.[4][6]
Table 1: Recommended Parameters for Catalytic Hydrogenation of DNSDA
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst | Raney Cobalt, Palladium (Pd), Platinum (Pt) | Cobalt is often cost-effective.[6] Pd/Pt can be sensitive to catalyst poisons.[4] |
| Temperature | 100 - 160 °C | Higher temperatures increase reaction rate but may promote side reactions if not controlled.[6] |
| Hydrogen Pressure | 50 - 100 bar (approx. 725 - 1450 psi) | Ensures sufficient hydrogen availability in the liquid phase to drive the reaction to completion.[6] |
| pH | 6.2 - 7.0 | Critical for product solubility and preventing side reactions. Use CO₂ for adjustment.[4][6] |
| Reaction Time | 30 - 60 minutes | Monitor hydrogen uptake; reaction is complete when uptake ceases.[6] |
Table 2: Common Impurities and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method |
| 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid (ANSDA) | Incomplete reduction | HPLC with UV-Vis detector |
| 5-Amino-2-formylbenzene sulfonic acid (ABAS) | Oxidative cleavage of C=C bond | HPLC-MS for confirmation[7] |
| cis-Isomer of DASA | Exposure to UV light | HPLC (may require specific column/method) |
| Residual Iron | Carryover from iron reduction | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) |
Section 4: Safety and Handling
Handling this compound derivatives and the reagents for their synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., PVC), and flame-resistant impervious clothing.[10][11][12][13]
-
Ventilation: Handle all materials in a well-ventilated area or a closed system to avoid the formation and inhalation of dusts and aerosols.[10][13]
-
Ignition Sources: Use non-sparking tools and avoid all sources of ignition, especially when working with hydrogen gas or flammable solvents.[10]
-
Spill Response: In case of a spill, dampen the solid material with water to prevent dust generation before collecting it into a suitable, labeled container for disposal.[14]
-
Incompatibilities: The product is incompatible with strong oxidizing agents and iron.[14][15]
Caption: Key Safety Pillars for Handling Diaminostilbene.
References
- 4,4′-Diamino-2,2′-stilbenedisulfonic acid disodium salt Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/4,4-diamino-2,2-stilbenedisulfonic-acid-disodium-salt-cas-6530-15-0.html]
- This compound-2,2'-disulfonic Acid Safety Data Sheet. Santa Cruz Biotechnology.
- 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt. CAMEO Chemicals, NOAA. [URL: https://cameochemicals.noaa.gov/chemical/21504]
- DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. OECD SIDS. [URL: https://hpvchemicals.oecd.org/ui/handler.axd?id=7c576022-79a0-46f4-a886-2e822d32e01b]
- SAFETY DATA SHEET: 4,4-Diaminostilbene-2,2-disulfonic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/00641/D0121]
- Material Safety Data Sheet: this compound-2,2'-Disulfonic Acid. Cole-Parmer. [URL: https://www.coleparmer.com/sds/00641/D0121.pdf]
- Wong-Wah-Chung, P., Mailhot, G., & Bolte, M. (2001). 4,4′-Diaminostilbene-2,2′-disulfonate (DSD) behaviour: Under irradiation in water. Decrease of its activity as a fluorescent whitening agent. Journal of Photochemistry and Photobiology A: Chemistry, 140(1), 39-46. [URL: https://www.researchgate.net/publication/248512137_44'-Diaminostilbene-22'-disulfonate_DSD_behaviour_Under_irradiation_in_water_Decrease_of_its_activity_as_a_fluorescent_whitening_agent]
- Ultra Purification of 4,4 MDI. GEA. [URL: https://www.gea.
- Peng, W., et al. (2010). A novel method for the recovery of 4,4′-dinitrostilbene-2,2′-disulfonic acid from the wastewater obtained from 4,4′-diaminostilbene-2,2. Environmental Science & Technology, 44(22), 8758-8763. [URL: https://www.researchgate.
- Peng, W., et al. (2010). Use of 4,4 '-Dinitrostilbene-2,2 '-Disulfonic Acid Wastewater As a Raw Material for Paramycin Production. Environmental Science & Technology, 44(23), 9159-9164. [URL: https://www.researchgate.
- Fan, S., et al. (2009). kinetic study on the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid to prepare 4,4′-dinitrostilbene-2,2. Journal of Hazardous Materials, 168(2-3), 1337-1342. [URL: https://www.researchgate.net/publication/26786877_Kinetic_study_on_the_oxidation_of_44'-dinitrobibenzyl-22'-disulfonic_acid_to_prepare_44'-dinitrostilbene-22]
- Process for the preparation of this compound-2,2'-disulphonic acid. (1974). Google Patents. [URL: https://patents.google.
- Process for preparing substituted this compound-2,2'-disulphonic acid salts. (2000). Google Patents. [URL: https://patents.google.
- Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid. (1991). Google Patents. [URL: https://patents.google.
- Bazanova, O. V., Kholodkova, N. V., & Gostikin, V. P. (2002). Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid with Hydrogen on Raney Nickel. Russian Journal of Applied Chemistry, 75(3), 436-440. [URL: https://www.researchgate.net/publication/233939523_Reduction_of_44'-Dinitrostilbene-22'-disulfonic_Acid_with_Hydrogen_on_Raney_Nickel]
- Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid. (1992). Google Patents. [URL: https://patents.google.
- Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof. (1957). Google Patents. [URL: https://patents.google.
- Synthesis of this compound-2,2'-disulphonic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-4-diaminostilbene-2-2-disulphonic-acid/]
- SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. (2017). Sciforum. [URL: https://sciforum.net/paper/view/4873]
- 4,4'-Dinitro-2,2'-stilbenedisulfonic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5282251]
- Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. (1983). Journal of Chromatography A, 260, 523-527. [URL: https://www.researchgate.
- Mitchell Crow, J. (2010). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. [URL: https://www.chemistryworld.com/features/when-it-comes-to-scaling-up-organic-synthesis-it-pays-to-think-small/3004882.article]
- This compound-2,2'-disulfonic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/D0121]
- 4,4′-Diamino-2,2′-stilbenedisulfonic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4,4%E2%80%B2-Diamino-2,2%E2%80%B2-stilbenedisulfonic_acid]
- 4,4'-Diamino-2,2'-stilbenedisulfonic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8235212.htm]
- Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. (2017). Sciforum. [URL: https://sciforum.net/paper/view/4874]
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine. [URL: https://enamine.net/hit-follow-up/chemistry-research/scale-up-synthesis]
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Scientific Reports, 12(1), 1234. [URL: https://www.
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 269-277. [URL: https://pubmed.ncbi.nlm.nih.gov/24871400/]
- Stability and degradation of 4-Acetoxy-4'-pentyloxybenzophenone. Benchchem. [URL: https://www.benchchem.com/product/b5678/stability]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]
Technical Support Center: Managing the Photoisomerization of Stilbene-Based Compounds
Welcome to the technical support center for managing the photoisomerization of stilbene-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these photosensitive molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to Stilbene Photoisomerization
Stilbene and its derivatives are a cornerstone of photochemical research due to their characteristic trans-cis (or E/Z) isomerization upon exposure to light. This reversible process is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). In the S₁ state, the energy barrier for rotation around the central carbon-carbon double bond is significantly lowered, allowing for a conformational change to a twisted intermediate. This intermediate can then relax back to the ground state as either the cis or trans isomer.[1] This light-induced switching capability makes stilbene-based compounds valuable for applications in molecular switches, photopharmacology, and advanced materials.
However, this photosensitivity also presents significant challenges in experimental design and execution. Uncontrolled photoisomerization and subsequent degradation reactions can lead to inconsistent results, artifactual data, and the formation of unwanted byproducts. This guide provides practical advice to help you manage these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My trans-stilbene solution is rapidly converting to the cis-isomer even under ambient laboratory light. How can I prevent this?
This is a common and expected behavior of stilbene-based compounds. The trans to cis isomerization can be initiated by exposure to a wide range of light sources, including fluorescent room lighting.[2][3]
Solutions:
-
Work in a dimly lit environment: Whenever possible, prepare solutions and conduct experiments under minimal light conditions.
-
Use amber-colored or foil-wrapped containers: Protect your stock solutions and working solutions from light at all times by using appropriate light-blocking containers.[4][5]
-
Prepare solutions fresh: For critical experiments, prepare your stilbene solutions immediately before use to minimize the duration of any potential light exposure.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stilbene compound after UV irradiation. What could they be?
Beyond the expected cis and trans isomers, UV exposure can induce other photochemical reactions, leading to the formation of byproducts.[2][3][6]
Possible Identities of Unexpected Peaks:
-
cis-Isomer: The most common "unexpected" peak is often the cis-isomer, which typically has a different retention time than the trans-isomer.
-
Phenanthrene Derivatives: A significant photodegradation pathway for stilbenes involves photocyclization to form dihydrophenanthrene intermediates, which can then oxidize to form phenanthrene-type structures.[2][3][6]
-
Oxidation Products: In the presence of oxygen, other degradation products can form. For example, stilbenes can sensitize the formation of singlet oxygen, which can react with the double bond.[6] A color change to a yellowish tint in your solution may indicate the formation of oxidation products like quinones.[5][7][8]
Troubleshooting Workflow for Peak Identification:
Caption: Troubleshooting workflow for identifying unknown peaks.
Q3: My experimental results are inconsistent and not reproducible. What are the likely causes?
Inconsistent results when working with stilbenes often stem from variations in the experimental conditions that affect the rate of photoisomerization and degradation.
Key Factors Influencing Reproducibility:
| Parameter | Effect on Photoisomerization | Recommended Action |
| UV Lamp Intensity | Higher intensity increases the rate of isomerization and degradation. | Calibrate your UV source and ensure consistent sample positioning for each experiment.[4] |
| Solvent | Solvent polarity and viscosity can influence the photoisomerization quantum yield and the stability of the excited state.[9][10][11][12] | Use high-purity, spectroscopic grade solvents and keep the solvent system consistent across all experiments. |
| Temperature | Temperature can affect the rate of isomerization and competing deactivation pathways.[13][14][15][16] | Use a temperature-controlled sample chamber to maintain a constant temperature during irradiation.[4] |
| Oxygen Content | The presence of dissolved oxygen can lead to irreversible photodegradation pathways.[6] | For sensitive experiments, degas your solvent by sparging with an inert gas (e.g., nitrogen or argon). |
Q4: How do I accurately measure the photoisomerization quantum yield (Φ)?
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction.[17] It is defined as the number of molecules that undergo a specific reaction divided by the number of photons absorbed by the sample.
Experimental Protocol for Quantum Yield Determination:
-
Actinometry:
-
Purpose: To determine the photon flux of your light source.
-
Procedure: Use a chemical actinometer (e.g., potassium ferrioxalate) for which the quantum yield is well-established.
-
Irradiate the actinometer solution under the same conditions as your stilbene sample.
-
Measure the change in absorbance of the actinometer at the appropriate wavelength to calculate the number of photons absorbed per unit time.
-
-
Sample Irradiation:
-
Prepare a dilute solution of your trans-stilbene compound in a suitable solvent. The initial absorbance at the excitation wavelength should be in the range of 0.5-1.0 in a 1 cm path length cuvette.[18]
-
Record the initial UV-Vis absorption spectrum or HPLC chromatogram of your sample.
-
Irradiate the sample for a defined period, ensuring constant stirring if in a cuvette.
-
-
Analysis:
-
After irradiation, record the final UV-Vis spectrum or HPLC chromatogram.
-
Calculate the change in the concentration of the trans-isomer (and the formation of the cis-isomer).
-
-
Calculation:
-
The quantum yield (Φt→c) can be calculated using the following formula: Φt→c = (moles of trans-stilbene reacted) / (moles of photons absorbed)
-
Workflow for Quantum Yield Measurement:
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. [1204.2142] Is photoisomerization of stilbene in solution directly promoted by solvent collisions? [arxiv.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cluster and barrier effects in the temperature and pressure dependence of the photoisomerization of trans‐stilbene | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,4'-Diaminostilbene Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,4'-diaminostilbene dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges related to its purification. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the highest quality of your material.
Section 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the purification of this compound dihydrochloride.
Q1: My synthesized this compound dihydrochloride is yellow, orange, or even brown. Is this normal, and how can I obtain a colorless or off-white product?
A1: It is very common for this compound to appear colored after synthesis. The aromatic amine functionalities are highly susceptible to air oxidation, which forms colored quinone-imine type impurities. While a faint yellow color might be acceptable for some applications, darker shades indicate significant impurity.
The most effective method for decolorization is a recrystallization procedure that incorporates activated charcoal. Activated charcoal has a high surface area and can adsorb large, colored impurity molecules. For stubborn oxidation, the addition of a small amount of a reducing agent like stannous chloride (SnCl₂) during the dissolution step can help reduce the colored impurities back to the desired diamine before they are removed. A well-established method for purifying similar aromatic amine salts involves this exact approach.[1]
Q2: What is the best solvent system for recrystallizing this compound dihydrochloride?
A2: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[2] Given that you are working with a dihydrochloride salt, polar protic solvents are the best starting point.
-
Primary Recommendation: Acidified Water/Ethanol Mixture. The salt has good solubility in hot water, particularly with a small amount of added HCl to suppress hydrolysis to the less-soluble free base. However, its solubility in cold water is still significant, which can lead to yield loss. By adding ethanol as an anti-solvent to the hot aqueous solution, you can dramatically decrease the compound's solubility upon cooling, leading to better recovery and well-formed crystals.
-
Alternative: Dilute Hydrochloric Acid (e.g., 0.1 M to 1 M HCl). The compound is noted to be soluble in hot 0.1M HCl.[3] This can serve as a single-solvent system. The key is to find the right balance where the compound is fully dissolved at boiling but crystallizes efficiently upon cooling.
Avoid purely organic, non-polar solvents like hexanes or toluene, as the salt will be largely insoluble.
Q3: My compound "oils out" or crashes out as a fine powder instead of forming nice crystals. What am I doing wrong?
A3: This issue typically arises from a loss of control over the supersaturation rate.
-
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form, causing it to separate as a liquid. This is less common for this specific compound due to its very high melting point (>300 °C).[4]
-
Crashing out as a fine powder happens when the solution is cooled too quickly, leading to rapid nucleation rather than slow, ordered crystal growth.[5] Fine powders have a high surface area and are more likely to trap solvent and impurities.
Solutions:
-
Slow Down the Cooling: After dissolving the compound, remove the heat source and allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath.[2]
-
Use a More Dilute Solution: If the concentration is too high, the solubility limit will be exceeded too quickly upon cooling. Add a little more hot solvent to ensure the solution is not oversaturated.
-
Induce Crystallization: If crystals are slow to form, you can scratch the inside of the flask with a glass rod or add a "seed crystal" of pure product. This provides a nucleation site for controlled crystal growth.[6]
-
Consider a Two-Solvent System: As described in A2, dissolving in a "good" solvent (like hot acidified water) and slowly adding a miscible "poor" solvent (an anti-solvent like ethanol or isopropanol) until the solution becomes faintly turbid, then allowing it to cool, is a very effective method for growing high-quality crystals.[5]
Q4: How can I confirm the purity of my final product?
A4: A combination of methods provides the most reliable assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7][8] A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent or buffer (like TFA or ammonium acetate) is a good starting point. A pure sample should show a single major peak.
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative check. A suitable mobile phase for the related disulfonic acid is a mixture of Ethanol:NH₄OH:Ethyl Acetate, which can be adapted for the dihydrochloride.[9] A pure compound should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the chemical structure and can reveal the presence of impurities if they are present in significant amounts (>1-2%).[10]
-
Melting Point: While the compound melts above 300 °C, observing the decomposition behavior can be informative. A sharp decomposition range indicates higher purity, whereas a broad or early range suggests the presence of impurities.[4]
Q5: I'm seeing an extra peak in my HPLC analysis. What could it be?
A5: The identity of the impurity depends on the synthetic route used. The most common synthesis involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid or a similar dinitro compound.[11][12]
-
Partially Reduced Intermediate: A peak corresponding to 4-amino-4'-nitrostilbene is a common impurity if the reduction is incomplete.[13]
-
Over-reduced Product: If a strong reducing agent or harsh conditions are used, the central double bond can be reduced, leading to 4,4'-diaminodibenzyl.[11]
-
Oxidation Product: As mentioned in A1, various colored oxidation products can appear as separate peaks.
To resolve this, a second purification cycle (re-recrystallization) is recommended. If the impurity persists, consider an alternative purification technique, such as column chromatography on a suitable stationary phase.
Section 2: Troubleshooting Workflow
This flowchart provides a logical path for addressing purification challenges.
Caption: Troubleshooting workflow for purification.
Section 3: Detailed Experimental Protocol
Protocol 1: Purification by Recrystallization from Acidified Ethanol/Water with Charcoal Treatment
This protocol is designed to remove both colored oxidation impurities and common synthetic byproducts.
Materials:
-
Crude this compound dihydrochloride
-
Deionized water
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Charcoal (decolorizing carbon)
-
Celite (optional, as a filter aid)
-
Erlenmeyer flasks, Buchner funnel, filter paper, heating mantle/hot plate
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask with a stir bar, add the crude this compound dihydrochloride. For every 1 gram of crude material, add 20-30 mL of deionized water and 2-3 drops of concentrated HCl.
-
Scientist's Note: The added acid ensures the compound remains in its protonated salt form, maximizing solubility in the aqueous phase and preventing precipitation of the free base.
-
-
Heating: Gently heat the mixture with stirring until it reaches a near-boil and all the solid has dissolved. The solution may be colored at this stage.
-
Charcoal Treatment: Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Add a small amount of activated charcoal (approx. 1-2% of the crude product's weight).
-
Reheating: Return the flask to the heat and maintain it at a gentle boil for 5-10 minutes with stirring. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated Buchner or gravity funnel with fluted filter paper). If you have very fine charcoal particles, add a small layer of Celite over the filter paper. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Scientist's Note: This step must be performed quickly to prevent the product from crystallizing prematurely on the funnel. Pre-heating all glassware is critical for success.
-
-
Crystallization - Anti-Solvent Addition: Re-heat the clear, colorless filtrate to a near-boil. Slowly add hot ethanol dropwise with swirling. Continue adding ethanol until the solution becomes faintly and persistently cloudy. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture, followed by a wash with cold ethanol to help with drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should be a colorless to pale yellow crystalline solid.
Section 4: Common Impurities Profile
| Impurity Name | Source | Structure (if applicable) | Removal Strategy |
| 4,4'-Dinitrostilbene | Incomplete reduction of starting material.[11][14] | O₂N-C₆H₄-CH=CH-C₆H₄-NO₂ | Less polar than the product. Should be mostly removed during recrystallization as it is less soluble in the aqueous acidic media. |
| 4-Amino-4'-nitrostilbene | Incomplete reduction (intermediate).[13] | H₂N-C₆H₄-CH=CH-C₆H₄-NO₂ | Polarity is intermediate. Recrystallization is effective. A second recrystallization may be needed. |
| 4,4'-Diaminodibenzyl | Over-reduction of the central double bond.[11] | H₂N-C₆H₄-CH₂-CH₂-C₆H₄-NH₂ | Polarity is very similar to the desired product, making it difficult to remove. Careful control of reduction conditions is the best prevention. Fractional crystallization may be required. |
| Oxidation Products | Air oxidation of the amine groups. | Complex quinone-like structures | Highly colored and often polymeric. Effectively removed by activated charcoal treatment as described in Protocol 1. |
Section 5: Storage and Stability
To ensure the long-term integrity of your purified this compound dihydrochloride, proper storage is crucial.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Temperature: Store in a cool, dark place. Refrigeration (<4°C) is recommended for long-term storage.[7]
-
Container: Use a well-sealed, airtight container, preferably made of amber glass to protect from light.
By following these guidelines, you can minimize degradation and maintain the high purity of your compound for future experiments.
References
- Google Patents. (n.d.). Process for the preparation of this compound-2,2'-disulphonic acid.
- Google Patents. (n.d.). Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound-2,2'-disulphonic acid. Retrieved from [Link]
-
Stannouschloride.com. (n.d.). 4, 4'-Diaminostilbene Dihydrochloride, min 98% (HPLC)(T). Retrieved from [Link]
-
Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization?. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound DIHYDROCHLORIDE CAS#: 54760-75-7 [chemicalbook.com]
- 4. 4,4′-二氨基二苯乙烯 二盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Dihydrochloride | 54760-75-7 | TCI EUROPE N.V. [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
- 9. mybiosource.com [mybiosource.com]
- 10. This compound DIHYDROCHLORIDE(54760-75-7) 1H NMR [m.chemicalbook.com]
- 11. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Diamine Monomers: A Comparative Analysis of 4,4'-Diaminostilbene for High-Performance Polymers
In the pursuit of next-generation polymers, the judicious selection of monomeric building blocks is paramount. The architecture of these monomers dictates the ultimate thermal, mechanical, and functional properties of the resulting polymer. This guide offers an in-depth comparison of 4,4'-Diaminostilbene (DAS), a photo-functional and highly rigid diamine, with other foundational aromatic diamine monomers: 4,4'-Oxydianiline (ODA) and p-Phenylenediamine (PPD). Through a critical evaluation of experimental data, we will explore the causal relationships between monomer structure and polymer performance, providing researchers, scientists, and drug development professionals with the insights necessary to select the optimal diamine for their specific application.
The Critical Role of Diamine Monomers in Polyimide Performance
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] Their synthesis is most commonly achieved through a two-step polycondensation reaction between an aromatic dianhydride and an aromatic diamine.[2] The diamine component is a key determinant of the final polymer's properties.[3] Its structure influences chain packing, rotational energy barriers, and intermolecular interactions, thereby governing characteristics such as the glass transition temperature (Tg), thermal stability, and mechanical toughness.[4]
This guide focuses on three key aromatic diamines, each imparting distinct characteristics to the polymer backbone:
-
This compound (DAS): A rigid, planar monomer containing a central stilbene (ethene-1,2-diyl) bridge. This structure not only imparts exceptional thermal stability but also introduces photo-functional behavior, a unique characteristic among diamine monomers.[5]
-
4,4'-Oxydianiline (ODA): A widely used diamine featuring a flexible ether linkage. This ether bridge enhances solubility and processability of the resulting polyimides.[6] ODA is a key component in commercial polyimides like Kapton®.[7]
-
p-Phenylenediamine (PPD): One of the most rigid and simple aromatic diamines. Its linear, compact structure leads to highly ordered polymer chains, resulting in materials with excellent mechanical strength and a high modulus.[4][6]
Below are the chemical structures of these foundational monomers.
Caption: Chemical structures of the compared diamine monomers.
Comparative Performance Analysis: A Data-Driven Approach
The selection of a diamine monomer is a critical decision that directly impacts the performance profile of the final polyimide. The following tables summarize key experimental data for polyimides synthesized from DAS, ODA, and PPD, each reacted with a common high-performance dianhydride, Pyromellitic Dianhydride (PMDA). This allows for a more direct comparison of the diamine's influence.
Thermal Properties
Thermal stability is a hallmark of aromatic polyimides. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, and is a key indicator of the material's upper service temperature. The 10% weight loss temperature (Td10) signifies the onset of thermal decomposition.
| Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Citation(s) |
| This compound (DAS) | Various | > 250 °C | > 600 °C | [5] |
| 4,4'-Oxydianiline (ODA) | PMDA | 302 °C | ~500-550 °C | [6] |
| p-Phenylenediamine (PPD) | PMDA | > 400 °C (No Tg observed) | ~550-600 °C | [4] |
Analysis of Thermal Performance:
The data clearly demonstrates the superior thermal resistance imparted by the rigid structures of DAS and PPD. The stilbene unit in DAS contributes to a polymer with an exceptionally high decomposition temperature, reportedly exceeding 600°C.[5] Similarly, the highly rigid and linear nature of PPD results in polyimides with extremely high Tg values, often so high that decomposition occurs before a distinct glass transition is observed.[4] In contrast, the flexible ether linkage in ODA results in a lower, yet still impressive, Tg of 302°C when combined with PMDA.[6] This flexibility, while slightly compromising the ultimate thermal stability, enhances the processability of the polymer.
Mechanical Properties
The mechanical integrity of a polymer is crucial for its application in demanding environments. Tensile strength measures the force required to pull the material to its breaking point, while the tensile modulus indicates its stiffness.
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Citation(s) |
| This compound (DAS) | Various | > 132 MPa | Not Specified | [5] |
| 4,4'-Oxydianiline (ODA) | PMDA | ~110-120 MPa | 3.42 GPa | [6] |
| p-Phenylenediamine (PPD) | PMDA | ~170-200 MPa | ~3-5 GPa | [7] |
Analysis of Mechanical Performance:
The mechanical properties directly correlate with the rigidity of the diamine monomer. The compact and linear structure of PPD allows for efficient chain packing and strong intermolecular forces, resulting in polyimides with very high tensile strength and modulus, as seen in materials like Kevlar®.[7] Polyimides derived from DAS also exhibit outstanding tensile strength, exceeding 132 MPa, which is higher than that of the commercial polyimide Kapton™.[5] ODA-based polyimides, while still robust, show slightly lower tensile strength due to the flexibility introduced by the ether linkage, which disrupts the close packing of polymer chains.[6]
Experimental Protocol: Synthesis and Characterization of a High-Performance Polyimide Film
To provide a practical context for this comparison, we present a validated, two-step protocol for the synthesis of a polyimide film. This process is representative for the polymerization of aromatic diamines and dianhydrides.
Workflow Overview
The synthesis involves two primary stages: the formation of a soluble poly(amic acid) (PAA) precursor, followed by a thermal imidization step to form the final, insoluble polyimide film.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aozunasia.com [aozunasia.com]
A Comparative Performance Analysis: 4,4'-Diaminostilbene-Based Dyes Versus Traditional Azo Dyes
For Immediate Publication
This guide offers an in-depth comparison of the performance, safety, and application profiles of 4,4'-Diaminostilbene-based dyes and traditional azo dyes. Designed for researchers, scientists, and professionals in drug development, this document provides a technical overview grounded in scientific data to inform the selection of appropriate dyes for various applications.
Introduction: A Tale of Two Chromophores
The world of synthetic colorants is vast, but it is largely dominated by two major classes: azo dyes and stilbene-based dyes. Traditional azo dyes, characterized by one or more azo groups (-N=N-), are the most widely used colorants in industries ranging from textiles to food due to their simple synthesis, low cost, and broad color range.[1][2] In contrast, this compound-based dyes, built upon a stilbene backbone (-CH=CH-), are renowned for their fluorescent properties and are pivotal in applications requiring optical brightening and advanced imaging.[3][4] This guide will dissect the core differences stemming from their fundamental structures and the profound implications for their performance and safety.
Molecular Structure and Its Influence on Performance
The defining feature of an azo dye is the nitrogen-nitrogen double bond, which forms the basis of its chromophore. The color of these dyes can be easily tuned by altering the aromatic rings attached to the azo group.[5] While versatile, this azo linkage is also the molecule's most significant liability.
This compound-based dyes possess a more rigid and extended conjugated system due to the ethene bridge. This structure is inherently fluorescent, absorbing light in the UV spectrum and re-emitting it in the blue region of the visible spectrum, leading to a "whitening" effect. Many important stilbene dyes are derived from this compound-2,2'-disulfonic acid, which serves as an intermediate for fluorescent brighteners and direct dyes.[4]
Below is a diagram illustrating the fundamental chemical structures of a generic azo dye and a this compound-based dye.
Caption: Core structures of Azo vs. Diaminostilbene dyes.
Comparative Performance Analysis
The choice between these dye classes depends critically on the specific performance requirements of the application.
-
Azo Dyes: These dyes are primarily absorptive, with their color determined by the wavelengths of light they absorb. While some azo dyes exhibit fluorescence, it is not their defining characteristic. Their photostability can be highly variable; increased conjugation in structures like disazo dyes can improve photostability.[6] However, photodegradation is a known issue, often initiated by UV radiation.[7]
-
This compound Dyes: The hallmark of these dyes is their strong fluorescence. Many derivatives are engineered to have high fluorescence quantum yields, making them ideal for applications where light emission is desired.[8] For instance, certain water-soluble diaminostilbene derivatives have been developed as two-photon fluorescent probes for biological imaging, boasting quantum yields as high as 0.27 in water.[8] Their use as optical brighteners in cosmetics and textiles relies on their ability to absorb UV light and emit blue light.[3]
| Property | Traditional Azo Dyes | This compound-Based Dyes |
| Primary Optical Property | Light Absorption | Fluorescence |
| Typical Application | Coloring (textiles, leather, paper) | Fluorescent Whitening, Biological Probes |
| Photostability | Variable; can be poor to good | Generally good, central to their function |
| Quantum Yield | Generally Low | Moderate to High |
This is the most critical point of differentiation between the two dye classes.
-
Azo Dyes: A significant and well-documented concern with azo dyes is their potential to undergo reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.[9][10] This biotransformation can be carried out by bacteria in the human gut or on the skin, as well as by liver azoreductases.[10][11][12] Regulatory bodies worldwide have banned or restricted azo dyes that can release any of 22 known carcinogenic aromatic amines, such as benzidine.[1][11] The International Agency for Research on Cancer (IARC) has classified some azo dyes, like Ponceau MX, as Group 2B, possibly carcinogenic to humans.[9]
-
This compound Dyes: While all chemicals require rigorous toxicological assessment, dyes based on this compound do not share the azo linkage's specific metabolic vulnerability to reductive cleavage into carcinogenic amines. Symmetrical disazo dyes derived from the non-carcinogenic this compound-2,2'-disulfonic acid have been developed as safer alternatives to those based on benzidine.[13] Studies on newer disazo dyes derived from diaminostilbene have been conducted to evaluate their skin tolerance, indicating their potential use as safer colorants in the textile industry.[14]
The diagram below illustrates the metabolic pathway leading to the generation of potentially harmful aromatic amines from azo dyes.
Caption: Reductive cleavage of the azo bond.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, performance claims must be backed by robust experimental data. Below are standardized protocols for evaluating key performance metrics.
This protocol assesses the effect of a dye on the metabolic activity of cells, a key indicator of cell viability.
Objective: To quantify the cytotoxicity of a dye on a selected cell line (e.g., HaCaT keratinocytes for skin exposure).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Dye Exposure: Prepare serial dilutions of the test dye in the cell culture medium. Replace the existing medium with the dye-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium only) and a positive control (e.g., Triton X-100).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against dye concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Caption: Step-by-step workflow for the MTT assay.
Objective: To quantify the rate of dye degradation upon exposure to a standardized light source.
Methodology:
-
Sample Preparation: Prepare a solution of the dye in a relevant solvent (e.g., water, ethanol, or a polymer film model like N-ethylacetamide) at a known concentration.
-
Initial Measurement: Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer, identifying the wavelength of maximum absorbance (λ_max).
-
Light Exposure: Place the sample in a controlled light exposure chamber equipped with a standardized lamp (e.g., Xenon arc lamp simulating sunlight).
-
Time-course Measurement: At regular intervals, remove the sample and measure its absorbance spectrum.
-
Analysis: Plot the absorbance at λ_max versus exposure time. The rate of decrease in absorbance indicates the rate of photodegradation. Quantum yield of photodegradation can be calculated for a more rigorous comparison.[6]
Summary and Conclusion
The choice between this compound-based dyes and traditional azo dyes is not merely one of color, but of function, performance, and safety.
-
Traditional Azo Dyes remain the workhorses for bulk coloration due to their economic advantages and versatility.[5] However, their significant toxicological risk, associated with the reductive cleavage to carcinogenic aromatic amines, necessitates careful selection and regulatory compliance.[9][10]
-
This compound-Based Dyes occupy a more specialized, high-performance niche. Their inherent fluorescence makes them indispensable as optical brighteners and as advanced probes in biomedical research and diagnostics.[8][][16] Critically, they offer a superior safety profile by avoiding the metabolic liabilities of the azo linkage, positioning them as viable and safer alternatives in many applications, including as direct dyes when derived from non-carcinogenic intermediates.[13][14]
For researchers and developers, a thorough evaluation of the photophysical requirements, biocompatibility constraints, and regulatory landscape is paramount. While azo dyes offer a broad palette, the superior safety and unique fluorescent capabilities of this compound derivatives make them the clear choice for advanced, safety-critical applications.
References
- 1. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchwith.njit.edu [researchwith.njit.edu]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. sciforum.net [sciforum.net]
- 16. Illuminating Science: The Role of Fluorescent Dyes in Biotechnology and Medicine | The Scientist [the-scientist.com]
A Senior Application Scientist's Guide to Comparing Fluorescent Whitening Agents Derived from 4,4'-Diaminostilbene
Introduction: The Principle and Prominence of Stilbene-Based Whiteners
Fluorescent Whitening Agents (FWAs), also known as Optical Brightening Agents (OBAs), are organic compounds that play a crucial role in the textile, paper, and detergent industries.[1][2] Their function is not to remove color, but to mask the inherent yellowish tint of substrates by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue-to-violet light.[3][4][5] This phenomenon, known as fluorescence, shifts the overall reflected light towards the blue end of the spectrum, resulting in a perception of enhanced whiteness and brightness.[3][5]
The core mechanism involves the excitation of electrons in the FWA molecule from a ground electronic state to an excited state upon absorbing UV radiation (typically in the 330-380 nm range).[6] The molecule then undergoes a rapid, non-radiative relaxation to a lower vibrational level within the excited state before returning to the ground state, emitting the energy difference as visible light at a longer wavelength (typically 410-470 nm).[3][6]
Among the various chemical classes of FWAs, derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) are the most commercially significant, accounting for approximately 80% of all FWAs produced.[7][8] Their widespread use is attributed to their high efficiency, water solubility, and strong affinity for cellulosic materials like cotton and paper.[9] These molecules are typically synthesized by reacting DAS with cyanuric chloride, followed by the substitution of the remaining chlorine atoms on the resulting triazine rings with various amino compounds.[1][10][11] This modular synthesis allows for the fine-tuning of properties such as solubility, substantivity, and photostability to suit specific applications.
Caption: The Jablonski diagram illustrating the principle of fluorescence in FWAs.
Structural Diversity of Diaminostilbene-Triazine FWAs
The versatility of DAS-derived FWAs stems from the ability to modify the substituents on the triazine rings. The foundational structure is a trans-stilbene core, which is essential for fluorescence, connected to two amino groups that are in turn bonded to triazinyl moieties. The properties of the final FWA molecule are dictated by the functional groups attached to these triazine rings.
Common modifications involve introducing sulfonic acid groups (-SO₃H) to enhance water solubility and control the molecule's affinity for substrates. Based on the number of sulfonic acid groups, these FWAs are broadly classified as:
-
Disulfonated derivatives: Containing the two sulfonic acid groups from the original DAS backbone.
-
Tetrasulfonated derivatives: Containing two additional sulfonic acid groups on the triazine substituents (e.g., from using aniline-2,5-disulfonic acid).
-
Hexasulfonated derivatives: Containing four additional sulfonic acid groups.
The choice of amine substituents (e.g., aniline, morpholine, diethanolamine) also profoundly impacts performance characteristics like photostability, acid resistance, and substantivity.[12]
Caption: Generalized chemical structure of common stilbene-triazine FWAs.
Comparative Performance Analysis
Evaluating the efficacy of an FWA requires a multi-faceted approach, quantifying not just the whitening effect but also its durability and spectral characteristics. The choice of an optimal FWA is always a trade-off, balancing performance with application-specific requirements like solubility and cost.
| Performance Parameter | Disulfonated FWAs | Tetrasulfonated FWAs | Hexasulfonated FWAs | Significance & Rationale |
| CIE Whiteness | Good to Excellent | Excellent | Very High | The primary measure of whitening efficiency. Higher values indicate a greater perceived whiteness.[13] |
| λ_max Absorption (nm) | ~348-350 nm | ~348-350 nm | ~348-350 nm | Must be in the near-UV range to avoid absorbing visible light, which would cause yellowing.[3][6] |
| λ_max Emission (nm) | ~430-440 nm | ~435-445 nm | ~440-450 nm | Must be in the blue region of the visible spectrum to effectively counteract the substrate's yellow hue.[4][6] |
| Water Solubility | Moderate | High | Very High | Crucial for application in aqueous systems like detergents and paper wet-ends. Higher sulfonation increases solubility.[9] |
| Substantivity (Affinity) | High | Moderate | Low | High substantivity is desired for textile applications to ensure the FWA binds strongly to fibers. Lower substantivity is preferred for paper surface sizing to prevent migration. |
| Photostability | Moderate | Good | Good to Excellent | Resistance to degradation by light. A major degradation pathway is trans-cis isomerization, which destroys the planar structure required for fluorescence.[14] |
| Chlorine Fastness | Poor to Moderate | Moderate | Good | Important for laundry applications where bleach may be present. |
Self-Validating Experimental Protocols
To ensure trustworthy and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key performance indicators of FWAs.
Protocol 1: Spectroscopic Characterization
Objective: To determine the maximum absorption (excitation) and emission wavelengths of an FWA in solution, which are fundamental to its function.
Expertise & Rationale: This protocol uses fluorescence spectrophotometry, a highly sensitive method for analyzing fluorescent compounds.[15] The choice of solvent is critical; deionized water is typically used for water-soluble FWAs to mimic application conditions. The concentration is kept low to avoid inner filter effects and concentration quenching, which can distort the spectral shape and intensity.
Methodology:
-
Solution Preparation: Prepare a stock solution of the FWA (e.g., 100 mg/L) in deionized water. From this, prepare a dilute working solution (e.g., 1 mg/L). Protect solutions from light to prevent photo-degradation.[16]
-
Instrument Setup: Calibrate a fluorescence spectrophotometer according to the manufacturer's instructions. Use a 1 cm path length quartz cuvette.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 440 nm).
-
Scan the excitation wavelengths across the UV range (e.g., 300-400 nm).
-
The wavelength corresponding to the highest intensity is the λ_max absorption.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λ_max absorption.
-
Scan the emission wavelengths across the visible range (e.g., 400-600 nm).
-
The wavelength corresponding to the highest intensity is the λ_max emission.
-
Caption: Experimental workflow for quantifying the whitening effect on fabric.
Protocol 3: Assessment of Photostability
Objective: To evaluate the resistance of the FWA to degradation upon exposure to UV light.
Expertise & Rationale: Photostability is a critical parameter for the longevity of the whitening effect. This protocol employs an accelerated aging method using a controlled light source (Xenon arc lamp) that simulates the full spectrum of sunlight. [12]The loss of performance is quantified by measuring the decrease in fluorescence or whiteness after a set period of irradiation. This self-validating system directly links exposure to a measurable decay in the FWA's primary function. A significant loss (>30%) of fluorescence after UV exposure is a strong indicator of poor photostability. [17] Methodology:
-
Sample Preparation: Prepare FWA-treated cotton swatches as described in Protocol 2.
-
Initial Measurement: Measure the initial CIE Whiteness index (WI_initial) of the treated swatches.
-
Accelerated Weathering:
-
Place the swatches in a Xenon arc weather-ometer, which provides controlled irradiation and environmental conditions.
-
Expose the samples for a defined duration (e.g., 10, 20, 40 hours) according to a standard test method (e.g., AATCC Test Method 16).
-
-
Final Measurement: After exposure, re-measure the CIE Whiteness index (WI_final) of the swatches.
-
Data Analysis: Calculate the percentage loss of whiteness:
-
% Loss = [(WI_initial - WI_final) / WI_initial] * 100
-
A lower percentage loss indicates higher photostability.
-
Caption: Experimental workflow for evaluating FWA photostability.
Conclusion
The family of fluorescent whitening agents derived from this compound offers a broad spectrum of performance characteristics tailored to diverse applications. The key to selecting the appropriate agent lies in a thorough understanding of the trade-offs between properties like whitening power, solubility, substantivity, and photostability. Tetrasulfonated and hexasulfonated derivatives generally provide superior water solubility and stability, making them suitable for detergent and paper coating applications, whereas disulfonated variants often exhibit higher substantivity, which is advantageous for textile dyeing. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers and developers can objectively compare candidate FWAs, ensuring the selection of the optimal compound to achieve superior brightness and whiteness in their final products.
References
-
CD Formulation. (n.d.). Detection of Fluorescent Whitening Agents in Pharmaceutical Packaging Materials. Retrieved from [Link]
-
Chem 344 Group 4. (n.d.). Spectroscopy of FWAs. Retrieved from [Link]
-
Batlle, R., & Nerin, C. (2014). The Analysis of Fluorescent Whitening Agents Using Reversed-Phase HPLC and Mass Spectrometry. LCGC North America, 32(8). Retrieved from [Link]
- Gagliardi, A., et al. (2015). Stilbene optical brighteners. (EP2933253A1). Google Patents.
-
Lawson-Wood, K., & Evans, K. (n.d.). Measurement of Optical Brightening Agents in Samples Using the FL 6500 Fluorescence Spectrometer and Solid Sample Holder. PerkinElmer, Inc. Retrieved from [Link]
-
Li, H., et al. (2013). Fundamental study for quantitative analysis of the fluorescent whitening agent (FWA) content of paper and process water. BioResources, 8(1), 886-897. Retrieved from [Link]
-
Wan, M., et al. (2017). The synthesis and properties of triazine-stilbene fluorescent brighteners containing the phenolic antioxidant. Journal of Luminescence. Retrieved from [Link]
-
Saeed, A., et al. (2014). The synthesis and properties of triazine–stilbene fluorescent brighteners containing the phenolic antioxidant. ResearchGate. Retrieved from [Link]
-
iSuoChem. (2025). Advanced Stilbene Fluorescent Whitening Agents for Superior Textile Brightness. Retrieved from [Link]
-
Grabchev, I., et al. (2003). Photoisomerization of Triazine-stilbene Fluorescent Brighteners in Solution and in their Copolymers with Styrene. Zeitschrift für Naturforschung B, 58(6), 570-574. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Measuring for Optic Brighteners in Ambient Water Samples Using a Fluorimeter. Retrieved from [Link]
-
Research and Markets. (2024). Fluorescent Whitening Agents Market Size & Share - Growth Forecasts 2037. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Appendix 2. Description of Research Method for Analysis of Optical Brighteners in Water. Retrieved from [Link]
-
Xu, W., et al. (2012). Light and perspiration stability of triazinylstilbene fluorescent brighteners on cotton fabrics. Coloration Technology. Retrieved from [Link]
-
Misbah, et al. (2015). Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric. Asian Journal of Chemistry, 27(8), 2841-2845. Retrieved from [Link]
-
Australian Government Department of Health and Aged Care. (2023). Fluorescent Brightener 71 and related chemicals - Evaluation statement. Retrieved from [Link]
-
Singh, A., et al. (2023). Study on the synthesis techniques of optical brighteners: A Review. Journal of Chemical and Pharmaceutical Research, 15(5), 1-13. Retrieved from [Link]
-
Danish Environmental Protection Agency. (2021). Substitution of Optical Brightener Agents in Industrial Textiles. Retrieved from [Link]
-
Saeed, A., et al. (2018). Synthesis of novel stilbene-alkoxysilane fluorescent brighteners, and their performance on cotton fiber as fluorescent brightening and ultraviolet absorbing agents. ResearchGate. Retrieved from [Link]
-
Raytop Chemical. (n.d.). Optical Brighteners for plastics, detergent, textile and paper. Retrieved from [Link]
-
Hernandez-Poblete, J., et al. (2024). Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans. International Journal of Molecular Sciences, 25(2), 987. Retrieved from [Link]
-
Australian Government Department of Health and Aged Care. (2023). Fluorescent Brightener 71 and related chemicals - Draft evaluation statement. Retrieved from [Link]
-
Museum of Fine Arts Boston. (2022). Fluorescent whitening agent. MFA Cameo. Retrieved from [Link]
-
Wetzel, R. K. (2005). Optical Brighteners-A Study of Water Solubility. Topics in Photographic Preservation, 11, 139-145. Retrieved from [Link]
-
Ohlsson, S., & Federer, M. (2012). Efficiency of Fluorescent Whitening Agents in Pigment Coatings. DiVA portal. Retrieved from [Link]
-
Grabchev, I., et al. (2007). Photophysical and photochemical properties of some triazine–stilbene fluorescent brighteners. ResearchGate. Retrieved from [Link]
-
Saeed, A., et al. (2014). Novel Stilbene-triazine Symmetrical Optical Brighteners: Synthesis and Applications. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Preparation of this compound-2,2'-disulfonic acid derivative/ PVA/ LDHs composite fluorescent brightener and performances on paper surface. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Stilbene optical brightener: (a) absorption spectra; (b) fluorescence spectra. Retrieved from [Link]
-
Scribd. (n.d.). 4,4-Diamino Stilbene Dye Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural Dyes in Textile Applications. Retrieved from [Link]
-
Boateng, S., & Adu, R. (2022). Synthetic Dye Application in Textiles: A Review on the Efficacies and Toxicities Involved. Journal of Chemistry. Retrieved from [Link]
- Halversen, F., & Politi, J. E. (1958). Alginate di-ammonium phosphate compositions for textile printing pastes. (US2857236A). Google Patents.
Sources
- 1. isca.me [isca.me]
- 2. Optical Brighteners for plastics,detergent,textile and papeer - Raytop Chemical [raytopoba.com]
- 3. Spectroscopy of FWAs [sas.upenn.edu]
- 4. s4science.at [s4science.at]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Fluorescent Whitening Agents Market Size & Share - Growth Forecasts 2037 [researchnester.com]
- 9. asianpubs.org [asianpubs.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. Fundamental study for quantitative analysis of the fluorescent whitening agent (FWA) content of paper and process water :: BioResources [bioresources.cnr.ncsu.edu]
- 14. scispace.com [scispace.com]
- 15. Detection of Fluorescent Whitening Agents in Pharmaceutical Packaging Materials - CD Formulation [formulationbio.com]
- 16. waterboards.ca.gov [waterboards.ca.gov]
- 17. pubs.usgs.gov [pubs.usgs.gov]
A Comparative Guide to the Metal Ion Sensing Selectivity of 4,4'-Diaminostilbene Probes
In the vast and dynamic field of chemical biology and environmental science, the precise detection and quantification of metal ions remain a critical pursuit. Fluorescent chemosensors have emerged as indispensable tools due to their high sensitivity, operational simplicity, and potential for real-time analysis.[1] Among the diverse array of fluorophores, stilbene derivatives, particularly those based on the 4,4'-diaminostilbene scaffold, have garnered significant attention for their unique photophysical properties and their utility in developing selective metal ion probes.
This guide provides an in-depth, comparative analysis of this compound-based probes for metal ion sensing. We will delve into the core principles governing their function, present standardized protocols for evaluating their selectivity, and compare their performance against other established fluorescent probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.
The Allure of the Stilbene Scaffold: Understanding the Sensing Mechanism
The efficacy of this compound as a fluorescent probe is rooted in its π-conjugated system, which is highly sensitive to its chemical environment. The core sensing mechanism often relies on one of several photophysical processes that are modulated by the presence of a metal ion.
1. Photoinduced Electron Transfer (PET): A prevalent mechanism in fluorescent sensing is Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the amino groups of the diaminostilbene can quench the fluorescence of the molecule through PET. Upon coordination with a metal ion, these lone pair electrons are engaged in the metal-ligand bond, which inhibits the PET process. This inhibition "turns on" the fluorescence, leading to a significant enhancement in emission intensity.[2] For instance, 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) has been shown to be an effective sensor for Sn2+ ions, with the sensing mechanism attributed to the inhibition of the PET pathway upon complexation.[2][3]
2. Chelation-Enhanced Fluorescence (CHEF): The CHEF effect is another key principle. The binding of a metal ion to the probe can rigidify the molecular structure, reducing non-radiative decay pathways (such as vibrational relaxation) and consequently enhancing the fluorescence quantum yield. This results in a "turn-on" fluorescence response.
3. Intramolecular Charge Transfer (ICT): In some derivatized stilbene probes, the binding of a metal ion can alter the electron-donating or -withdrawing properties of the substituent groups, leading to a shift in the intramolecular charge transfer (ICT) character of the excited state. This can manifest as a noticeable shift in the emission wavelength (a ratiometric response), providing a more robust sensing signal that is less susceptible to fluctuations in probe concentration or excitation intensity.
The specific design of the this compound derivative, including the nature and position of chelating moieties and other functional groups, dictates which mechanism will dominate and, crucially, determines the probe's selectivity for a particular metal ion.
Visualizing the Sensing Process
Caption: A simplified diagram illustrating the "turn-on" fluorescence mechanism via inhibition of Photoinduced Electron Transfer (PET) upon metal ion binding.
Rigorous Evaluation: A Step-by-Step Protocol for Determining Metal Ion Selectivity
To ensure the reliability and reproducibility of findings, a standardized experimental workflow is paramount. The following protocol outlines the key steps for evaluating the metal ion selectivity of a this compound-based fluorescent probe.
Experimental Protocol: Metal Ion Selectivity Assay
1. Materials and Reagents:
- This compound probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or water).
- Stock solutions of various metal ions (e.g., 10 mM in deionized water or an appropriate buffer). A comprehensive panel should be tested, including alkali metals, alkaline earth metals, transition metals, and heavy metals (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺).[2][3]
- Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH, as the fluorescence of many probes is pH-dependent.[4][5]
- High-purity solvents (spectroscopic grade).
- 96-well microplates (black, clear bottom for fluorescence measurements) or quartz cuvettes.
2. Instrumentation:
- Fluorescence spectrophotometer or microplate reader with wavelength selection capabilities for both excitation and emission.
- UV-Vis spectrophotometer.
- pH meter.
3. Experimental Procedure:
Caption: A streamlined workflow for the systematic evaluation of a fluorescent probe's metal ion selectivity.
Performance Metrics: Quantifying Selectivity and Sensitivity
A qualitative assessment of selectivity is a good starting point, but a quantitative evaluation is necessary for a robust comparison. Key performance metrics include:
-
Limit of Detection (LOD): The lowest concentration of the metal ion that can be reliably distinguished from a blank sample. It is commonly calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve (fluorescence intensity vs. concentration).[6][7][8]
-
Binding Constant (Ka): This value quantifies the affinity of the probe for the metal ion. A higher binding constant indicates a more stable complex. It can be determined from fluorescence titration data using the Benesi-Hildebrand equation or other suitable models.
-
Quantum Yield (Φ): A measure of the efficiency of the fluorescence process. A significant increase in quantum yield upon metal ion binding is a hallmark of a good "turn-on" sensor.
Comparative Analysis: this compound Probes vs. Other Fluorescent Sensors
To provide a practical context, the table below presents a hypothetical comparison of a this compound-based probe with other common fluorescent sensors for the detection of a specific metal ion, for instance, Sn2+.
| Probe | Sensing Mechanism | Target Ion | LOD (µM) | Solvent System | Key Advantages | Limitations | Reference |
| DSD (A Diaminostilbene Derivative) | PET Inhibition | Sn2+ | ~0.1 | Water | Water-soluble, commercially available | May show some interference from other heavy metals | [2][3] |
| Rhodamine B Derivative | Spirolactam Ring Opening | Fe3+ | ~0.05 | Aqueous | High photostability, large Stokes shift | pH-dependent, potential for non-specific binding | [4] |
| Coumarin-based Probe | CHEF/ICT | Al3+, Cr3+, Fe3+ | ~0.8-1.7 | Methanol/Water | Ratiometric potential, good quantum yield | Can be sensitive to multiple ions | [9] |
| Chalcone-based Sensor | ICT | Cu2+ | ~0.09 | Various | Tunable photophysical properties | Synthesis can be complex | [5] |
This comparative data highlights that while this compound probes like DSD offer a viable and accessible option for detecting certain metal ions, the choice of probe ultimately depends on the specific application, the required sensitivity, and the potential for interfering species in the sample matrix.
Concluding Remarks and Future Outlook
This compound and its derivatives represent a versatile and powerful class of fluorescent probes for metal ion sensing. Their straightforward synthesis, coupled with tunable photophysical properties, makes them attractive candidates for the development of highly selective and sensitive chemosensors. The systematic evaluation of their performance, following standardized protocols as outlined in this guide, is crucial for validating their utility and ensuring the generation of reliable and comparable data.
Future research in this area will likely focus on the design of novel diaminostilbene derivatives with enhanced two-photon absorption cross-sections for bioimaging applications, as well as the development of ratiometric probes that offer greater accuracy in complex biological and environmental samples.[10] The continued exploration of this promising scaffold will undoubtedly lead to the creation of next-generation sensors with even greater performance and broader applicability.
References
-
Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. National Institutes of Health. Available at: [Link]
-
Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. Available at: [Link]
-
Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. PubMed. Available at: [Link]
-
A Fluorescence Kinetic-Based Aptasensor Employing Stilbene Isomerization for Detection of Thrombin. MDPI. Available at: [Link]
-
Fluorescence assays: limit of detection. ResearchGate. Available at: [Link]
-
Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. Available at: [Link]
-
Highly selective and sensitive twin-cyano-stilbene-based two-photon fluorescent probe for mercury (ii) in aqueous solution with large two-photon absorption cross-section. ResearchGate. Available at: [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. Available at: [Link]
-
Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin. PubMed. Available at: [Link]
-
Fluorescence titration experiment (a) and binding constant from the... ResearchGate. Available at: [Link]
-
Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... ResearchGate. Available at: [Link]
-
LOD in Fluorescence. Wasatch Photonics. Available at: [Link]
-
Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. ResearchGate. Available at: [Link]
-
Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine. Available at: [Link]
-
Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. National Institutes of Health. Available at: [Link]
-
How to Calculate Limit of Detection | Signal to Noise | Openlab Chemstation Intelligent Reporting. YouTube. Available at: [Link]
- Mastering Metal Ion Quantification: A Deep Dive into Fluorescent Indic
-
Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI. Available at: [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. Available at: [Link]
- Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. [Source Not Available].
-
Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells. National Institutes of Health. Available at: [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed. Available at: [Link]
- This compound-2,2'-disulfonic acid derivatives. Google Patents.
- Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. [Source Not Available].
-
Lessons in Organic Fluorescent Probe Discovery. National Institutes of Health. Available at: [Link]
- Process for the preparation of this compound-2,2'-disulphonic acid. Google Patents.
-
A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. Available at: [Link]
-
A Review on Metal Ion Sensors Derived from Chalcone Precursor. National Institutes of Health. Available at: [Link]
-
An overview of Structured Biosensors for Metal Ions Determination. MDPI. Available at: [Link]
-
Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. MDPI. Available at: [Link]
Sources
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection | MDPI [mdpi.com]
- 5. A Review on Metal Ion Sensors Derived from Chalcone Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wasatchphotonics.com [wasatchphotonics.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polyimides Incorporating 4,4'-Diaminostilbene
In the pursuit of advanced materials for demanding applications in aerospace, electronics, and beyond, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] A key strategy for further enhancing these properties involves the strategic modification of their molecular architecture. This guide provides a comparative analysis of the thermal stability of polyimides containing the 4,4'-diaminostilbene moiety, a structural element known to impart unique photo-functional and thermal characteristics.
The inclusion of the rigid, conjugated stilbene unit within the polyimide backbone can significantly influence chain packing and intermolecular interactions, thereby affecting the overall thermal performance. This guide will delve into the synthesis, characterization, and comparative thermal analysis of these specialized polyimides, offering researchers and materials scientists a comprehensive understanding of their performance relative to other aromatic polyimides.
The Decisive Role of Molecular Structure in Thermal Performance
The thermal stability of a polyimide is intrinsically linked to its chemical structure. The strength of the chemical bonds, the rigidity of the polymer chain, and the intermolecular forces all play a crucial role in determining the temperature at which the material begins to degrade. Aromatic polyimides, with their rigid backbones, are renowned for their high thermal stability.[2][3] The introduction of a this compound unit introduces a stilbene group, which can enhance the rigidity of the polymer chain.[4]
This guide will compare polyimides synthesized from this compound with those derived from other common aromatic diamines, providing a clear perspective on the structure-property relationships that govern thermal stability.
Comparative Thermal Stability Data
The primary metrics for evaluating the thermal stability of polymers are the decomposition temperature (Td), typically reported as the temperature at which 5% or 10% weight loss occurs (Td5 and Td10), and the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[1][5] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the standard techniques used to determine these parameters.[1][6][7]
Below is a comparative summary of the thermal properties of various polyimides, highlighting the performance of those containing this compound.
| Polyimide System (Dianhydride-Diamine) | Td10 (°C) | Tg (°C) | Atmosphere | Reference |
| Stilbene-Containing Polyimides | ||||
| Various Dianhydrides - this compound (DAS) | >600 | >250 | N/A | [4] |
| Conventional Aromatic Polyimides | ||||
| PMDA - ODA (Kapton® equivalent) | ~505 | ~390 | N/A | [8] |
| s-BPDA - PPD | ~560 | N/A | N/A | [8] |
| BPDA - PFMB | >460 (isothermal) | N/A | N/A | [1] |
| BACM - PMDA | 532 | 324 | N/A | [9] |
| BAN-2 - BPDA | 567 | 387 | N₂ | [5] |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. "N/A" indicates that the data was not available in the cited source.
The data clearly indicates that polyimides derived from this compound exhibit exceptionally high decomposition temperatures, with Td10 values reported to be over 600°C.[4] This surpasses the thermal stability of many widely used commercial polyimides.[4][8] The high glass transition temperatures of stilbene-based polyimides, exceeding 250°C, further underscore their suitability for high-temperature applications.[4]
Experimental Protocols for Thermal Stability Analysis
Accurate and reproducible thermal analysis is paramount for the reliable comparison of polymer properties. The following sections detail the standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][10][11]
Experimental Workflow:
Caption: A schematic overview of the Thermogravimetric Analysis (TGA) workflow.
Step-by-Step Methodology:
-
Sample Preparation: A small, representative sample of the polyimide (typically 5-10 mg) is accurately weighed and placed into an inert sample pan, commonly made of alumina.[1][12]
-
Instrument Setup: The sample is loaded into the TGA furnace. The desired atmosphere (typically inert, such as nitrogen, to study thermal degradation, or oxidative, such as air) is established at a controlled flow rate.[13]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, typically 10 or 20°C/min.[1][13]
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight percent versus temperature) is analyzed to determine key thermal stability indicators:
-
Td5 and Td10: The temperatures at which 5% and 10% weight loss occurs, respectively. These values indicate the onset of significant thermal decomposition.[1]
-
Char Yield: The percentage of residual mass at the end of the experiment, which provides insight into the material's flame retardancy and ability to form a protective char layer.[5]
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.[6][7]
Experimental Workflow:
Caption: A schematic overview of the Differential Scanning Calorimetry (DSC) workflow.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, to erase any prior thermal history. A common heating rate is 10 or 20°C/min.[7]
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow on the DSC curve. The Tg is typically determined as the midpoint of this transition.
Causality Behind Experimental Choices
The selection of experimental parameters in TGA and DSC is critical for obtaining meaningful and comparable data.
-
Heating Rate: A slower heating rate can provide better resolution of thermal events, while a faster rate is often used for screening purposes. A standardized rate (e.g., 10°C/min) is crucial for comparing results across different studies.
-
Atmosphere: An inert atmosphere (nitrogen) is used to study the inherent thermal stability of the polymer without the influence of oxidation. An air or oxygen atmosphere is used to evaluate the thermo-oxidative stability, which is often more relevant to real-world applications.
-
Sample Mass: The sample mass should be small enough to ensure uniform heating and prevent thermal gradients within the sample, yet large enough to be representative of the bulk material.
Conclusion
The incorporation of this compound into the polyimide backbone represents a highly effective strategy for achieving exceptional thermal stability. The rigid and conjugated nature of the stilbene moiety contributes to a significant increase in both the decomposition temperature and the glass transition temperature when compared to many conventional aromatic polyimides. This makes stilbene-containing polyimides prime candidates for applications where extreme thermal resistance is a critical requirement. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the accurate evaluation and comparison of these high-performance materials, enabling researchers and engineers to make informed decisions in the development of next-generation polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scribd.com [scribd.com]
- 10. cris.biu.ac.il [cris.biu.ac.il]
- 11. m.youtube.com [m.youtube.com]
- 12. epfl.ch [epfl.ch]
- 13. epublications.marquette.edu [epublications.marquette.edu]
A Comparative Guide to the Synthesis of 4,4'-Diaminostilbene: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and materials science, 4,4'-Diaminostilbene serves as a crucial building block, valued for its rigid, conjugated structure and versatile amino functionalities. Its synthesis, however, presents a landscape of varied routes, each with its own set of advantages and drawbacks. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this compound, offering the experimental data and practical insights necessary to make informed decisions in a laboratory or process development setting. We will delve into the classical methods, modern palladium-catalyzed cross-coupling reactions, and the ever-reliable Wittig reaction, evaluating each for its cost-effectiveness, yield, safety, and environmental impact.
Executive Summary: A Comparative Overview
To provide a clear and concise comparison, the following table summarizes the key metrics for the synthetic routes detailed in this guide. This allows for a quick assessment of the most suitable method based on the specific needs and resources of your laboratory or production facility.
| Synthetic Route | Starting Materials | Overall Yield | Estimated Cost per Gram of Product * | Key Advantages | Key Disadvantages |
| Route 1: Classical Reduction | 4-Nitrotoluene | ~40-50% (two steps) | Moderate | Scalable, well-established | Use of harsh reagents, multi-step |
| Route 2: Wittig Reaction | 4-Nitrobenzyl bromide, 4-Nitrobenzaldehyde | ~45-55% (two steps) | Moderate to High | High functional group tolerance | Stoichiometric phosphine oxide waste |
| Route 3: Heck Coupling | 4-Bromoaniline, Styrene | Good to Excellent | High | Good stereoselectivity | Expensive palladium catalyst, potential for catalyst leaching |
| Route 4: Suzuki Coupling | 4-Aminophenylboronic acid, 4-Vinyl aniline | Good to Excellent | High | Broad substrate scope, high yields | Expensive catalyst and boronic acids |
*Estimated costs are based on current market prices for reagents and may vary depending on supplier and scale.
Route 1: The Classical Approach - Reduction of 4,4'-Dinitrostilbene
This long-established, two-step method remains a go-to for large-scale industrial production due to its relatively low-cost starting materials and well-understood reaction conditions. The synthesis begins with the oxidative coupling of 4-nitrotoluene to form 4,4'-dinitrostilbene, which is then reduced to the desired this compound.
Step 1: Oxidative Coupling of 4-Nitrotoluene
The initial step involves the air oxidation of 4-nitrotoluene in an alkaline medium, often with a catalyst, to yield 4,4'-dinitrostilbene.
Caption: Oxidative coupling of 4-nitrotoluene.
Step 2: Reduction of 4,4'-Dinitrostilbene
The subsequent reduction of the dinitro compound to the diamine is a critical step. While various reducing agents can be employed, catalytic hydrogenation is a common and efficient method.
Caption: Reduction of 4,4'-dinitrostilbene.
Experimental Protocol: Reduction of 4,4'-Dinitrostilbene
-
In a suitable hydrogenation vessel, suspend 4,4'-dinitrostilbene (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the mixture with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, cool the reaction mixture and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
Cost-Benefit Analysis
-
Cost: The primary starting material, 4-nitrotoluene, is relatively inexpensive. However, the overall cost is influenced by the catalyst and the need for specialized hydrogenation equipment.
-
Yield: The overall yield for the two-step process typically ranges from 40-50%.
-
Safety & Environment: This route involves the use of flammable solvents and a pyrophoric catalyst (Pd/C). The initial oxidative coupling can be highly exothermic and requires careful temperature control. The use of nitro compounds also presents toxicity concerns.
-
Scalability: This method is highly scalable and is used for industrial production.
Route 2: The Wittig Reaction - A Versatile Olefination
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4] In the context of this compound synthesis, a common strategy involves the reaction of a phosphonium ylide derived from a 4-nitrobenzyl halide with 4-nitrobenzaldehyde, followed by reduction of the resulting 4,4'-dinitrostilbene.
Caption: Wittig reaction pathway to this compound.
Experimental Protocol: Wittig Synthesis of 4,4'-Dinitrostilbene
-
Prepare the phosphonium ylide by treating a suspension of (4-nitrobenzyl)triphenylphosphonium bromide (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) with a strong base such as sodium hydride (NaH) or n-butyllithium under an inert atmosphere.
-
To the resulting ylide solution, add a solution of 4-nitrobenzaldehyde (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of 4,4'-dinitrostilbene and triphenylphosphine oxide, can be purified by column chromatography or recrystallization.
-
The purified 4,4'-dinitrostilbene is then reduced to this compound as described in Route 1.
Cost-Benefit Analysis
-
Cost: The starting materials, particularly the phosphonium salt, can be more expensive than those used in the classical route. The cost of the strong base and anhydrous solvents also contributes to the overall expense.
-
Yield: The Wittig reaction itself can provide good to excellent yields of the stilbene product. A study by Hahm et al. reported a 54% yield for the synthesis of 4,4'-dinitrostilbene, which was then reduced to this compound in 52% yield.[1]
-
Safety & Environment: The use of highly reactive and pyrophoric reagents like sodium hydride or n-butyllithium requires stringent safety precautions. A significant drawback is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be challenging to remove and represents a considerable waste stream.[5][6][7][8]
-
Versatility: The Wittig reaction is known for its high tolerance to a wide range of functional groups, making it a versatile tool for the synthesis of various stilbene derivatives.
Route 3 & 4: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds, and palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions are at the forefront of this field. These methods offer high efficiency and selectivity for the synthesis of stilbenes.[9][10][11][12]
Route 3: The Heck Coupling Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[13] For the synthesis of this compound, this could involve the coupling of a protected 4-haloaniline with a protected 4-vinylaniline, followed by deprotection.
Caption: Heck coupling reaction for this compound.
Route 4: The Suzuki Coupling Reaction
The Suzuki coupling reaction utilizes an organoboron compound (typically a boronic acid or ester) and an organic halide, coupled in the presence of a palladium catalyst and a base. This method is renowned for its mild reaction conditions and high functional group tolerance.[14][15]
Caption: Suzuki coupling reaction for this compound.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling
-
In a reaction vessel, combine the aryl halide (e.g., 4-bromoaniline, 1 equivalent), the coupling partner (e.g., 4-vinylaniline or 4-aminophenylboronic acid, 1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Et₃N, 2-3 equivalents).
-
Add a suitable solvent (e.g., DMF, toluene, dioxane).
-
Degas the mixture and heat it under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Cost-Benefit Analysis
-
Cost: The primary cost driver for these routes is the palladium catalyst. While catalyst loading is low, the high price of palladium can be a significant factor, especially at a larger scale. The cost of specialized starting materials like boronic acids can also be high.[16]
-
Yield: Both Heck and Suzuki reactions are known for providing good to excellent yields, often exceeding 80-90% in optimized systems.
-
Safety & Environment: These reactions often use organic solvents that may have environmental and health concerns. A major environmental consideration is the potential for palladium to leach into waste streams, as it is a heavy metal.[17][18][19][20] However, advancements in catalyst technology, including the use of highly active catalysts at very low loadings and methods for catalyst recycling, are mitigating these issues.
-
Versatility and Selectivity: Palladium-catalyzed couplings offer exceptional functional group tolerance and high stereoselectivity, typically favoring the formation of the trans-stilbene isomer.
Characterization of this compound
Independent of the synthetic route chosen, proper characterization of the final product is essential to confirm its identity and purity.
-
Melting Point: this compound is a solid with a reported melting point greater than 300 °C.[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the product.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic and vinylic protons.[15][22]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine groups and the C=C stretch of the stilbene backbone.[22]
Conclusion
The choice of a synthetic route to this compound is a multifaceted decision that requires a careful balance of cost, efficiency, safety, and environmental considerations.
-
For large-scale, cost-driven production, the classical reduction of 4,4'-dinitrostilbene remains a viable, albeit less elegant, option.
-
The Wittig reaction offers good functional group tolerance but is hampered by the generation of stoichiometric phosphine oxide waste and the use of hazardous reagents.
-
Palladium-catalyzed Heck and Suzuki couplings represent the state-of-the-art in terms of efficiency and selectivity. While the initial catalyst cost can be high, the high yields and cleaner reaction profiles make them attractive for the synthesis of high-purity material, particularly in a research and development setting where quality and reliability are paramount.
As sustainable chemistry practices become increasingly important, the development of more efficient and recyclable catalysts for the Heck and Suzuki reactions will likely further enhance their appeal, solidifying their position as the preferred methods for the synthesis of this compound and its derivatives.
References
-
Material Safety Data Sheet - Triphenylphosphine oxide, 99%. Cole-Parmer. (URL: [Link])
-
Palladium Catalysis → Area → Sustainability. (URL: [Link])
-
Assessing the environmental impact of five Pd-based catalytic technologies in removing of nitrates. PubMed. (URL: [Link])
-
Palladium Warning Bells. New Age Metals Inc. (URL: [Link])
-
TRIPHENYLPHOSPHINE OXIDE. SD Fine-Chem. (URL: [Link])
-
Sustainable Catalysis. ACD/Labs. (URL: [Link])
-
SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure. (URL: [Link])
-
4-Bromobenzylamine. Synthonix. (URL: [Link])
-
Synthetic approaches toward stilbenes and their related structures. PMC - NIH. (URL: [Link])
-
This compound | C14H14N2 | CID 5284646. PubChem - NIH. (URL: [Link])
-
An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. NIH. (URL: [Link])
-
Aminative Suzuki–Miyaura coupling. (URL: [Link])
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. (URL: [Link])
-
Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. ResearchGate. (URL: [Link])
-
Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. (URL: [Link])
-
An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation. PubMed. (URL: [Link])
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. (URL: [Link])
-
-
The Royal Society of Chemistry. (URL: [Link])
-
-
An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journals. (URL: [Link])
-
The Wittig Reaction. Organic Reactions. (URL: [Link])
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 81-11-8 CAS MSDS (4,4'-Diamino-2,2'-stilbenedisulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound-2,2'-disulfonic acid, 95% | Fisher Scientific [fishersci.ca]
- 4. organicreactions.org [organicreactions.org]
- 5. cenmed.com [cenmed.com]
- 6. bioportsolutions.com [bioportsolutions.com]
- 7. 三乙胺, 99.5 (C2H5)3N [sigmaaldrich.com]
- 8. nanochemazone.com [nanochemazone.com]
- 9. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 11. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. juliethahn.com [juliethahn.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. m.indiamart.com [m.indiamart.com]
- 17. 4-碘苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Triphenylphosphine price,buy Triphenylphosphine - chemicalbook [m.chemicalbook.com]
- 19. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Synthonix, Inc > 791-28-6 | Triphenylphosphine oxide [synthonix.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound | C14H14N2 | CID 5284646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,4'-Diaminostilbene
As professionals dedicated to advancing scientific frontiers, our responsibility extends beyond the benchtop to include the safe and compliant management of all chemical reagents. 4,4'-Diaminostilbene and its derivatives, while valuable in various research applications, are classified as hazardous substances requiring meticulous disposal procedures. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the "Why"
Proper handling and disposal protocols are dictated by the inherent hazards of a chemical. This compound and its common sulfonic acid derivative present multiple risks that necessitate caution. Understanding these risks is the first step in building a culture of safety.
Many aromatic amines are recognized as potential or known carcinogens, and as such, compounds like this compound should be handled as if they are carcinogenic.[1][2][3] The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.[4][5] Furthermore, this class of compounds is often toxic to aquatic life, with potentially long-lasting effects on ecosystems if released into the environment.
| Hazard Classification | GHS Pictogram | Description | Primary Safety Precaution |
| Harmful if Swallowed | ❗ | Can cause adverse health effects if ingested. | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[4] |
| Causes Serious Eye Irritation | ❗ | Can cause significant irritation, redness, or damage upon contact with eyes. | Wear appropriate safety glasses or goggles.[4] |
| Hazardous to the Aquatic Environment | 🌳 | Toxic to aquatic life with long-lasting effects. | Prevent release into drains or waterways. Collect all waste for proper disposal. |
| Suspected Carcinogen | हेल्थ | May cause cancer. This is a common concern for aromatic amines.[1][2][3] | Handle in a designated area, preferably within a chemical fume hood, to minimize exposure.[3] |
Pre-Disposal Safety and Waste Segregation
Before beginning any disposal process, meticulous preparation is key. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied at all times.
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
-
Lab Coat: A fully fastened lab coat should always be worn.[6]
-
Gloves: Use chemically resistant gloves. Double gloving is recommended.[7] Discard gloves immediately after use or if contamination is suspected.[6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Respiratory Protection: If there is a risk of generating dust, such as during a spill cleanup, a NIOSH-approved particulate respirator should be used.[8]
Designated Area: All work with this compound, including weighing and waste consolidation, must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[1][3]
Waste Segregation:
-
Never mix waste streams. this compound waste should be kept separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Original containers should be used for waste if possible. If not, use a clearly labeled, sealable, and chemically compatible container.
-
The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."[1]
Disposal Decision Workflow
The appropriate disposal path depends on the nature and quantity of the waste. The following workflow diagram illustrates the decision-making process for researchers. The ultimate goal is to channel all forms of this compound waste to a licensed hazardous waste disposal facility.
Caption: Decision workflow for handling and disposing of this compound waste streams.
Step-by-Step Disposal Procedures
The universally accepted and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Protocol 1: Disposal of Solid this compound and Contaminated Labware
-
Preparation: Don all required PPE and work within a designated chemical fume hood.[3]
-
Containerization:
-
Place solid, unused, or expired this compound in its original container if possible.
-
For contaminated solid waste (e.g., pipette tips, weigh paper, gloves), place it into a designated, durable, and sealable plastic bag or container.[7]
-
Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate is considered hazardous waste and must be collected in a separate, labeled container. The cleaned glassware can then be washed normally.
-
-
Labeling: Affix a hazardous waste label to the container. Fill it out completely with the chemical name ("this compound"), concentration, and accumulation start date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be secure and away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department.[7][9] They will manage the transfer to a certified disposal facility.
Protocol 2: Managing Spills
A small, contained spill can be managed by trained lab personnel. For large spills, evacuate the area and contact your EHS emergency line immediately.
-
Secure the Area: Alert others in the lab. Restrict access to the spill area.
-
PPE: Ensure you are wearing appropriate PPE, including respiratory protection if the compound is a fine powder.
-
Containment:
-
Cleanup: Carefully scoop the absorbed material into your designated this compound hazardous waste container.[4]
-
Decontamination: Clean the spill surface thoroughly with soap and water or an appropriate solvent.[9] All cleaning materials (wipes, paper towels) are also considered hazardous waste and must be disposed of in the same container.[3]
-
Reporting: Report the spill to your lab supervisor and EHS office, even if you have cleaned it up yourself.
The Importance of Regulatory Compliance
Disposal of hazardous waste is strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States.[11] These regulations are in place to prevent environmental contamination and protect public health. Failure to comply can result in significant penalties. Always follow the specific guidelines provided by your local and institutional authorities, as they are designed to meet or exceed these legal requirements.[6][8]
By adhering to these procedures, you contribute to a safe and responsible research environment, demonstrating a commitment to scientific integrity that extends to the entire lifecycle of the chemicals we use.
References
- Title: Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins Source: Thomas Jefferson University URL
- Title: 4,4′-Diamino-2,2′-stilbenedisulfonic acid disodium salt Safety Data Sheets Source: Echemi URL
- Title: Working with Carcinogens and Reproductive Toxins Source: Weill Cornell EHS URL
- Title: Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens Source: Chemistry Department, University unknown URL
- Title: Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens Source: Unknown University EHS URL
- Title: SAFETY DATA SHEET - this compound Source: Sigma-Aldrich URL
- Title: SAFETY DATA SHEET - this compound-2,2'-disulfonic acid Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - this compound-2,2'-disulfonic acid Source: Thermo Fisher Scientific URL
- Title: SOP: Carcinogens Source: University of Pennsylvania EHRS URL
- Title: this compound-2,2'-disulfonic Acid Safety Data Sheet Source: Santa Cruz Biotechnology URL
- Title: DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8 Source: OECD SIDS URL
- Source: Acros Organics (Fisher Scientific)
- Title: 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID Source: CAMEO Chemicals, NOAA URL
- Title: Chemical Safety Data Sheet MSDS / SDS - 4,4'-Diaminobenzenesulphanilide Source: ChemicalBook URL
- Title: 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt Source: CAMEO Chemicals, NOAA URL
- Source: US Environmental Protection Agency (EPA)
Sources
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jefferson.edu [jefferson.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. epa.gov [epa.gov]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Diaminostilbene-2,2'-disulfonic Acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4,4'-Diaminostilbene-2,2'-disulfonic acid (CAS No. 81-11-8). As an intermediate in the synthesis of dyes and optical brighteners, its proper handling is paramount to ensuring laboratory safety.[1] This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.
Hazard Assessment: The Foundation of PPE Selection
Understanding the specific risks associated with this compound-2,2'-disulfonic acid is the critical first step in defining appropriate protective measures. The primary hazards, as identified in authoritative Safety Data Sheets (SDS), necessitate a multi-faceted PPE strategy.
-
Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[2][3][4] This broad toxicological profile requires comprehensive barrier protection.
-
Skin and Eye Damage: It is known to cause serious eye irritation and skin irritation.[2][3][4] Some sources indicate it can cause corrosive eye and skin burns, potentially leading to permanent damage.[5] Direct contact must be rigorously avoided.
-
Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[2][3][4] Symptoms can include a runny nose, sore throat, coughing, and shortness of breath.[6] Therefore, controlling airborne particulates is a key safety objective.
While long-term studies in rodents have not shown evidence of carcinogenic effects, the acute hazards are significant and demand a conservative approach to personal protection.[1][7]
Core PPE Protocols: A Head-to-Toe Approach
The selection of PPE is not a static choice but is dictated by the specific procedure being performed. All PPE must comply with established standards, such as those from the U.S. Occupational Safety and Health Administration (OSHA) or European Standards (EN).
Eye and Face Protection
The eyes are particularly vulnerable to the irritating and potentially corrosive nature of this chemical.[5]
-
Minimum Requirement: At all times when handling the chemical in any form, chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are mandatory.[2]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger volumes of solutions or during vigorous mixing) or when handling the powder outside of a contained system, a full face shield must be worn in addition to chemical splash goggles.[8][9] A face shield alone does not provide adequate protection against splashes from all angles.
Skin and Body Protection
Given that the chemical is harmful upon skin contact, a robust barrier is essential.[2][4]
-
Laboratory Coat/Coveralls: A buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing. For tasks with a higher risk of contamination, such as cleaning up large spills or handling bulk quantities, chemical-resistant coveralls should be used.[2][11]
Respiratory Protection
Controlling the inhalation of airborne dust is critical.[2][3]
-
Engineering Controls First: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of the solid powder should be performed in a certified chemical fume hood or a powder containment hood to minimize dust generation.[5][11]
-
When Respirators are Required: If engineering controls are not available or are insufficient to control dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] A particulate filter (such as an N95 or P100 type) conforming to EN 143 is recommended.[2] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational Workflow: PPE in Practice
A disciplined, procedural approach to using PPE is as important as the equipment itself.
Preparation and Donning PPE
Perform these steps in a clean area before entering the handling zone.
-
Inspect all PPE for damage, defects, or contamination.
-
Don Lab Coat/Coveralls: Ensure it is fully buttoned.
-
Don Respirator: If required, perform a user seal check.
-
Don Eye and Face Protection: Goggles should fit snugly. Place the face shield over the goggles.
-
Don Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.
Spill Response Protocol (Small Scale)
Immediate and correct response to a spill is vital for safety.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection for a powder spill.
-
Contain the Spill: Cover the spilled solid material with paper towels.[12]
-
Dampen the Material: Gently dampen the paper towels and spilled material with water to prevent dust from becoming airborne.[6][12]
-
Clean Up: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste disposal.[2][8][12]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[8]
Doffing and Decontamination
Removing PPE correctly prevents cross-contamination. This sequence should be followed meticulously.
-
Decontaminate Gloves: If grossly contaminated, clean the outside of the gloves with soap and water before removal.
-
Remove Lab Coat/Coveralls: Remove by rolling it inside-out, without touching the exterior with bare hands.
-
Remove Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off.
-
Wash Hands: Immediately wash hands with soap and water.
-
Remove Face/Eye Protection: Handle by the strap or earpieces.
-
Remove Respirator: As the final step, remove the respirator.
-
Wash Hands Again: Thoroughly wash hands and face with soap and water.
Data and Decision Making
This section provides tools for quick reference and logical decision-making in the lab.
Table 1: PPE Requirements by Task
| Task | Engineering Control | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood or Powder Enclosure | Goggles | Nitrile Gloves, Lab Coat | Not required if in hood; N95/P100 required otherwise |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves, Lab Coat | Not generally required |
| Transferring Solutions | Well-Ventilated Area | Goggles | Nitrile Gloves, Lab Coat | Not generally required |
| Cleaning Glassware | Well-Ventilated Area | Goggles | Nitrile Gloves, Lab Coat | Not generally required |
| Cleaning a Spill | N/A | Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | N95/P100 Respirator (Mandatory) |
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound-2,2'-disulfonic acid.
Disposal Plan
All materials contaminated with this compound-2,2'-disulfonic acid, including used PPE, cleanup debris, and residual chemical, must be treated as hazardous waste.[8]
-
Contaminated Solids: Place in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated PPE: Collect all disposable PPE in a designated hazardous waste bag.
-
Regulatory Compliance: Ensure all waste disposal activities adhere strictly to local, state, and federal regulations.[2][8] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating these expert protocols and understanding the rationale behind them, you can build a robust safety culture that provides value far beyond the product itself, ensuring the well-being of all laboratory personnel.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound-2,2'-Disulfonic Acid, 95% (UV-Vis). Retrieved from [Link]
-
Hera Project. (n.d.). Health assessment of specific stilbene derivatives used as textile auxiliaries or in detergents. Retrieved from [Link]
-
The ISDSS™. (n.d.). 4 4 Diaminostilbene 2 2 Disulfonic Acid – Safety Data Sheet (SDS) Download. Retrieved from [Link]
-
UNEP Publications. (n.d.). DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. Retrieved from [Link]
-
ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
UK Plant Health Information Portal. (2024, February 7). Decontamination. Retrieved from [Link]
-
Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
-
European Agency for Safety and Health at Work. (2024, September 30). Occupational exposure limit values. OSHwiki. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1992, August 10). Occupational Exposure to 4,4' Methylenedianiline (MDA). Retrieved from [Link]
Sources
- 1. bfr.bund.de [bfr.bund.de]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. hsa.ie [hsa.ie]
- 10. lgcstandards.com [lgcstandards.com]
- 11. echemi.com [echemi.com]
- 12. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
